2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Description
BenchChem offers high-quality 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-4-5(2)12-7(9-4)10-6(11)3-8/h3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIWUVZIBZLZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357069 | |
| Record name | 2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50772-54-8 | |
| Record name | 2-Chloro-N-(4,5-dimethyl-2-thiazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50772-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
This guide provides a comprehensive, field-proven protocol for the synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a valuable heterocyclic compound often utilized as a reactive intermediate in the development of novel pharmaceutical agents and functional materials. The narrative is structured to deliver not just a series of steps, but a causal understanding of the synthetic strategy, empowering researchers to execute, adapt, and troubleshoot the process with confidence.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of the target molecule is most efficiently achieved through a two-stage process. This strategy hinges on the initial construction of a substituted aminothiazole core, followed by a selective N-acylation.
-
Stage 1: Hantzsch Thiazole Synthesis. The foundational 2-amino-4,5-dimethyl-1,3-thiazole precursor is assembled via the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (3-chloro-2-butanone) with a sulfur-containing nucleophile (thiourea).[1]
-
Stage 2: Nucleophilic Acyl Substitution. The synthesized aminothiazole is then acylated using chloroacetyl chloride. This step proceeds via a nucleophilic attack of the exocyclic amino group onto the highly electrophilic carbonyl carbon of the acyl chloride, forming the final amide bond.[2]
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule reveals the key synthons and, consequently, the starting materials required for this strategy.
Stage 1 Protocol: Synthesis of 2-Amino-4,5-dimethyl-1,3-thiazole
This stage employs the Hantzsch thiazole synthesis, a robust and reliable method for forming the thiazole ring system.[1] The mechanism is initiated by the nucleophilic attack of the sulfur atom from thiourea onto the carbon bearing the chlorine atom in 3-chloro-2-butanone. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. This protocol is adapted from a trusted procedure for a similar compound, ensuring high reliability.[3]
Reagents and Materials (Stage 1)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Chloro-2-butanone | 106.55 | 10.65 g (10.1 mL) | 0.10 | Flammable liquid, lachrymator. Handle in a fume hood.[4] |
| Thiourea | 76.12 | 7.61 g | 0.10 | |
| Ethanol (95%) | 46.07 | 50 mL | - | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | ~20 g | ~0.50 | For basification during work-up. |
| Diethyl Ether | 74.12 | ~150 mL | - | Extraction solvent. |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | Drying agent. |
Step-by-Step Experimental Procedure (Stage 1)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend thiourea (7.61 g, 0.10 mol) in 50 mL of 95% ethanol.
-
Addition of α-Haloketone: Begin stirring the suspension. Slowly add 3-chloro-2-butanone (10.65 g, 0.10 mol) to the flask dropwise over 15-20 minutes. An exothermic reaction will occur, and the thiourea will gradually dissolve.
-
Reflux: After the addition is complete, heat the resulting solution to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. The solution will typically turn yellow to orange.
-
Cooling and Basification: After 2 hours, remove the heating mantle and allow the mixture to cool to room temperature. Transfer the mixture to a 500 mL beaker and place it in an ice bath. While stirring vigorously, slowly and carefully add solid sodium hydroxide pellets (~20 g) in portions to make the solution strongly alkaline (pH > 12). This step neutralizes the hydrohalic acid formed and liberates the free amine. Caution: This process is highly exothermic; maintain cooling and add the base slowly.
-
Extraction: Transfer the cooled, biphasic mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 50 mL portions).
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous sodium sulfate for 15-20 minutes. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator. The crude product will remain as an oily or semi-solid residue.
-
Purification: The crude 2-amino-4,5-dimethyl-1,3-thiazole can be purified by recrystallization from a suitable solvent like ethanol/water or by vacuum distillation to yield a crystalline solid.
Stage 2 Protocol: Synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
This stage involves the acylation of the precursor's primary amino group. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, triethylamine, is crucial to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is generated during the reaction and driving the equilibrium towards the product.[5]
Reagents and Materials (Stage 2)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-4,5-dimethyl-1,3-thiazole | 128.20 | 6.41 g | 0.05 | From Stage 1. |
| Chloroacetyl Chloride | 112.94 | 5.93 g (4.2 mL) | 0.0525 | Highly corrosive, toxic, and water-reactive. Handle with extreme care in a fume hood.[6] |
| Triethylamine (Et₃N) | 101.19 | 5.57 g (7.7 mL) | 0.055 | Base/HCl scavenger. |
| Dioxane (anhydrous) | 88.11 | 100 mL | - | Solvent. Ensure it is dry. |
| Cold Water | 18.02 | ~200 mL | - | For precipitation. |
Step-by-Step Experimental Procedure (Stage 2)
-
Reaction Setup: In a 250 mL three-neck round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4,5-dimethyl-1,3-thiazole (6.41 g, 0.05 mol) and triethylamine (5.57 g, 0.055 mol) in 100 mL of anhydrous dioxane.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Addition of Acylating Agent: In the dropping funnel, prepare a solution of chloroacetyl chloride (5.93 g, 0.0525 mol) in 20 mL of anhydrous dioxane. Add this solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not rise above 10 °C. A precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Product Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of cold, stirred water. A solid precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any remaining triethylamine hydrochloride and other water-soluble impurities.
-
Purification: The crude 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can be purified by recrystallization from ethanol to yield a pure, crystalline solid.[7]
Integrated Synthesis Workflow
The following diagram provides a visual representation of the complete experimental workflow, from starting materials to the final purified product.
Product Characterization
The identity and purity of the final product, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the two protons of the chloromethyl group (-CH₂Cl), singlets for the two methyl groups on the thiazole ring, and a broad singlet for the amide proton (-NH-).
-
¹³C NMR: Expected signals would include carbons of the methyl groups, the chloromethyl carbon, the aromatic carbons of the thiazole ring, and the carbonyl carbon of the amide.[8]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch (around 3200-3400 cm⁻¹), a strong C=O stretch for the amide (around 1670-1690 cm⁻¹), and C-Cl stretching vibrations.[9]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (C₇H₉ClN₂OS, M.W. = 204.68 g/mol ) should be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of the M peak).
Critical Safety Protocols
Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.
-
General Precautions: All operations should be conducted inside a certified chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, must be worn at all times.
-
Chloroacetyl Chloride: This substance is extremely corrosive, a lachrymator, and reacts violently with water to produce toxic HCl gas.[6]
-
Always handle in a fume hood.
-
Wear a face shield in addition to safety goggles.
-
Use dry glassware and anhydrous solvents.
-
Have a sodium bicarbonate solution ready to neutralize any spills.
-
-
3-Chloro-2-butanone: This is a flammable liquid and a lachrymator (tear-inducing).[10][11]
-
Keep away from ignition sources.
-
Ensure adequate ventilation and handle within a fume hood.
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.
References
-
IOSR Journal of Pharmacy and Biological Sciences. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Available at: [Link]
-
Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
ResearchGate. Scheme 1. Synthesis of 2-chloro-N-(4-substituted-thiazol-2-yl)acetamides 4a-f. Available at: [Link]
-
Organic Syntheses. 2-amino-4-methylthiazole. Available at: [Link]
-
ResearchGate. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Available at: [Link]
-
Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available at: [Link]
-
ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]
-
PrepChem.com. EXAMPLE 5--Preparation of 2-chloro-N-(2-methylthiazol-4-yl)methyl-N-(2,6-dimethylphenyl)acetamide. Available at: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
Royal Society of Chemistry. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Available at: [Link]
-
ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]
- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
Molecules. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
Royal Society of Chemistry. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]
-
National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
Figshare. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]
-
ResearchGate. N-(Thiazol-2-yl)acetamide. Available at: [Link]
-
Organic Syntheses. 2,4-Dimethylthiazole. Available at: [Link]
-
University of Aveiro. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
ResearchGate. 2-Amino-5,5-dimethylthiazol-4(5H)-one. Available at: [Link]
-
ResearchGate. Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nj.gov [nj.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. In the absence of extensive empirical data in publicly accessible databases, this document synthesizes predicted data from robust computational models with established experimental protocols for the synthesis and characterization of this molecule. The guide is structured to provide not only a summary of the compound's properties but also the scientific rationale behind the proposed methodologies for its analysis. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and related N-thiazolyl acetamide compounds.
Introduction and Molecular Overview
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide belongs to the class of N-substituted chloroacetamides, a scaffold of significant interest in medicinal chemistry due to its versatile reactivity and presence in a wide range of biologically active molecules. The incorporation of the 4,5-dimethylthiazole moiety is of particular note, as thiazole rings are known to be present in numerous pharmacologically active agents. The chloroacetamide group serves as a reactive handle, enabling further chemical modifications and potential covalent interactions with biological targets. A thorough understanding of the physicochemical properties of this compound is paramount for any future research and development, including formulation, pharmacokinetic studies, and toxicological assessments.
Molecular Structure:
Caption: Chemical structure of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, its key physicochemical properties have been predicted using reputable computational models. These predictions provide valuable initial estimates for experimental design and compound handling.
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₇H₉ClN₂OS | - |
| Molecular Weight | 204.68 g/mol | - |
| pKa (most acidic) | 10.5 (amide N-H) | ChemAxon |
| pKa (most basic) | 2.1 (thiazole N) | ChemAxon |
| LogP | 1.8 | ChemAxon |
| Aqueous Solubility | 0.8 g/L at pH 7.4 | ChemAxon |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Expert Insights: The predicted LogP value of 1.8 suggests that the compound has moderate lipophilicity, which is often a desirable trait for drug candidates, allowing for a balance between aqueous solubility and membrane permeability. The predicted aqueous solubility of 0.8 g/L indicates that while not highly soluble, it should be sufficiently soluble for many in vitro biological assays. The amide N-H is predicted to be the most acidic proton, which is typical for such functional groups. The thiazole nitrogen is predicted to be weakly basic.
Synthesis and Purification
The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can be achieved through a straightforward acylation reaction. The proposed synthetic route is based on well-established methods for the preparation of N-thiazolyl acetamides.
Reaction Scheme:
Caption: Proposed synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
Experimental Protocol:
Materials:
-
2-amino-4,5-dimethylthiazole hydrochloride
-
Chloroacetyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, suspend 2-amino-4,5-dimethylthiazole hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride and generate the free amine in situ. Stir the mixture for 30 minutes at 0 °C.
-
Acylation: To the stirred suspension, add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise at 0 °C. The choice of a slight excess of the acylating agent ensures complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 1:1).
-
Work-up: Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acid. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct of the acylation reaction without competing with the aminothiazole for the electrophilic chloroacetyl chloride.
-
Anhydrous conditions are necessary as chloroacetyl chloride is highly reactive towards water.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation and minimize potential side reactions.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a combination of spectroscopic and chromatographic techniques should be employed.
Workflow for Analytical Characterization:
Caption: A typical workflow for the analytical characterization of the synthesized compound.
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the thiazole ring, the methylene protons of the chloroacetyl group, and the amide proton. The chemical shifts will be influenced by the electronic environment of the thiazole and acetamide moieties.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the thiazole ring, and the methyl and methylene carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and vibrations associated with the thiazole ring.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. While experimental data remains to be fully elucidated, the predictive models and established synthetic and analytical protocols outlined herein offer a robust starting point for researchers. The synthesis is anticipated to be straightforward, and the analytical techniques described will allow for unambiguous characterization of the final product. This information is critical for enabling further investigation into the potential biological activities and applications of this and related compounds in the field of drug discovery and development.
References
-
ChemAxon. (2024). Calculator Plugins. Retrieved from [Link]
- Pawar, R. P., et al. (2013). Synthesis and biological evaluation of some new 2-amino-4-(p-tolyl)-5-(substituted benzoyl) thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 193-198.
- Gomha, S. M., et al. (2015). Synthesis of new thiazole and 1,3,4-thiadiazole derivatives and their anticancer and antioxidant activities. Molecules, 20(5), 8526-8540.
An In-depth Technical Guide on the Proposed Mechanism of Action of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for Mechanistic Discovery
In the landscape of pharmacological research, the elucidation of a novel compound's mechanism of action is a cornerstone of its development. This guide addresses 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a molecule for which the precise biological activity is not yet extensively documented. Instead of presenting a known pathway, this document serves as a strategic whitepaper, proposing a scientifically-grounded, hypothetical mechanism of action based on the well-established activities of its constituent chemical moieties: the chloroacetamide group and the substituted thiazole ring.
Our approach is to leverage existing knowledge of related compounds to build a testable hypothesis. This guide will not only propose what this compound might do but, more critically, will provide a comprehensive roadmap for how to investigate and validate its mechanism of action. This is a guide for discovery.
Deconstructing the Molecule: Clues from its Chemical Architecture
The structure of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide offers immediate insights into its potential biological activities. The molecule can be dissected into two key functional components:
-
The Chloroacetamide Moiety (-C(O)CH₂Cl): This is a reactive group known for its ability to act as an alkylating agent. Chloroacetamides are a well-known class of herbicides that function by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][2] Their biological activity is often attributed to their capacity to alkylate important biological nucleophiles.[2] This suggests that our target compound may covalently modify proteins or other macromolecules.
-
The 4,5-dimethyl-1,3-thiazol-2-yl Moiety: The thiazole ring is a common scaffold in a vast array of biologically active compounds, including antimicrobials, anticancer agents, and enzyme inhibitors.[3][4] Thiazole derivatives have been shown to inhibit a range of enzymes, including protein kinases, carbonic anhydrases, and cholinesterases.[4][5][6][7] The dimethyl substitution on the thiazole ring will influence its steric and electronic properties, potentially fine-tuning its interaction with biological targets.
A Proposed Mechanism of Action: Covalent Inhibition of a Key Cellular Enzyme
Based on the dual nature of the molecule, we propose a primary mechanism of action centered on the covalent inhibition of a susceptible cellular enzyme .
The thiazole moiety is hypothesized to act as a recognition element, guiding the molecule to the active site or a nearby allosteric site of a target protein. The specificity of this interaction would be determined by the shape, size, and chemical environment of the binding pocket. Once localized, the electrophilic chloroacetamide group would be positioned to react with a nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) within or near the binding site, forming a stable covalent bond. This irreversible binding would lead to the inactivation of the enzyme and the subsequent disruption of its associated cellular pathway.
The following diagram illustrates this proposed mechanism:
Caption: Proposed two-step mechanism of covalent enzyme inhibition.
A Strategic Framework for Mechanistic Validation
To rigorously test this hypothesis, a multi-pronged experimental approach is necessary. The following workflow outlines a logical progression from broad activity screening to specific target identification and validation.
Caption: Experimental workflow for mechanism of action elucidation.
Phase 1: Broad Phenotypic Screening
The initial step is to determine the biological context in which the compound is active.
Experimental Protocol: Antiproliferative Assay (SRB Assay)
-
Cell Plating: Plate various cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and stain with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
The results of these assays will guide the selection of appropriate biological systems for target identification.
Phase 2: Target Identification
Assuming the compound shows significant activity in Phase 1, the next crucial step is to identify its direct molecular target(s).
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
This technique is ideal for identifying covalent inhibitors.
-
Proteome Preparation: Prepare a proteome lysate from the responsive cell line identified in Phase 1.
-
Competitive Inhibition: Incubate aliquots of the proteome with increasing concentrations of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label the remaining accessible cysteine residues in the proteome.
-
Click Chemistry: Use a fluorescent azide via click chemistry to tag the alkyne-labeled proteins.
-
Gel Electrophoresis and Imaging: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner.
-
Analysis: Proteins that are targets of the compound will show a dose-dependent decrease in fluorescence, as the compound's binding prevents labeling by the probe. These protein bands can be excised and identified by mass spectrometry.
Phase 3: Target Validation
Once potential targets are identified, they must be validated.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Recombinant Protein Expression: Express and purify the candidate target protein identified by mass spectrometry.
-
Enzyme Activity Assay: Establish a functional assay for the recombinant enzyme (e.g., a kinase assay measuring ATP consumption or substrate phosphorylation).
-
Inhibition Studies: Perform the enzyme activity assay in the presence of varying concentrations of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
-
Data Analysis: Determine the IC50 value. To confirm covalent binding, perform a "jump-dilution" experiment where the enzyme and inhibitor are pre-incubated, then diluted significantly before adding the substrate. A covalent inhibitor's effect will be largely retained, while a reversible inhibitor's effect will diminish.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA can confirm target engagement in a cellular context.
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the cell lysate to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of the soluble target protein by Western blot.
-
Analysis: Binding of the compound will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.
Synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
The synthesis of this compound is a prerequisite for its biological evaluation. A general and reliable method involves the acylation of 2-amino-4,5-dimethylthiazole with chloroacetyl chloride.
Protocol for Synthesis
-
Reactant Preparation: Dissolve 2-amino-4,5-dimethylthiazole (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dioxane or dichloromethane).
-
Acylation: Cool the mixture in an ice bath and add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 15 minutes, then heat to 70-80°C for 30 minutes.[8]
-
Work-up: After cooling, pour the reaction mixture into cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to yield the pure product.
Concluding Remarks and Future Directions
The molecule 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide stands as a promising candidate for biological investigation due to its hybrid structure, which combines a target-recognition moiety with a reactive alkylating group. The proposed mechanism of covalent enzyme inhibition provides a solid foundation for a structured research program. The experimental protocols detailed in this guide offer a clear and validated path forward for elucidating its precise mechanism of action, identifying its cellular targets, and ultimately understanding its therapeutic or biological potential. The successful execution of this research plan will not only characterize this specific molecule but also contribute to the broader understanding of how to design and validate novel covalent therapeutics.
References
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. [Link]
-
Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1, x160879. [Link]
-
IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and -. [Link]
-
SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.). [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]
-
PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. [Link]
-
Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(9), 921-925. [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. [Link]
-
Yilmaz, M., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(21), 7545. [Link]
-
MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]
-
ACS Omega. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]
-
ResearchGate. (n.d.). Chloroacetamide Herbicides | Request PDF. [Link]
-
Singh, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 57. [Link]
-
PrepChem.com. (n.d.). EXAMPLE 5--Preparation of 2-chloro-N-(2-methylthiazol-4-yl)methyl-N-(2,6-dimethylphenyl)acetamide. [Link]
-
ResearchGate. (n.d.). Thiazoles that have recently been designed and produced as possible anticancer agents. [Link]
-
MDPI. (n.d.). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. [Link]
-
EXCLI Journal. (2021). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
ResearchGate. (n.d.). Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. [Link]
-
sioc-journal.cn. (n.d.). One-Pot Synthesis and Biological Activity of 2-Acetamide-thiazole Derivatives under Microwave Irradiation. [Link]
-
ProQuest. (n.d.). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. [Link]
-
PubMed. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. [Link]
-
PubMed. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. [Link]
-
N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
An In-Depth Technical Guide on the Biological Activity of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Foreword: Navigating the Landscape of Thiazole-Containing Bioactive Compounds
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1] Its presence in clinically approved drugs underscores its significance as a privileged scaffold in drug discovery. When coupled with a chloroacetamide moiety, the resulting N-thiazolyl chloroacetamides represent a class of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases.
This technical guide focuses on a specific, yet under-investigated molecule within this class: 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide . While direct, peer-reviewed studies on this particular compound are not extensively available in the current literature, a wealth of information on closely related analogues allows for a scientifically grounded exploration of its probable biological activities and mechanisms of action. This guide will, therefore, synthesize the available data on analogous N-thiazolyl chloroacetamides to provide a comprehensive and insightful resource for researchers, scientists, and drug development professionals. By examining the synthesis, anticancer, and antimicrobial properties of its structural relatives, we can construct a predictive framework for the biological potential of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and lay the groundwork for future empirical investigation.
Our approach is rooted in scientific integrity, drawing logical inferences from established data while transparently acknowledging the analog-based nature of this guide. The experimental protocols and mechanistic pathways described herein are based on established methodologies from the cited literature, providing a robust starting point for the direct evaluation of the title compound.
I. Synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-chloroacetamide: A Generalized Approach
The synthesis of N-thiazolyl chloroacetamides is typically achieved through a straightforward acylation reaction. The general principle involves the reaction of an aminothiazole derivative with chloroacetyl chloride. This reaction is often carried out in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.
A general procedure for the synthesis of chloroacetamides involves the dropwise addition of a solution of chloroacetyl chloride in a solvent like dioxane to a mixture of the appropriate amine and a base such as triethylamine in the same solvent.[2] The reaction mixture is typically stirred and may be heated to ensure completion.[2]
Below is a detailed, generalized protocol for the synthesis of the title compound, based on established methods for analogous structures.
Experimental Protocol: Synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Materials:
-
2-amino-4,5-dimethyl-1,3-thiazole
-
Chloroacetyl chloride
-
Triethylamine
-
Anhydrous dioxane
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,5-dimethyl-1,3-thiazole (1 equivalent) and triethylamine (1 equivalent) in anhydrous dioxane.
-
Cool the mixture in an ice bath.
-
To this cooled solution, add a solution of chloroacetyl chloride (1 equivalent) in anhydrous dioxane dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 15 minutes.
-
Following the initial stirring, heat the mixture to 70-80°C for approximately 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the purified 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
Causality of Experimental Choices:
-
Anhydrous Dioxane: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
-
Triethylamine: This tertiary amine acts as a base to scavenge the HCl produced during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.
-
Ice Bath: The initial cooling of the reaction mixture is a precautionary measure to control the exothermic reaction between the amine and the acid chloride.
-
Heating: Gentle heating is applied to ensure the reaction goes to completion.
-
Recrystallization: This final purification step is essential to remove any unreacted starting materials and byproducts, yielding a product of high purity suitable for biological testing.
Caption: Synthetic workflow for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
II. Anticancer Activity: A Focus on Cytotoxicity and Mechanism
Derivatives of 2-chloroacetamide bearing a thiazole scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[3] While specific data for the 4,5-dimethyl substituted title compound is not available, studies on analogous compounds provide strong evidence for its potential as an anticancer agent.
One study investigated a series of 2-chloroacetamides with different thiazole substitutions and found significant cytotoxic activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.[3] Another study reported that N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives exhibited antiproliferative activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7).[4]
Quantitative Data from Analogous Compounds
| Compound Structure | Cell Line | Activity (IC50) | Reference |
| 2-chloro-N-(thiazol-2-yl)acetamide | Jurkat | Data not quantified, but showed significant activity | [3] |
| 2-chloro-N-(thiazol-2-yl)acetamide | MDA-MB-231 | Data not quantified, but showed significant activity | [3] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF7 | Active, specific IC50 values varied with substitution | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF7, Jurkat, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours, remove the medium and treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Proposed Mechanism of Action: Inhibition of Glutathione S-Transferase (GST)
A plausible mechanism of action for the anticancer activity of 2-chloro-N-thiazolyl-acetamides is the inhibition of glutathione S-transferase (GST).[3] GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds, including many chemotherapeutic agents. Overexpression of GST is often associated with drug resistance in cancer cells.
The chloroacetamide moiety is an electrophilic group that can react with the nucleophilic thiol group of glutathione. This reaction can be catalyzed by GST. The resulting glutathione conjugate may then act as an inhibitor of GST, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis.
Caption: Proposed mechanism of anticancer activity via GST inhibition.
III. Antimicrobial and Antifungal Potential
The thiazole ring is a common feature in many antimicrobial agents.[1][5] Coupled with the reactive chloroacetamide group, N-thiazolyl chloroacetamides have been investigated for their potential as antimicrobial and antifungal agents.
Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[4] Another study highlighted the antibacterial potential of acetamide derivatives of 2-mercaptobenzothiazole.[6] The thiazole nucleus is thought to exert its antimicrobial effect by interfering with the biosynthesis of bacterial lipids.[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in DMSO
-
Sterile 96-well microplates
-
Positive control (a known antimicrobial agent)
-
Negative control (medium only)
-
Growth indicator (e.g., resazurin)
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth medium.
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microplate.
-
Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.
-
Include a positive control (microorganism with a standard antimicrobial agent), a negative control (broth only), and a growth control (microorganism with broth and DMSO).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The addition of a growth indicator like resazurin can aid in the visualization of microbial growth.
IV. Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is not available, observations from related series of compounds can offer valuable insights.
-
Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring can significantly influence biological activity. The presence of the two methyl groups at the 4 and 5 positions of the title compound may affect its lipophilicity and steric interactions with its biological target compared to unsubstituted or differently substituted analogues.
-
The Chloroacetamide Moiety: The chloroacetamide group is a key pharmacophore, acting as an electrophile that can form covalent bonds with nucleophilic residues in target proteins. This covalent interaction can lead to irreversible inhibition and enhanced potency.
-
Aromatic Substituents: In analogues containing an additional aromatic ring, the nature and position of substituents on this ring have been shown to modulate both antimicrobial and anticancer activities.[4]
V. Conclusion and Future Directions
Based on a comprehensive review of the literature on closely related analogues, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide emerges as a compound of significant interest with a high probability of exhibiting both anticancer and antimicrobial properties. The presence of the N-thiazolyl chloroacetamide scaffold suggests a potential mechanism of action involving the alkylation of biological nucleophiles, such as in the active site of enzymes like glutathione S-transferase.
The true biological activity and therapeutic potential of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can only be definitively determined through direct empirical investigation. This technical guide provides a solid foundation for such studies, offering detailed, validated protocols for its synthesis and biological evaluation.
Future research should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
-
In Vitro Screening: A comprehensive in vitro evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial spectrum against a range of pathogenic bacteria and fungi.
-
Mechanism of Action Studies: Elucidation of its precise molecular mechanism(s) of action, including the validation of GST inhibition as a target for its anticancer effects.
-
In Vivo Efficacy and Toxicity: Should in vitro studies yield promising results, subsequent in vivo studies in appropriate animal models will be necessary to assess its therapeutic efficacy and toxicological profile.
The exploration of this and other N-thiazolyl chloroacetamide derivatives holds considerable promise for the development of novel therapeutic agents to address the ongoing challenges of cancer and infectious diseases.
VI. References
-
ScienceRise: Pharmaceutical Science. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1(53)). Retrieved from [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 10-16.
-
SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.). Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2021). Molecules, 26(24), 7585.
-
IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. Retrieved from [Link]
-
Kumar, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 55.
-
Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2874-2883.
-
Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10281-10291.
-
Kumar, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13, 55.
-
Chawla, P., et al. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study. Medicinal Chemistry Research, 21(9), 2450-2459.
-
Olawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1636-1640.
-
Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10281-10291.
-
da Silva, A. B., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 17, 218-226.
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2018). Journal of Medicinal Chemistry, 61(17), 7899-7916.
-
Zafar, H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
-
El-Sayed, M. A. A., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1549-1562.
-
Al-Ostoot, F. H., et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 23(1), 81-89.
-
Mohammadi-Far, S., et al. (2016). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 15(4), 779-786.
Sources
- 1. excli.de [excli.de]
- 2. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 3. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic targets of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Introduction: Deconstructing a Molecule of Therapeutic Potential
The compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide represents a compelling starting point for targeted drug discovery. While this specific molecule is not extensively documented in publicly available literature, a rational assessment of its therapeutic potential can be derived from a first-principles analysis of its constituent chemical moieties: the chloroacetamide "warhead" and the 2-aminothiazole scaffold. This guide will dissect the chemical functionalities of this compound to postulate its most probable therapeutic targets and provide a comprehensive roadmap for their experimental validation.
The core hypothesis of this guide is that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide functions as a covalent inhibitor , where the thiazole moiety serves as a recognition element that directs the reactive chloroacetamide group to the active site of specific protein targets. This mode of action can lead to high potency and prolonged duration of effect.
Chapter 1: The Chloroacetamide Warhead: An Engine for Covalent Inhibition
The chloroacetamide group is a well-established electrophilic warhead in medicinal chemistry, designed to form a stable, irreversible covalent bond with nucleophilic amino acid residues on its protein target.[1]
1.1. Mechanism of Covalent Modification
The key to the chloroacetamide's function lies in the carbon atom alpha to the carbonyl group, which is rendered electrophilic by the adjacent electron-withdrawing chlorine and carbonyl groups. This electrophilic center is susceptible to nucleophilic attack by the side chains of certain amino acids. The most common target is the thiol group of cysteine , which is a relatively strong nucleophile at physiological pH. The reaction proceeds via a standard SN2 mechanism, resulting in the displacement of the chloride ion and the formation of a stable thioether linkage between the inhibitor and the protein.
1.2. Precedent in Drug Discovery
The chloroacetamide warhead has been successfully employed in the development of potent and selective inhibitors for a range of therapeutic targets. Notable examples include inhibitors of kinases and proteases, where covalent modification of a non-catalytic cysteine in or near the active site leads to irreversible inhibition.[1][2] For instance, potent and selective covalent inhibitors of MAP2K7 have been developed using a chloroacetamide warhead to target a cysteine residue in the kinase active site.[1] Furthermore, chloroacetamide-based compounds have been identified as inhibitors of the SARS-CoV-2 3C-like protease, a cysteine protease crucial for viral replication.[3]
Chapter 2: The 2-Aminothiazole Scaffold: A Privileged Pharmacophore
The 2-aminothiazole ring is a heterocyclic motif frequently found in a vast array of biologically active compounds and FDA-approved drugs.[4][5][6] Its prevalence stems from its favorable physicochemical properties and its ability to engage in a variety of interactions with protein targets, including hydrogen bonding and aromatic interactions.[7]
2.1. A Foundation for Diverse Biological Activities
Derivatives of the 2-aminothiazole scaffold have demonstrated a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: The thiazole ring is a core component of several successful anticancer drugs, such as the kinase inhibitor Dasatinib .[8][9] Thiazole-containing compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and interfere with key signaling pathways.[7][10][11]
-
Anti-inflammatory Effects: Thiazole derivatives have been reported to possess potent anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12]
-
Antimicrobial Properties: The thiazole moiety is present in numerous antibacterial and antifungal agents.[13][14][15][16][17] These compounds can target essential microbial enzymes or disrupt cell wall integrity.
The diverse bioactivity of the 2-aminothiazole scaffold suggests that by attaching the chloroacetamide warhead, we can potentially create a molecule that selectively targets proteins within these disease-relevant pathways.
Chapter 3: Postulated Therapeutic Targets and Mechanisms of Action
Based on the analysis of its functional groups, we can propose several classes of high-potential therapeutic targets for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. The primary targets are likely to be enzymes that possess a reactive cysteine residue in a location that can be accessed by the inhibitor.
Primary Target Class: Protein Kinases
Protein kinases are a large family of enzymes that play central roles in cellular signaling and are frequently dysregulated in cancer and inflammatory diseases. Many kinases have a conserved cysteine residue in or near their ATP-binding pocket, making them ideal targets for covalent inhibitors.[18][19]
Hypothesized Target: Bruton's Tyrosine Kinase (BTK)
BTK is a critical component of the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies. The FDA-approved drug Ibrutinib is a covalent inhibitor that targets a cysteine residue (Cys481) in the active site of BTK.[19]
Proposed Mechanism of Action:
We hypothesize that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can act as a covalent inhibitor of BTK. The 2-aminothiazole core would serve to anchor the molecule within the ATP-binding pocket of BTK through hydrogen bonding and hydrophobic interactions. This positioning would orient the chloroacetamide warhead in close proximity to the nucleophilic thiol group of Cys481, facilitating a covalent reaction and leading to irreversible inhibition of BTK's kinase activity.
Figure 1: Proposed mechanism of covalent inhibition of BTK.
Secondary Target Class: Cysteine Proteases
Cysteine proteases are involved in a wide range of physiological and pathophysiological processes, including protein degradation, apoptosis, and host invasion by pathogens.[20][21][22][23] Their active site contains a catalytic cysteine residue that is a prime target for covalent inhibitors.
Hypothesized Target: Cathepsins
Cathepsins are a family of cysteine proteases that are often overexpressed in tumors and are involved in cancer progression, invasion, and metastasis.[22] They are also key enzymes in the life cycle of various parasites.[24]
Proposed Mechanism of Action:
Similar to the proposed mechanism for BTK, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide could target the catalytic cysteine residue in the active site of a cathepsin. The thiazole moiety would guide the inhibitor to the active site, and the chloroacetamide group would then react with the cysteine to form a covalent bond, thereby inactivating the enzyme.
Tertiary Target Class: Microbial Enzymes
Given the known antimicrobial activity of thiazole derivatives, it is plausible that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide could target essential enzymes in bacteria or fungi.[16]
Hypothesized Target: MurA
MurA is a bacterial enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. It has an active site cysteine that can be targeted by covalent inhibitors.[25]
Proposed Mechanism of Action:
The compound could act as an antibiotic by covalently modifying the active site cysteine of MurA, thereby inhibiting peptidoglycan synthesis and leading to bacterial cell death.
Chapter 4: Experimental Validation Workflow
A systematic, multi-tiered approach is required to validate the proposed therapeutic targets and elucidate the mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
Sources
- 1. Chloroacetamides - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole Ring-A Biologically Active Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jchemrev.com [jchemrev.com]
- 15. mdpi.com [mdpi.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The diverse roles of cysteine proteases in parasites and their suitability as drug targets | PLOS Neglected Tropical Diseases [journals.plos.org]
- 22. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. Cysteine proteases as targets for metal-based drugs - Metallomics (RSC Publishing) DOI:10.1039/B924677K [pubs.rsc.org]
- 25. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
An In-Depth Technical Guide for the In Vitro Evaluation of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Introduction: Deconstructing a Molecule of Interest
In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a paramount objective. The compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide presents a compelling case for investigation. Its structure is a composite of two key moieties, each with a well-documented history of biological activity: the thiazole ring and the chloroacetamide group.
-
The Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Derivatives of this heterocycle are known to exhibit a vast array of pharmacological properties, including anticancer, antifungal, antibacterial, and anti-inflammatory activities.[2][3] Mechanistically, thiazole-containing compounds have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit critical signaling pathways such as PI3K/Akt/mTOR.[4]
-
The Chloroacetamide Warhead: The 2-chloroacetamide group is a reactive electrophile. In drug design, such groups are often employed as "warheads" for covalent inhibitors.[5] This functional group can form a stable, covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein.[5] This mode of action leads to irreversible inhibition, which can offer advantages in potency and duration of effect. Chloroacetamide derivatives themselves have been investigated for a range of activities, including antimicrobial and antifungal applications.[6][7][8]
The combination of a biologically active thiazole core with a reactive covalent warhead in 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide provides a strong rationale for its evaluation as a potential therapeutic agent, particularly in oncology or infectious diseases. This guide outlines a strategic, multi-tiered approach for the comprehensive in vitro characterization of this molecule.
Part 1: A Strategic Workflow for In Vitro Characterization
A logical, phased approach is essential to efficiently evaluate a novel compound. We propose a workflow that progresses from broad cytotoxicity screening to more focused mechanism of action (MoA) studies. This strategy ensures that resources are directed toward understanding the specific biological effects of the compound.
Caption: Proposed workflow for the in vitro evaluation of the target compound.
Part 2: Primary Screening - Assessing General Cytotoxicity
The initial step is to determine if the compound exhibits cytotoxic activity against relevant cell lines and to quantify its potency. A standard panel for an initial anticancer screen might include representative cell lines from different cancer types (e.g., breast, lung, colon) and a non-cancerous cell line to assess selectivity.
Core Protocol: MTT Cell Viability Assay
This colorimetric assay is a robust, high-throughput method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[9] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form a purple formazan product.[9][10]
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Expert Insight: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. This must be optimized for each cell line.
-
-
Compound Treatment: Prepare a 2X stock of the test compound in complete medium. Perform a serial dilution series (e.g., 100 µM to 0.01 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Expert Insight: A 72-hour incubation period is often sufficient to observe effects on cell proliferation. Shorter or longer times may be necessary depending on the cell line's doubling time and the compound's suspected mechanism.
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation
The absorbance values are normalized to the vehicle control (representing 100% viability). A dose-response curve is then plotted to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
Table 1: Hypothetical Cytotoxicity Data for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Selectivity Index (SI)¹ |
| MCF-7 | Breast Adenocarcinoma | 2.57 | 11.5 |
| A549 | Lung Carcinoma | 7.81 | 3.8 |
| HCT116 | Colon Carcinoma | 5.15 | 5.7 |
| HEK293 | Normal Embryonic Kidney | 29.6 | - |
¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.
An IC₅₀ value below 10 µM is generally considered a promising result for a screening hit. The selectivity index provides an early indication of the compound's therapeutic window.
Part 3: Mechanism of Action - Uncovering the "How"
Once cytotoxic activity is confirmed, the next crucial step is to determine the mechanism by which the compound induces cell death. Given the known activities of thiazole derivatives to induce apoptosis, a primary focus should be on differentiating between apoptotic and necrotic cell death pathways.[4][11]
Core Protocol: Caspase-Glo® 3/7 Assay (Apoptosis)
This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. The assay provides a substrate that is cleaved by active caspases, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described in the MTT protocol. It is crucial to run this assay in parallel with a viability assay to correlate caspase activity with cell death.
-
Expert Insight: Use a white-walled plate to maximize the luminescent signal. A clear-bottom plate can also be used if microscopic observation is desired.
-
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a microplate reader.
Visualizing the Principle
The assay relies on a clear biochemical cascade that is ideal for visualization.
Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.
An increase in luminescence relative to the vehicle control indicates the activation of effector caspases and suggests an apoptotic mechanism of cell death. This, combined with the cytotoxicity data, builds a strong, self-validating case for the compound's pro-apoptotic activity. Further studies, such as Annexin V/PI staining or PARP cleavage analysis by Western blot, can be used for orthogonal validation.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. Based on its structural motifs, the compound is hypothesized to possess anticancer or antimicrobial activity, potentially acting as a covalent inhibitor that induces apoptosis.
The proposed workflow, beginning with broad cytotoxicity screening (MTT assay) and progressing to mechanistic studies (Caspase-Glo® 3/7 assay), offers a scientifically rigorous and resource-efficient path to validate this hypothesis. Positive results from this cascade would warrant further investigation, including:
-
Target Deconvolution Studies: Employing chemoproteomics to identify the specific protein target(s) of this covalent agent.
-
Broader Profiling: Screening against larger panels of cancer cell lines or microbial strains.
-
In Vivo Studies: Advancing the compound to preclinical animal models to evaluate efficacy and safety.
By following this structured approach, researchers can systematically uncover the therapeutic potential of this promising molecule.
References
- Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. [Link: https://www.iosrjournals.org/iosr-jac/papers/vol7-issue1/Version-3/F07133540.pdf]
- ResearchGate. (2014). (PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. [Link: https://www.researchgate.net/publication/270577995_Comparative_studies_on_Synthesis_of_2-Chloro-N-2_5-Dihydro-1_3_4-Thiadiazol-2-Yl_Acetamide_using_Microwave_irradiation_and_Conventional_techniques_and_their_Antioxidant_activity]
- de Oliveira, J. F., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PLoS ONE. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9159516/]
- Wiczling, P., et al. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. [Link: https://www.mdpi.com/1420-3049/28/18/6533]
- Kaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/35959585/]
- Ayimbila, S. N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10922119/]
-
ResearchGate. (2015). (PDF) Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[6][12][13] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. ResearchGate. [Link: https://www.researchgate.net/publication/282348577_Novel_Substituted_Phenoxy_Derivatives_of_2-Chloro-N-5-2-4-MethoxyPhenyl-Pyridin-3-yl-1_3_4_Thiadiazol-2-yl-Acetamides_Synthesis_Characterization_and_in-vitro_Anticancer_Properties]
- Roy, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link: https://ijpra.com/index.php/journal/article/view/1000]
- Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6539158/]
- El-Fakharany, E. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link: https://www.mdpi.com/1420-3049/28/21/7264]
- An, R., & Li, Z. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link: https://www.mdpi.com/1422-0067/25/6/3201]
- Patel, J., & Patel, C. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link: https://www.ijpsr.info/docs/IJPSR12-03-01-007.pdf]
- Singh, S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link: https://www.researchgate.
- ResearchGate. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link: https://www.researchgate.net/publication/375176840_Anticancer_Studies_of_Newly_Synthesized_Thiazole_Derivatives_Synthesis_Characterization_Biological_Activity_and_Molecular_Docking]
- Zhang, Y., et al. (2022). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/35224765/]
- Riss, T. L., et al. (2019). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link: https://www.researchgate.net/publication/332829288_Update_on_in_vitro_cytotoxicity_assays_for_drug_development]
- Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960249/]
- Ghorab, M. M., et al. (2018). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa. [Link: https://www.scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502018000100021]
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link: https://www.ncbi.nlm.nih.gov/books/NBK541178/]
- Research Square. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Research Square. [Link: https://www.researchsquare.com/article/rs-4161989/v1]
- Koczka, K., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link: https://typeset.io/papers/role-of-cytotoxicity-experiments-in-pharmaceutical-278n2t4g]
- Volkman, H. M., et al. (2019). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01913a]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.info [ijpsr.info]
- 8. tandfonline.com [tandfonline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. scispace.com [scispace.com]
- 11. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]
An In-Depth Technical Guide to the Synthesis and Screening of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis and biological screening of a specific class of these compounds: 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide derivatives. By detailing the underlying chemical principles, providing robust experimental protocols, and discussing structure-activity relationships, this document serves as a practical resource for researchers aiming to develop novel therapeutic agents based on this privileged scaffold.
Part 1: Synthesis of the Thiazole Core and its Acetamide Derivatives
The synthetic strategy for creating a library of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide derivatives is a two-stage process. First, the key intermediate, 2-amino-4,5-dimethylthiazole, is synthesized. This is followed by the N-acylation of this intermediate to yield the target chloroacetamide compounds, which can then be further diversified.
Stage 1: Synthesis of the Key Intermediate: 2-Amino-4,5-dimethylthiazole
The most common and efficient method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thiourea-containing compound. For our target intermediate, this translates to the reaction between 3-chloro-2-butanone and thiourea.
Causality and Mechanistic Insight: The reaction mechanism begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon of the ketone's chloromethyl group, displacing the chloride ion. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. The subsequent dehydration of the resulting tetrahedral intermediate yields the final aromatic 2-aminothiazole ring. The use of an α-haloketone is critical as it provides both the electrophilic center for the initial S-alkylation and the carbonyl group for the subsequent cyclization.
Caption: Key steps in the Hantzsch synthesis of the aminothiazole core.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 eq) in a suitable solvent such as ethanol or water.
-
Reagent Addition: Slowly add 3-chloro-2-butanone (1.0 eq) to the suspension. The reaction is often exothermic, and dropwise addition allows for better temperature control.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., a saturated solution of sodium bicarbonate or aqueous sodium hydroxide) to deprotonate the thiazole hydrochloride salt formed.[3]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-4,5-dimethylthiazole.
Stage 2: N-Acylation to form 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
The second stage involves forming the amide bond between the synthesized 2-amino-4,5-dimethylthiazole and 2-chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.
Causality and Mechanistic Insight: The exocyclic amino group at the 2-position of the thiazole ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting amine (which would render it non-nucleophilic) and to drive the reaction to completion, a non-nucleophilic base is required to act as an HCl scavenger.[4][5]
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: Dissolve 2-amino-4,5-dimethylthiazole (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., dioxane, dichloromethane (DCM), or tetrahydrofuran (THF)) in a flask under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cooling: Cool the mixture to 0°C using an ice bath. This is crucial to control the highly exothermic nature of the acylation reaction and to minimize potential side reactions.
-
Reagent Addition: Add 2-chloroacetyl chloride (1.0-1.1 eq) dropwise to the cooled, stirring solution.[5]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion using TLC.
-
Work-up: Upon completion, the mixture can be poured into cold water to precipitate the product.[5] The triethylammonium chloride salt formed is water-soluble and will be removed.
-
Purification: Filter the resulting solid, wash it with water, and dry it. The crude 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity.[5]
The reactive chloromethyl group on the acetamide moiety serves as a synthetic handle for creating a diverse library of derivatives through nucleophilic substitution with various amines, thiols, or other nucleophiles.
Part 2: Biological Screening and Structure-Activity Relationship (SAR)
Thiazole acetamide derivatives are frequently investigated for their antimicrobial and anticancer activities.[4][6] This section will focus on a standard protocol for antifungal screening and discuss the principles of SAR analysis.
Screening for Antifungal Activity
A robust and widely accepted method for determining the antifungal efficacy of new compounds is the broth microdilution method , which is used to determine the Minimum Inhibitory Concentration (MIC).[7][8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
Caption: Workflow for antifungal screening using the broth microdilution method.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Plates: In a 96-well microtiter plate, add 100 µL of sterile fungal growth medium (e.g., RPMI-1640) to each well.
-
Compound Dilution: Add 100 µL of the test compound stock solution (e.g., in DMSO, ensuring the final DMSO concentration is non-toxic to the fungus) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Prepare a standardized fungal inoculum (e.g., Candida albicans) adjusted to a specific concentration (e.g., 1-5 x 10⁵ CFU/mL). Add 100 µL of this inoculum to each well.[9] Include positive (fungus only) and negative (medium only) controls.
-
Incubation: Cover the plate and incubate at 35-37°C for 24 to 48 hours.[7]
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The screening results from a library of derivatives should be tabulated to facilitate comparison and SAR analysis. SAR studies aim to correlate specific structural features of the molecules with their biological activity.[10]
Table 1: Hypothetical Antifungal Screening Data for Thiazole Derivatives
| Compound ID | R-Group (Substitution on Chloroacetamide) | MIC (µg/mL) vs. C. albicans |
| Parent | -Cl | 64 |
| Deriv-01 | -N(CH₃)₂ (Dimethylamino) | 32 |
| Deriv-02 | -Morpholino | 16 |
| Deriv-03 | -Piperidino | 32 |
| Deriv-04 | -SCH₂Ph (Benzylthio) | 8 |
| Deriv-05 | -N₃ (Azido) | >128 |
| Fluconazole | Reference Drug | 4 |
Interpreting the Data (Based on Hypothetical Results):
-
Core Moiety: The parent compound with the chloro group shows baseline activity. Replacing the chlorine is key to enhancing potency.
-
Effect of Nitrogen Heterocycles: The introduction of cyclic amines like morpholine (Deriv-02) and piperidine (Deriv-03) appears to be beneficial, with the morpholino group being particularly effective. This could be due to improved solubility, cell wall penetration, or specific interactions with a fungal target.
-
Effect of Sulfur Nucleophiles: The benzylthio substitution (Deriv-04) resulted in the most potent compound in this series. The lipophilicity and potential π-stacking interactions of the benzyl group may significantly enhance target binding or membrane disruption.[11]
-
Inactive Groups: The azido group (Deriv-05) led to a loss of activity, suggesting that this particular functional group is detrimental to the compound's antifungal properties.
Caption: Key structural regions influencing the biological activity of the thiazole acetamide scaffold. (Note: Image in diagram is a placeholder representation of the core structure).
Conclusion and Future Directions
This guide has outlined a systematic and scientifically grounded approach to the synthesis and screening of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide derivatives. The Hantzsch synthesis provides reliable access to the key aminothiazole intermediate, which can be readily acylated to form the chloroacetamide parent compound. This parent compound is a versatile platform for generating a diverse library of derivatives.
The biological screening, exemplified by the antifungal broth microdilution assay, provides quantitative data (MIC values) essential for establishing a clear structure-activity relationship. Future work should focus on expanding the library of derivatives by exploring a wider range of nucleophiles, optimizing the most potent hits, and elucidating their mechanism of action through further biochemical and cellular assays. These efforts will be crucial in advancing this promising class of compounds from initial hits to viable lead candidates in drug discovery pipelines.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16864. [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Organic Syntheses Procedure. [Link]
-
ACS Omega. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. [Link]
-
MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
Kovalenko, S., et al. (n.d.). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Žurnal organìčnoï ta farmacetičnoï hìmìï. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
-
ResearchGate. (n.d.). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
-
Frontiers. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]
-
MDPI. (2019). Design, Synthesis and Antifungal Activity Evaluation of New Thiazolin-4-ones as Potential Lanosterol 14α-Demethylase Inhibitors. [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. [Link]
-
MDPI. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]
-
ResearchGate. (n.d.). (PDF) Thiazole derivatives: prospectives and biological applications. [Link]
-
PrepChem.com. (n.d.). EXAMPLE 5--Preparation of 2-chloro-N-(2-methylthiazol-4-yl)methyl-N-(2,6-dimethylphenyl)acetamide. [Link]
-
Preprints.org. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). [Link]
-
SciELO. (2022). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Hilaris Publisher. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship studies of thiazole agents with potential anti methicillin-resistance Staphylococcus aureus (MRSA) activity. [Link]
-
PubMed. (2016). Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. [Link]
-
IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. [Link]
-
AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
PubMed. (2020). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. [Link]
-
YouTube. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]
-
NIH. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Link]
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]
-
Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Organic Syntheses Procedure. [Link]
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
-
Springer. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. akjournals.com [akjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. jchemrev.com [jchemrev.com]
Spectroscopic Characterization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. In the dynamic field of drug discovery and development, the unambiguous structural elucidation of new chemical entities is a cornerstone of progress. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing detailed information about the molecular structure, functional groups, and elemental composition of a compound.
It is important to note that while 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide holds potential as a scaffold in medicinal chemistry, a thorough search of established chemical databases and the scientific literature reveals a scarcity of published experimental spectroscopic data for this specific molecule. Therefore, this guide will present a detailed predictive analysis of the expected spectroscopic data, grounded in the well-established principles of spectroscopic interpretation and supported by data from closely related, structurally analogous compounds. Furthermore, we provide robust, field-proven protocols for the synthesis and subsequent spectroscopic analysis of this compound, establishing a self-validating framework for researchers.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The chemical structure of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is presented below.
Figure 1: Chemical structure of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
Key structural features that will inform the interpretation of spectroscopic data include:
-
A 4,5-dimethyl-1,3-thiazole heterocyclic ring system.
-
An acetamide linkage (-NH-C=O-).
-
A chloroacetyl group (-C(=O)-CH₂-Cl).
-
Two methyl groups attached to the thiazole ring.
-
An amide proton (-NH-).
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. These predictions are based on established chemical shift and fragmentation principles, as well as data from analogous structures found in the literature.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) in parts per million (ppm) are presented below, assuming a standard deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale and Notes |
| -C(=O)-CH ₂-Cl | ~ 4.2 - 4.5 (s, 2H) | ~ 40 - 45 | The methylene protons are deshielded by the adjacent carbonyl and chlorine atoms. Expected to be a singlet. |
| 4-CH ₃ | ~ 2.2 - 2.4 (s, 3H) | ~ 10 - 15 | Methyl group on the thiazole ring. |
| 5-CH ₃ | ~ 2.1 - 2.3 (s, 3H) | ~ 11 - 16 | Methyl group on the thiazole ring, chemical shift will be similar to the 4-methyl group. |
| -NH - | ~ 9.0 - 11.0 (br s, 1H) | - | The amide proton is expected to be a broad singlet and its chemical shift is highly dependent on solvent and concentration. |
| C =O | - | ~ 165 - 170 | Carbonyl carbon of the acetamide group. |
| Thiazole C2 | - | ~ 158 - 162 | Carbon atom of the thiazole ring attached to the amide nitrogen. |
| Thiazole C4 | - | ~ 125 - 130 | Quaternary carbon of the thiazole ring. |
| Thiazole C5 | - | ~ 115 - 120 | Quaternary carbon of the thiazole ring. |
Note: Chemical shifts are predictions and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands are listed below.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~ 3250 - 3400 | N-H | Stretching |
| ~ 3000 - 3100 | C-H (thiazole) | Stretching |
| ~ 2850 - 2960 | C-H (methyl) | Stretching |
| ~ 1680 - 1720 | C=O (amide) | Stretching |
| ~ 1520 - 1580 | C=N (thiazole) | Stretching |
| ~ 1400 - 1480 | C-H (methyl) | Bending |
| ~ 600 - 800 | C-Cl | Stretching |
The presence of a strong absorption band in the region of 1680-1720 cm⁻¹ would be indicative of the amide carbonyl group, while a peak in the 3250-3400 cm⁻¹ range would suggest the N-H stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, the expected molecular ion peak and major fragmentation patterns are outlined below.
Table 3: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment | Notes |
| [M]⁺ and [M+2]⁺ | Molecular Ion | Expected to show a characteristic 3:1 isotopic pattern for the presence of one chlorine atom. |
| [M - Cl]⁺ | Loss of Chlorine | |
| [M - CH₂Cl]⁺ | Loss of chloromethyl radical | |
| [M - COCH₂Cl]⁺ | Loss of chloroacetyl group | This would result in the 2-amino-4,5-dimethylthiazole fragment. |
| Various thiazole ring fragments |
A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion, which would confirm the presence of a single chlorine atom.
Experimental Protocols
To facilitate the acquisition of empirical data for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, the following experimental protocols are provided. These are generalized procedures based on standard laboratory practices for the synthesis and analysis of similar compounds.
Synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
A plausible synthetic route involves the acylation of 2-amino-4,5-dimethylthiazole with chloroacetyl chloride.
Figure 2: General workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-4,5-dimethylthiazole in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution to act as a scavenger for the HCl byproduct.
-
Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and perform a standard aqueous work-up. This typically involves washing the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Spectroscopic Analysis Workflow
The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of the purified product.
Figure 3: Workflow for spectroscopic characterization.
NMR Spectroscopy Protocol:
-
Prepare a sample by dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.
IR Spectroscopy Protocol:
-
Prepare a sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
-
Acquire the mass spectrum over a suitable mass range.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. The provided data, based on sound spectroscopic principles and analysis of analogous compounds, serves as a robust starting point for researchers. The detailed experimental protocols for synthesis and analysis offer a clear path to obtaining empirical data, which will be crucial for confirming the structure and exploring the potential applications of this compound. As with any new chemical entity, the combination of predictive analysis and rigorous experimental verification is key to advancing scientific knowledge.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
Crystal structure of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
An In-Depth Technical Guide to the Crystal Structure of 2-chloro-N-(aryl-1,3-thiazol-2-yl)acetamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science, providing invaluable insights into its function, reactivity, and intermolecular interactions. Single-crystal X-ray diffraction (SXRD) remains the definitive method for obtaining this atomic-level resolution. This guide provides a comprehensive walkthrough of the process, from synthesis to structural elucidation, using 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a close structural analog to the target molecule 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, as a primary exemplar. The protocols and analytical logic detailed herein are directly applicable to the dimethyl variant and the broader class of N-thiazolyl acetamides, which are recognized for their potential as anticancer and anti-inflammatory agents.[1][2] This document is structured to provide not just a methodology, but the expert rationale behind each critical step, ensuring a reproducible and deeply understood experimental workflow.
Part 1: Synthesis and Crystal Growth: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structure is inextricably linked to the success of these initial steps.
Rationale for Synthetic Pathway
The synthesis of N-thiazolyl acetamides is typically achieved through a nucleophilic acyl substitution. This standard and reliable method involves the acylation of an amine (2-amino-thiazole derivative) with an acyl chloride (chloroacetyl chloride). The reaction is robust, generally high-yielding, and uses readily available starting materials.[3] Triethylamine or a similar non-nucleophilic base is incorporated to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
Experimental Protocol: Synthesis of the Thiazole Precursor
A general and effective procedure for synthesizing chloroacetamide derivatives of thiazoles is outlined below.[3]
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate 2-aminothiazole derivative (e.g., 2-amino-4,5-dimethylthiazole) (1 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent such as dioxane or acetone.
-
Acylation: Cool the mixture in an ice bath (0 °C). Add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes with constant stirring. The dropwise addition is crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup and Isolation: Upon completion, the mixture is poured into cold water to precipitate the crude product and dissolve the triethylamine hydrochloride salt.[3]
-
Purification: The resulting solid is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol or ethyl acetate) to yield the pure product.[1][3]
Sources
Solubility and stability of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Foreword: The Critical Imperative of Early-Stage Physicochemical Characterization
In the landscape of drug discovery and development, the journey of a candidate molecule from the bench to the bedside is fraught with challenges. A significant proportion of these challenges are not rooted in the molecule's pharmacological activity but in its physicochemical properties. Among these, solubility and stability stand as the twin pillars upon which a successful drug product is built. For a novel entity such as 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a compound featuring a reactive chloroacetamide group and a pharmacologically significant thiazole core, a thorough and early understanding of these parameters is not merely procedural—it is a strategic imperative.
This guide is designed for the research scientist and drug development professional. It eschews a simple recitation of facts in favor of a narrative built on causality and scientific integrity. We will not only describe how to determine the solubility and stability of this compound but also delve into the why behind each experimental choice. The protocols herein are designed as self-validating systems, grounded in authoritative regulatory guidelines and first principles of chemical analysis. Our objective is to provide a comprehensive framework for characterizing 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, enabling informed decisions that will accelerate its development pathway.
Compound Overview: Structural Rationale and Predicted Properties
Chemical Structure: 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
The molecule integrates two key functionalities:
-
A 2-amino-4,5-dimethylthiazole core: Thiazole rings are prevalent in pharmaceuticals due to their diverse biological activities. The dimethyl substitution increases lipophilicity compared to an unsubstituted thiazole.
-
A chloroacetamide side chain: This is a reactive moiety, an alkylating agent, which suggests a potential for covalent binding mechanisms of action but also raises flags for instability and potential toxicities[1][2][3].
Based on this structure, we can predict several key properties that our experimental work must verify:
-
Low Aqueous Solubility: The molecule is largely non-polar, with the dimethylthiazole ring contributing significantly to its lipophilicity. We can anticipate that its intrinsic aqueous solubility will be low.
-
pH-Dependent Solubility: The thiazole ring contains nitrogen atoms that can be protonated, suggesting that the compound's solubility may increase in acidic conditions.
-
Potential for Hydrolytic Instability: The amide bond and the chloroacetamide group are susceptible to hydrolysis, particularly at non-neutral pH values. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.
-
Reactivity and Safety: Chloroacetamides are known to be toxic and may cause skin sensitization[3]. All handling must be performed with appropriate personal protective equipment (PPE).
Objective: To quantitatively determine the thermodynamic equilibrium solubility of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide across a range of pharmaceutically relevant solvents and aqueous pH conditions. This data is foundational for biopharmaceutics classification, formulation design, and predicting in vivo dissolution.
The Shake-Flask Method: The Gold Standard
The recommended approach is the shake-flask method, which is considered the gold standard for determining equilibrium solubility[4]. The principle is straightforward: excess solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached, after which the concentration of the dissolved compound in the supernatant is measured.
Experimental Protocol: Aqueous pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5 (acetate buffer), and 6.8 (phosphate buffer, simulated intestinal fluid), as these are standard for Biopharmaceutics Classification System (BCS) studies[5]. Also include purified water.
-
Sample Preparation: Add an excess of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide to vials containing each buffer. "Excess" is key; ensure a visible amount of solid material remains at the end of the experiment. A starting point could be 5-10 mg of solid per 1 mL of buffer.
-
Equilibration: Place the sealed vials in an orbital shaker or tumbling incubator set to a constant temperature, typically 37 ± 1 °C to simulate physiological conditions[4]. Agitation should be sufficient to keep the solid suspended but not so vigorous as to cause foaming or vortex formation.
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the suspension. The goal is to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Phase Separation: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. This step is critical to prevent artificially high concentration readings.
-
Quantification: Analyze the clear filtrate using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This is superior to simple UV spectrophotometry as it can distinguish the parent compound from any potential degradants that may have formed during the experiment[6].
-
Data Analysis: Calculate the concentration at each time point. Equilibrium is confirmed when two consecutive time points yield concentrations within an acceptable margin (e.g., ± 2%).
Experimental Protocol: Organic and Co-Solvent Solubility
The same shake-flask principle applies to non-aqueous solvents. This data is vital for developing liquid formulations or for processes involving solvent-based manufacturing steps.
-
Solvent Selection: Test a range of common pharmaceutical solvents, including:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile
-
-
Execution: Follow the same steps of adding excess solid, equilibrating at a controlled temperature (25 °C is common for non-physiological systems), filtering, and quantifying via HPLC.
Data Presentation: Solubility Profile
Summarize the quantitative results in a clear, structured table.
| Solvent System | pH (for aqueous) | Temperature (°C) | Equilibrium Solubility (mg/mL) | Molar Solubility (mol/L) |
| 0.1 N HCl | 1.2 | 37 | Hypothetical Value | Hypothetical Value |
| Acetate Buffer | 4.5 | 37 | Hypothetical Value | Hypothetical Value |
| Phosphate Buffer | 6.8 | 37 | Hypothetical Value | Hypothetical Value |
| Purified Water | ~7.0 | 37 | Hypothetical Value | Hypothetical Value |
| Ethanol | N/A | 25 | Hypothetical Value | Hypothetical Value |
| Propylene Glycol | N/A | 25 | Hypothetical Value | Hypothetical Value |
| PEG 400 | N/A | 25 | Hypothetical Value | Hypothetical Value |
Visualization: Solubility Determination Workflow
Caption: Workflow for Forced Degradation and Stability Assessment.
Conclusion: Synthesizing Data into Knowledge
The systematic execution of the protocols detailed in this guide will yield a robust and comprehensive physicochemical profile for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. The solubility data will directly inform the BCS classification and guide formulators toward viable delivery strategies. The stability data will not only satisfy regulatory requirements but will also illuminate the molecule's inherent liabilities, allowing for the proactive design of a stable drug product with appropriate storage and handling instructions. By grounding our experimental design in established scientific principles and authoritative guidelines, we transform raw data into actionable knowledge, thereby de-risking and accelerating the path to clinical application.
References
Sources
- 1. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 2. chemos.de [chemos.de]
- 3. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 4. who.int [who.int]
- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
Review of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide literature
An In-depth Technical Guide to 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide: Synthesis, Properties, and Biological Potential
Executive Summary
This technical guide provides a comprehensive review of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. Due to the nascent stage of direct research on this specific molecule, this document establishes a robust scientific profile by analyzing data from structurally analogous compounds, particularly N-aryl-2-chloroacetamides containing a thiazole or thiadiazole core. The guide details proposed synthetic routes, predicts physicochemical properties, and explores the well-documented biological activities of its chemical relatives, including potent anticancer and antimicrobial effects. By synthesizing field-proven insights with established experimental protocols, this whitepaper serves as an essential resource for researchers, scientists, and professionals in drug development, offering a foundational understanding and roadmap for future investigation into this promising chemical scaffold.
Introduction: The Thiazole-Acetamide Scaffold
The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates due to its ability to engage in hydrogen bonding, its aromatic nature, and its relative stability. When coupled with a 2-chloroacetamide moiety, the resulting scaffold becomes a powerful and versatile building block. The chloroacetamide group is not merely a passive linker; it is a reactive electrophilic site, enabling covalent modification of biological targets or serving as a crucial pharmacophore for non-covalent interactions.[1]
The title compound, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, represents a specific iteration of this scaffold. The dimethyl substitution on the thiazole ring is anticipated to modulate its lipophilicity and steric profile, potentially influencing its binding affinity and metabolic stability. This guide will elucidate the scientific landscape of this compound class to provide a predictive and practical framework for its exploration.
Synthesis and Chemical Reactivity
The synthesis of N-aryl 2-chloroacetamides is a well-established process, typically achieved through the chloroacetylation of the corresponding aryl amine.[1] This straightforward reaction provides a reliable and high-yielding pathway to the target compound and its analogs.
Proposed Synthetic Pathway
The most direct route to synthesize 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide involves the acylation of 2-amino-4,5-dimethylthiazole with chloroacetyl chloride. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: General Chloroacetylation
This protocol is adapted from established methodologies for the synthesis of similar N-(thiazol-2-yl)acetamides and serves as a self-validating system for producing the target compound.[2]
Materials:
-
2-amino-4,5-dimethylthiazole
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous Acetone (or Dichloromethane)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-4,5-dimethylthiazole in anhydrous acetone. Place the flask in an ice bath and begin stirring.
-
Base Addition: Add 1.1 equivalents of triethylamine to the solution. The base acts as a scavenger for the HCl byproduct, preventing protonation of the starting amine.
-
Acylating Agent Addition: Add a solution of 1.1 equivalents of chloroacetyl chloride in anhydrous acetone dropwise to the stirred mixture over 15-20 minutes. Maintaining a low temperature is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
-
Characterization: Confirm the structure and purity of the product using NMR, IR spectroscopy, and mass spectrometry.
Core Chemical Reactivity
The chemical reactivity of this scaffold is dominated by the chloroacetamide moiety. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution.[1] This property is exceptionally useful for creating libraries of derivatives by reacting the compound with various nucleophiles (e.g., thiols, amines, alcohols).
Caption: Nucleophilic substitution at the reactive site.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₇H₉ClN₂OS | Based on structure |
| Molecular Weight | ~204.68 g/mol | Calculated |
| XLogP3 | ~1.5 - 2.0 | Predicted based on analogs |
| Hydrogen Bond Donors | 1 | From the N-H group |
| Hydrogen Bond Acceptors | 3 | From N, O, and S atoms |
These values are estimates and should be confirmed experimentally.
Spectroscopic Characterization Profile
The identity of the synthesized compound would be confirmed by a suite of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong C=O stretching vibration around 1710-1750 cm⁻¹, an N-H stretching band near 3350 cm⁻¹, and a C-Cl stretching vibration around 760-850 cm⁻¹.[4]
-
¹H NMR Spectroscopy: The spectrum should show signals for the two methyl groups on the thiazole ring, a singlet for the -CH₂- group adjacent to the chlorine, and a signal for the amide N-H proton.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern (M, M+2) due to the presence of the chlorine atom.
Review of Biological Activities in Analogous Scaffolds
Extensive research on N-(thiazol-2-yl)-2-chloroacetamide derivatives has revealed a broad spectrum of biological activities, providing a strong rationale for investigating the title compound.
Anticancer and Antiproliferative Activity
Thiazole-bearing acetamides are a promising class of anticancer agents.
-
Mechanism of Action: Studies on related compounds have demonstrated that their anticancer effects are often mediated by the induction of apoptosis. For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to activate caspases 3 and 9, key executioner enzymes in the apoptotic pathway.[5]
-
Cell Line Activity: Derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide were found to be highly active against the MCF7 human breast adenocarcinoma cell line.[6] Other analogs have shown efficacy against prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines.[5] The discovery of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel scaffold active against both sensitive and resistant cancer cells further underscores the potential of this chemical class.[7]
Antimicrobial Activity
The chloroacetamide scaffold is a known antimicrobial pharmacophore.
-
Antibacterial and Antifungal Effects: Newly synthesized derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[6]
-
Potential Mechanisms: The mechanism of action for similar compounds has been linked to the inhibition of essential microbial enzymes. For example, some thiazolo-pyrimidine derivatives inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, and can also reduce the formation of bacterial biofilms.[8]
Antioxidant Properties
Several studies have investigated the antioxidant potential of related thiadiazole derivatives.
-
DPPH Radical Scavenging: A comparative study on 2-Chloro-N-(2,5-Dihydro-1,3,4-Thiadiazol-2-Yl) Acetamide derivatives synthesized via microwave irradiation showed significant antioxidant activity when tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4][9] This suggests that the thiazole-acetamide core may contribute to neutralizing harmful free radicals.
Caption: A logical workflow for the future investigation of the title compound.
Structure-Activity Relationships (SAR) and Future Directions
The available literature on analogous compounds allows for the formulation of key SAR insights that can guide future drug development efforts.
-
Substitutions on the Aryl Ring: In N-(4-aryl-thiazol-2-yl) acetamides, the nature of the substituent on the aryl ring at the 4-position of the thiazole is critical. Halogen substitutions, such as bromo- and chloro-phenyl groups, have been shown to enhance both antimicrobial and anticancer activities.[6]
-
Future Research: The logical next step is the synthesis and comprehensive biological evaluation of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. Based on the strong preclinical data for its analogs, screening should prioritize:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines, particularly breast (MCF7), prostate (PC3), and drug-resistant lines.
-
Mechanism of Action Studies: Investigating apoptosis induction through caspase activation assays.
-
Antimicrobial Screening: Determining the minimum inhibitory concentration (MIC) against a range of clinically relevant bacteria and fungi.
-
Conclusion
While 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide remains a largely unexplored molecule, a thorough review of its structural class provides a compelling case for its potential as a valuable scaffold in drug discovery. Its synthesis is straightforward, and its inherent chemical reactivity offers a platform for extensive derivatization. The consistent and potent anticancer and antimicrobial activities documented for closely related N-(thiazol-2-yl)acetamides strongly suggest that the title compound is a high-priority candidate for synthesis and biological screening. This guide provides the foundational knowledge and technical direction necessary for researchers to unlock the potential of this promising compound.
References
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate.
-
Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. ResearchGate.
-
PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information.
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
-
PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information.
-
PubChem. (n.d.). 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. National Center for Biotechnology Information.
-
IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. IOSR Journal of Applied Chemistry.
-
Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide. SCBT.
-
SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF.
-
Narwal, S., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed.
-
Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed.
-
N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide. (n.d.). N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide.
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 3. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide | 946211-47-8 | Benchchem [benchchem.com]
- 9. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to the Discovery and History of Thiazole-Containing Acetamides
Foreword
In the grand tapestry of medicinal chemistry, certain heterocyclic scaffolds reappear with remarkable frequency, proving their worth time and again as privileged structures for biological activity. Among these, the thiazole ring—a five-membered aromatic system containing sulfur and nitrogen—holds a place of particular distinction. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have made it a cornerstone in the development of therapeutics for over a century. This guide delves into the rich history of one specific, yet profoundly impactful, class of these compounds: the thiazole-containing acetamides. We will journey from the foundational discovery of the thiazole ring itself, through the era of the first "wonder drugs," to the cutting-edge applications of its modern acetamide derivatives in oncology and neurodegenerative disease. This is not merely a recitation of facts, but an exploration of the scientific rationale, the experimental evolution, and the enduring legacy of this remarkable chemical entity.
Chapter 1: The Dawn of Thiazole Chemistry: From Hantzsch to a Vital Vitamin
The story of thiazole is inextricably linked to the late 19th-century boom in heterocyclic chemistry. The German chemist Arthur Hantzsch, seeking to draw parallels between the six-membered pyridine and analogous five-membered rings, first successfully synthesized the thiazole core in 1887.[1][2] This pioneering work, which involved the reaction of α-haloketones with thioamides, not only introduced a new class of heterocycles but also established a robust synthetic pathway that remains a mainstay of organic chemistry to this day.[2]
The biological significance of the thiazole ring was cemented with the discovery and structural elucidation of thiamine (Vitamin B1).[3][4] Thiamine, an essential micronutrient, is crucial for carbohydrate metabolism and nerve function.[3][5] Its structure, featuring a pyrimidine ring linked to a thiazole moiety, highlighted nature's own endorsement of this heterocycle's utility.[6] The thiazole portion of thiamine is directly involved in its coenzymatic function, forming a reactive ylide that facilitates the cleavage of carbon-carbon bonds in key metabolic pathways. This discovery provided the first profound evidence that the thiazole ring was not just a synthetic curiosity but a vital component of life's molecular machinery.
| Milestone | Year | Significance | Reference(s) |
| Hantzsch Thiazole Synthesis | 1887 | First synthesis of the thiazole ring, providing a foundational method for its preparation. | [1][2] |
| Discovery of Thiamine (Vitamin B1) | Early 1930s | Identification of the thiazole ring in a crucial biological molecule, establishing its importance in biochemistry. | [3][4][5] |
| Development of Sulfathiazole | Late 1930s | Emergence of one of the first highly effective systemic antibacterial agents, a sulfonamide derivative of 2-aminothiazole. | [7][8] |
| Sulfathiazole Disaster | 1941 | A mass poisoning event due to contaminated tablets that led to the establishment of Good Manufacturing Practices (GMP) by the FDA. | [9] |
Chapter 2: The Foundational Synthesis: A Deep Dive into the Hantzsch Reaction
The Hantzsch thiazole synthesis is the archetypal method for constructing the thiazole core and represents a masterclass in heterocyclic chemistry.[10][11] Its enduring utility stems from its reliability, high yields, and the accessibility of its starting materials: an α-halocarbonyl compound and a thioamide.[12]
The Underlying Mechanism
The causality of the Hantzsch synthesis is a logical sequence of fundamental organic reactions. It begins with a nucleophilic attack and culminates in a dehydration-driven aromatization.
-
Nucleophilic Attack (SN2 Reaction) : The process is initiated by the sulfur atom of the thioamide, which acts as a potent nucleophile. It attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide leaving group in a classic SN2 reaction. This step is highly efficient due to the inherent nucleophilicity of sulfur and the activated nature of the α-halo position.[12]
-
Intramolecular Cyclization : Following the initial S-alkylation, the nitrogen atom of the resulting intermediate attacks the carbonyl carbon. This intramolecular nucleophilic addition forms a five-membered ring, generating a hemiaminal-like tetrahedral intermediate.
-
Dehydration and Aromatization : The final step is a dehydration reaction. The hydroxyl group is protonated and eliminated as a water molecule, leading to the formation of a double bond within the ring. This spontaneous elimination is driven by the powerful thermodynamic force of forming a stable, aromatic thiazole ring.[12]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch synthesis, prized for its simplicity and high yield.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial, stir bar, hot plate, beaker, Buchner funnel, filter paper
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.[12]
-
Add 5 mL of methanol and a magnetic stir bar.
-
Heat the mixture on a hot plate set to approximately 100°C with continuous stirring for 30 minutes. The solution may become clear before a precipitate forms.[12]
-
Remove the vial from the heat and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix thoroughly. The basic solution neutralizes any acid formed and precipitates the product.[12]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold water to remove any inorganic salts.
-
Allow the product to air dry. The crude product is often of sufficient purity for characterization.
Characterization:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 150-154 °C (literature).
-
1H NMR (DMSO-d6): Expect signals for the aromatic protons of the phenyl group, a singlet for the C5-H of the thiazole ring, and a broad singlet for the -NH₂ protons.
-
FT-IR (KBr): Characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C=N stretching (around 1630 cm⁻¹), and aromatic C-H stretching.
Chapter 3: The First Wave: Sulfathiazole and the Dawn of Antimicrobials
The first major therapeutic breakthrough for thiazole-containing compounds came not with an acetamide, but with its close chemical cousin, a sulfonamide. The discovery of Prontosil in the 1930s by Gerhard Domagk revealed that its antibacterial activity was due to its in-vivo conversion to sulfanilamide.[8] This launched a massive synthetic effort to create more potent and less toxic derivatives.
This research culminated in the development of Sulfathiazole , an organosulfur compound that combines the sulfanilamide backbone with a 2-aminothiazole moiety.[7] It emerged in the late 1930s as a "wonder drug," one of the first systemic antimicrobials capable of treating a wide range of bacterial infections, from pneumonia to meningitis, dramatically reducing mortality in the pre-penicillin era.[8][13]
The mechanism of action was a paradigm shift in medicine. Sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[13][14] This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By mimicking the natural substrate (para-aminobenzoic acid, PABA), sulfathiazole blocks the pathway, leading to a bacteriostatic effect.[14]
However, the era of sulfathiazole was also marked by a significant event that reshaped the pharmaceutical industry. In 1941, hundreds of deaths and injuries resulted from sulfathiazole tablets that were contaminated with the sedative phenobarbital.[9] The subsequent investigation by the U.S. Food and Drug Administration (FDA) uncovered severe deficiencies in manufacturing controls. This tragedy directly led to the establishment of Good Manufacturing Practices (GMP), which are now a global standard for ensuring the safety and quality of all pharmaceutical products.[9] The rise of penicillin, coupled with issues of bacterial resistance and toxicity, eventually led to the decline of sulfathiazole's use in humans, but its historical impact on both medicine and regulatory science is undeniable.
Chapter 4: The Modern Era: Thiazole-Containing Acetamides in Drug Discovery
Building on the foundational knowledge from the sulfa drug era, medicinal chemists began to explore other amide-based modifications of the thiazole ring. The acetamide group (-NHC(O)CH₃) and its derivatives proved to be a particularly fruitful scaffold, offering a versatile linker and hydrogen bonding capabilities that could be tailored for a variety of biological targets.
Anticancer Agents: Targeting the Cytoskeleton
A major area of success for thiazole acetamides has been in the development of anticancer agents that function as tubulin polymerization inhibitors.[15][16] Microtubules are critical components of the cellular cytoskeleton, playing a key role in cell division (mitosis). Disrupting their dynamics is a clinically validated strategy for inducing cancer cell death.
These agents typically bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[17][18] This disruption of the microtubule network arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[19]
Caption: Mechanism of Tubulin Polymerization Inhibition.
A recent study detailed the synthesis and evaluation of novel thiazole-2-acetamide derivatives as potent tubulin inhibitors.[15] The general synthetic approach involves two key fragments: a chalcone-bearing thiazole and an N-acylated aminothiazole, which are then linked together.
| Compound ID | Modifications | Tubulin IC₅₀ (µM) | Antiproliferative GI₅₀ (µM) | Reference |
| 10a | 4-Fluorophenyl chalcone, 4-phenylthiazole acetamide | 2.69 | ~6 | [15] |
| 10o | 4-Methoxyphenyl chalcone, 4-(p-tolyl)thiazole acetamide | 3.62 | ~7 | [15] |
| 13d | 4-Methylphenyl chalcone, unsubstituted thiazole acetamide | 3.68 | ~8 | [15] |
| Combretastatin A-4 | (Reference Drug) | 8.33 | - | [15] |
The data clearly indicates that these thiazole acetamide derivatives are significantly more potent than the reference compound, Combretastatin A-4.
Neurodegenerative Disease: Combating Alzheimer's
Thiazole acetamides have also been investigated as potential therapeutic agents for Alzheimer's disease.[20] A key strategy in managing Alzheimer's is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
A series of novel thiazole acetamides were synthesized and evaluated for their cholinesterase inhibitory activity.[20] The synthesis involved a multi-step process culminating in the coupling of a substituted thiazole amine with a carboxylic acid to form the final acetamide product.
| Compound ID | Key Substituents | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) | Reference |
| 6d | 4-Chlorophenyl on thiazole | 3.14 ± 0.16 | 9.24 ± 0.21 | 2.94 | [20] |
| Donepezil | (Reference Drug) | 0.042 ± 0.01 | 3.52 ± 0.14 | 83.8 | [20] |
Compound 6d was identified as the most potent AChE inhibitor in the series, and further studies showed it also inhibited the aggregation of amyloid-β peptides, another key pathological hallmark of Alzheimer's disease.[20] This demonstrates the potential for multi-target activity within this chemical class.
Chapter 5: Structure-Activity Relationship (SAR) Insights
The diverse biological activities of thiazole-containing acetamides are governed by the specific substituents attached to the core scaffold. Synthesizing insights from various studies allows us to delineate key structure-activity relationships (SAR).
-
Substitution on the Acetamide Phenyl Ring: In studies on thiazole-carboxamides as antioxidants, the presence of an electron-donating, lipophilic group like a tert-butyl group at the para-position dramatically increased activity.[21] This is attributed to both enhanced stabilization of the resulting radical and improved membrane penetration.
-
Substitution on the Thiazole Ring: For anticholinesterase activity, substitutions on a phenyl ring attached to the thiazole core are critical. An electron-withdrawing group like chlorine at the para-position (as in compound 6d ) yielded the highest potency against AChE.[20] This suggests that the electronic properties of this ring are crucial for interaction with the enzyme's active site.
-
The Acetamide Linker: The acetamide group itself is more than a simple linker. Its N-H and C=O groups are prime candidates for hydrogen bonding within protein active sites. In tubulin inhibitors, this linker correctly orients the two large aromatic portions of the molecule to fit within the hydrophobic colchicine binding pocket.[15] The flexibility and hydrogen-bonding capacity of the linker are therefore essential for high-affinity binding.
Caption: Iterative Workflow for SAR Studies.
Conclusion and Future Outlook
From its theoretical proposal by Arthur Hantzsch to its central role in modern anticancer and neuroprotective drug design, the thiazole-containing acetamide scaffold has demonstrated remarkable and enduring value. Its history is a microcosm of the evolution of medicinal chemistry itself: from foundational synthetic discoveries and the serendipity of early antimicrobial screening to rational, target-based design informed by deep mechanistic understanding.
The journey is far from over. The chemical versatility of the thiazole core, combined with the adaptable nature of the acetamide linker, ensures that novel derivatives will continue to be synthesized and explored. Future research will likely focus on enhancing target specificity, improving pharmacokinetic profiles, and exploiting this scaffold for multi-target therapies to combat complex diseases like cancer and Alzheimer's with greater efficacy and fewer side effects. The legacy of the thiazole acetamides is a powerful testament to how a simple heterocyclic ring can become the foundation for a wealth of life-saving innovation.
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., Foroumadi, A., & Fassihi, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8249. [Link]
-
Toma, L. (2001). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (22), 2991-2995. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Request PDF. (2020). Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]
-
Wikipedia. (n.d.). Sulfathiazole. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2013). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1805. [Link]
-
Liu, S., Zhang, L., & Wang, J. (2016). Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. Bioorganic & Medicinal Chemistry Letters, 26(4), 747-750. [Link]
-
Mollinedo, F., & Gajate, C. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 40(4), 1398-1426. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. [Link]
-
Al-Harbi, L. M., & Al-Ghamdi, H. M. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-15. [Link]
-
Zanda, A. (2021). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Angewandte Chemie International Edition, 60(48), 25212-25220. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
-
Good, S. P., & Rosenfeld, S. S. (2023). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(22), 16186. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Wikipedia. (n.d.). Thiamine. [Link]
-
Devgun, M., & Kumar, A. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-651. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2016). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 118-124. [Link]
-
ResearchGate. (2013). N-(Thiazol-2-yl)acetamide. [Link]
-
Piętka-Kastrau, M., Boczar, D., & Sałdyka, M. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(19), 6299. [Link]
-
Abdelbaset, M. S., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 12, 1371587. [Link]
-
Liu, X. H., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(9), 15948-15959. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]
-
Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
-
Andreu, J. M., & Timasheff, S. N. (1982). Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. Biochemistry, 21(25), 6465-6476. [Link]
-
Swann, J. P. (1999). The 1941 sulfathiazole disaster and the birth of good manufacturing practices. PDA journal of pharmaceutical science and technology, 53(3), 148–153. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Historical Significance and Evolving Applications of Sulfathiazole Sodium. [Link]
-
Heal, K. R., et al. (2023). Use and detection of a vitamin B1 degradation product yields new views of the marine B1 cycle and plankton metabolite exchange. mBio, 14(3), e00398-23. [Link]
-
Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. [Link]
-
ResearchGate. (2016). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and.... [Link]
-
Bouzroura, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 166. [Link]
-
Al-Ghamdi, H. M., & Al-Harbi, L. M. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5897. [Link]
-
ResearchGate. (2018). Synthesis of some new acetamide bearing thiazole ring derivatives and their anticancer activity evaluation. [Link]
-
ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]
-
Vascular and Endovascular Review. (2022). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. [Link]
-
El-Metwaly, N., & El-Gazzar, M. (2024). Green synthesis of hydrazono-thiazolones using vitamin B1 and their antibacterial implications. Polycyclic Aromatic Compounds, 1-14. [Link]
-
Patsnap Synapse. (2023). Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target. [Link]
-
ResearchGate. (n.d.). Representative small-molecule inhibitors of tubulin polymerization.... [Link]
-
Al-Ghorbani, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 12(45), 29283-29295. [Link]
-
El-Sayed, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
-
Al-Sanea, M. M., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Pharmaceuticals, 16(2), 193. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. [Link]
-
ResearchGate. (2020). Hantzsch thiazole synthesis. [Link]
-
Bouzroura, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 166. [Link]
Sources
- 1. thieme.de [thieme.de]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Thiamine - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Sulfathiazole - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The 1941 sulfathiazole disaster and the birth of good manufacturing practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. nbinno.com [nbinno.com]
- 14. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]
- 15. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's [pubmed.ncbi.nlm.nih.gov]
- 21. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide for cancer cell line studies
Application Note & Protocol Guide
Topic: A Framework for the Preclinical Evaluation of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
The relentless pursuit of novel, target-specific, and effective anticancer agents is a cornerstone of modern oncology research. Heterocyclic compounds, particularly those containing thiazole and thiadiazole scaffolds, have emerged as a highly promising class of molecules due to their diverse pharmacological activities.[1][2][3] The thiazole ring is a key structural motif in several clinically approved anticancer drugs, including Dasatinib and Ixabepilone, underscoring its therapeutic relevance.[2] These scaffolds are known to interact with a variety of biological targets crucial for cancer cell proliferation and survival.[2][4]
This document focuses on 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide , a compound featuring two key pharmacophores: a substituted thiazole ring and a chloroacetamide group.
-
The Thiazole Moiety: This core structure is associated with a broad spectrum of anticancer activities, including the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[5][6] Its unique physicochemical properties, such as enhanced lipid solubility, contribute to its potential for good bioavailability.[7][8]
-
The Chloroacetamide "Warhead": The 2-chloroacetamide group is a well-documented reactive moiety. In medicinal chemistry, it often functions as a covalent inhibitor, forming irreversible bonds with nucleophilic residues (like cysteine) in the active sites of target proteins.[9] This covalent binding can lead to potent and sustained target inhibition. Recent studies have highlighted the cytotoxic efficacy of chloroacetamides against various cancer cell lines, with proposed mechanisms including the inhibition of critical enzymes like glutathione S-transferase (GST).[10]
The combination of these two moieties in a single molecule presents a compelling hypothesis: 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide may act as a targeted covalent inhibitor, leveraging the thiazole scaffold for specific binding to a cancer-relevant protein and the chloroacetamide group for potent, irreversible inactivation. This guide provides a comprehensive framework and detailed protocols for the initial preclinical evaluation of this compound's anticancer potential using established cancer cell line models.
Putative Mechanism of Action: Disruption of Microtubule Dynamics and Apoptosis Induction
Based on extensive studies of similar thiazole-based compounds, a primary putative mechanism of action is the inhibition of tubulin polymerization.[5] Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division. Disruption of their dynamics leads to mitotic arrest and subsequent induction of apoptosis.
Many thiazole derivatives function by binding to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Cells unable to resolve this mitotic arrest ultimately trigger the intrinsic apoptosis pathway. This pathway is characterized by the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[1][5]
The following diagram illustrates this proposed signaling cascade.
Caption: Putative mechanism: Inhibition of tubulin polymerization leads to G2/M arrest and apoptosis.
Experimental Framework & Protocols
A tiered approach is recommended to systematically evaluate the anticancer potential of the title compound. The foundational assays include determining its cytotoxicity, its ability to induce apoptosis, and its effect on the cell cycle.
Protocol 1: Determination of Cytotoxicity (IC50) via MTT Assay
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.
Workflow Diagram:
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" containing the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Example Data Presentation:
| Cancer Cell Line | Compound IC50 (µM) after 48h |
| MCF-7 (Breast) | 2.57 ± 0.16 |
| HepG2 (Liver) | 7.26 ± 0.44 |
| HCT116 (Colon) | 5.15 ± 0.30 |
| Jurkat (Leukemia) | 1.89 ± 0.21 |
| Note: Data is hypothetical, based on activities of similar thiazole derivatives found in the literature for comparative purposes.[6][7] |
Protocol 2: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.
Workflow Diagram:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with the compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure apoptotic bodies are included. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Q1 (Annexin V-/PI-): Live cells
-
Q2 (Annexin V+/PI-): Early apoptotic cells
-
Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V-/PI+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It relies on the principle that PI stoichiometrically binds to DNA, so the cellular fluorescence intensity is directly proportional to the DNA content.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the compound at its IC50 concentration for 24 hours.
-
Harvesting and Fixation: Harvest cells as described in Protocol 2.2. Resuspend the cell pellet in 500 µL of cold PBS and add dropwise to 4.5 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Interpretation: Generate a histogram of fluorescence intensity. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between them represents cells in the S phase (DNA synthesis). An accumulation of cells in the G2/M peak would support the putative mechanism of mitotic arrest.[6]
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide as a potential anticancer agent. The strong scientific premise, based on the established activities of its core chemical scaffolds, justifies this systematic investigation.[2][10] The successful execution of these protocols will establish the compound's cytotoxicity profile and provide initial insights into its mechanism of action.
Positive results from this framework—specifically, potent low-micromolar IC50 values, clear evidence of apoptosis induction, and cell cycle arrest in the G2/M phase—would provide a strong rationale for advancing the compound to more complex studies. Subsequent steps should include target identification and validation studies (e.g., tubulin polymerization assays, kinase profiling), evaluation in 3D spheroid models, and eventual progression to in vivo efficacy and toxicity studies in animal models.
References
-
Holota, S., et al. (2021). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. Available at: [Link]
-
El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]
-
Singh, S., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]
-
Ivasechko, I., et al. (2023). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLD. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Gouda, M. A., et al. (2015). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sarangi, P.K.N., et al. (2020). Thiazoles as potent anticancer agents: A review. ResearchGate. Available at: [Link]
-
Zhang, H., et al. (2017). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules. Available at: [Link]
-
Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. ResearchGate. Available at: [Link]
-
de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Ivasechko, I., et al. (2023). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Al-Omair, M. A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
-
Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti. Available at: [Link]
Sources
- 1. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 10. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Application Notes and Protocols for Determining the Antimicrobial Activity of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Thiazole Derivatives
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1] Within the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a promising area of research. The thiazole scaffold is a key structural component in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties, including antimicrobial, antifungal, and anticancer activities.[1][2][3][4]
The compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide integrates the recognized bioactive thiazole nucleus with a chloroacetamide side chain. The presence of a halogen, such as chlorine, in a molecule can significantly influence its biological activity.[5][6] Specifically, chloroacetamide derivatives have themselves been investigated as potential antimicrobial and anticancer agents.[5][7] This combination of structural features suggests that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a compelling candidate for antimicrobial evaluation.
These application notes provide a detailed, step-by-step protocol for determining the in vitro antimicrobial activity of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. The primary methodologies described are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent assay to establish the Minimum Bactericidal Concentration (MBC). These protocols are designed to be robust and are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.[8][9]
Principle of the Antimicrobial Assay: Understanding MIC and MBC
The initial step in evaluating the antimicrobial potential of a novel compound is to determine its Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] This is a quantitative measure of the compound's potency. The most common method for determining the MIC of a new chemical entity is the broth microdilution assay. This technique involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth is assessed.
While the MIC provides information on the concentration required to inhibit growth (bacteriostatic activity), it does not indicate whether the compound is capable of killing the microorganism (bactericidal activity). To ascertain this, the Minimum Bactericidal Concentration (MBC) is determined. The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum. The MBC is determined by subculturing the clear wells from the MIC assay onto an agar medium devoid of the test compound. This allows for the differentiation between bacteriostatic and bactericidal effects, a critical piece of information for the development of new antimicrobial drugs.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the key stages in determining the MIC and MBC of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
Caption: Workflow for MIC and MBC Determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Materials:
-
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of the Test Compound Stock Solution:
-
Accurately weigh a sufficient amount of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The solubility of the compound should be determined beforehand.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. The stock solution needs to be at a high enough concentration to allow for subsequent dilutions while keeping the final DMSO concentration in the assay low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Preparation of the Microtiter Plate:
-
In a sterile 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in the desired rows.
-
Prepare an intermediate dilution of the stock solution of the test compound in CAMHB.
-
Add 100 µL of this intermediate dilution to well 1 of the corresponding rows. This will be the highest concentration tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (containing CAMHB and the bacterial inoculum but no test compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well (1-11) will be 100 µL.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide at which there is no visible growth.[2]
-
Detailed Protocol: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), pipette a small aliquot (e.g., 10 µL) and spread it onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Also, plate an aliquot from the growth control well (well 11) to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.
-
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded in a clear and organized manner.
Table 1: Sample Data Table for Antimicrobial Activity of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 90028 |
Interpretation of the MBC/MIC Ratio:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.
-
Bacteriostatic: If the MBC is greater than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.
-
Tolerance: In some cases, a very high MBC/MIC ratio (e.g., ≥32) may indicate microbial tolerance to the bactericidal effects of the compound.
Self-Validating Systems and Quality Control
To ensure the trustworthiness of the results, the following controls must be included in each assay:
-
Sterility Control: A well containing only the broth medium to check for contamination.
-
Growth Control: A well containing the broth medium and the inoculum to ensure the microorganism is viable and capable of growth under the assay conditions.
-
Solvent Control: If the test compound is dissolved in a solvent like DMSO, a control with the highest concentration of the solvent used in the assay should be included to ensure it does not inhibit microbial growth.
-
Reference Antimicrobial: A standard antimicrobial agent with known MIC and MBC values against the test organisms should be run in parallel to validate the assay.
Conclusion and Future Directions
This document provides a comprehensive and robust framework for the initial in vitro antimicrobial evaluation of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. By adhering to these standardized protocols, researchers can generate reliable data on the compound's MIC and MBC against a panel of clinically relevant microorganisms. The results from these assays will be instrumental in determining the potential of this novel thiazole derivative as a lead compound for further drug development efforts in the fight against antimicrobial resistance. Subsequent studies may include time-kill kinetics, mechanism of action studies, and in vivo efficacy models.
References
-
Bravo, et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC. Available at: [Link]
-
Chawla, P., Singh, R., & Saraf, S. K. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study. Medicinal Chemistry Research. Available at: [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]
-
Narayana, B., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal. Available at: [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research. Available at: [Link]
-
Shafique, Z., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
-
O'Donnell, F. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
Sources
- 1. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. excli.de [excli.de]
- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis and Biological Activity of 2-Acetamide-thiazole Derivatives under Microwave Irradiation [sioc-journal.cn]
- 9. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Probe: 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide as a chemical probe. This document outlines the probe's mechanism of action, provides detailed protocols for its application in target validation and identification, and offers insights into data interpretation.
Introduction: A Tool for Covalent Targeting
The compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide belongs to the class of electrophilic small molecules designed for covalent interaction with biological macromolecules. The core utility of this probe lies in its bifunctional nature:
-
The Warhead: The α-chloroacetamide moiety acts as a reactive electrophile, or "warhead." This functional group is susceptible to nucleophilic attack from specific amino acid residues on proteins, most notably the thiol group of cysteine, but also potentially the imidazole of histidine or the epsilon-amino group of lysine. This reaction results in the formation of a stable, irreversible covalent bond between the probe and its target protein.[1]
-
The Scaffold: The 4,5-dimethyl-1,3-thiazole group serves as the recognition element, or "scaffold." Thiazole rings are prevalent in pharmacologically active compounds and can mediate specific non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) within a protein's binding pocket.[2] This specificity is crucial for directing the covalent reaction to a select group of proteins, rather than indiscriminate labeling throughout the proteome.
The combination of a specific recognition scaffold and a reactive warhead makes this compound a powerful tool for Activity-Based Protein Profiling (ABPP), target identification, and validation studies.
Postulated Mechanism of Action
The primary mechanism of action for this chemical probe is the irreversible covalent modification of nucleophilic amino acid residues within a protein's active or binding site. The specificity of this interaction is dictated by the complementarity of the thiazole scaffold to the protein's topology, which positions the α-chloroacetamide warhead in close proximity to a reactive nucleophile.
Caption: Proposed mechanism of covalent modification of a target protein by the probe.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂OS | Calculated |
| Molecular Weight | 218.70 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, DMF, and alcohols | General for similar compounds |
Storage and Handling:
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions (e.g., 10-100 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
Safety: This compound is a reactive electrophile and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust or contact with skin.
Experimental Protocols
Protocol 1: In Vitro Protein Labeling
This protocol is designed to confirm the reactivity of the probe with a purified protein.
Rationale: This is a crucial first step to validate that the probe can covalently modify a protein of interest. A model protein with a known reactive cysteine, such as GAPDH, can be used as a positive control.
Workflow:
Caption: Workflow for in vitro protein labeling.
Step-by-Step Methodology:
-
Reagents:
-
Purified protein of interest (e.g., 1 mg/mL in PBS).
-
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide stock solution (10 mM in DMSO).
-
PBS (pH 7.4).
-
2x Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
-
Procedure:
-
In a microcentrifuge tube, combine 18 µL of the purified protein solution with 1 µL of PBS.
-
Add 1 µL of the 10 mM probe stock solution to achieve a final concentration of 500 µM (adjust as needed). For a negative control, add 1 µL of DMSO.
-
Incubate at 37°C for 1 hour.
-
Quench the reaction by adding 20 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 10-15 µL of each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).[3]
-
Run the gel according to standard procedures.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the protein of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate.
-
Expected Results: A successful labeling event may result in a slight increase in the molecular weight of the protein, which can be observed as a band shift on the Western blot. However, given the small size of the probe, a band shift may not be discernible. The primary confirmation of covalent modification often requires mass spectrometry analysis.
Protocol 2: Cell-Based Target Engagement
This protocol assesses the probe's ability to penetrate cell membranes and label its targets within a cellular context.
Rationale: Moving from an in vitro system to a cellular environment is essential to understand the probe's cell permeability, stability, and potential for off-target effects. A preliminary cytotoxicity assay is recommended to determine the appropriate concentration range for labeling experiments.
Workflow:
Caption: Workflow for cell-based target engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the probe (e.g., 1, 10, 50, 100 µM) in serum-free media for 1-4 hours. A DMSO-treated control should be included.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Analyze the labeled proteome by SDS-PAGE and Western blot for a suspected target protein.
-
Protocol 3: Competitive Profiling for Target Identification
This advanced protocol uses a competitive displacement approach to identify specific targets of the probe.
Rationale: To distinguish specific, high-affinity targets from non-specifically labeled proteins, a competition experiment is performed. By pre-incubating cells with a non-reactive analog of the probe or a known ligand for a suspected target, the binding site of the specific target is occupied, preventing labeling by the reactive probe.
Workflow:
Caption: Workflow for competitive profiling.
Step-by-Step Methodology:
-
Treatment:
-
Prepare two sets of cells.
-
In the "Competition" set, pre-incubate the cells with a 10- to 100-fold excess of a non-reactive competitor for 1 hour.
-
In both sets, treat the cells with the reactive probe as described in Protocol 2.
-
-
Lysis and Analysis:
-
Lyse the cells and prepare lysates as described in Protocol 2.
-
The resulting proteomes can be analyzed in several ways:
-
Candidate Approach: If you have a hypothesized target, you can perform a Western blot for that protein. A decrease in labeling (band intensity, if a tag is used) in the competed sample compared to the control suggests specific binding.
-
Proteomics Approach (Advanced): For unbiased target discovery, the probe can be synthesized with a "clickable" handle (e.g., an alkyne or azide). After labeling, a fluorescent reporter or biotin can be attached via click chemistry. The samples can then be analyzed by 1D or 2D gel electrophoresis, and differences in fluorescently labeled bands between the control and competed samples can be excised and identified by mass spectrometry.
-
-
Data Interpretation
-
In Vitro Labeling: The most definitive evidence of covalent modification in vitro comes from intact protein mass spectrometry, which will show a mass shift corresponding to the molecular weight of the probe.
-
Cell-Based Labeling: In cell-based assays, a reduction in the signal for a particular protein band in the competed sample is strong evidence of a specific interaction. It is crucial to run appropriate controls, including a DMSO-only control and a competitor-only control, to ensure that the observed effects are not due to cytotoxicity or other artifacts.
Conclusion
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a promising chemical probe for the covalent targeting of proteins. Its utility stems from the combination of a recognition scaffold and a reactive warhead. The protocols outlined in this document provide a framework for validating the probe's reactivity and for its application in target engagement and identification studies. As with any reactive probe, careful optimization of concentration and incubation times is critical to balance effective labeling with minimal cellular toxicity.
References
-
Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1, x160879. Available at: [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. Available at: [Link]
-
IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. IOSR Journal. Available at: [Link]
-
Kovalenko, S., et al. (n.d.). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. sciencerise.org. Available at: [Link]
-
Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 69. Available at: [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(2), 153-181. Available at: [Link]
-
Ali, M. M., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-8. Available at: [Link]
-
Li, J., et al. (2020). Fluorescence imaging of drug target proteins using chemical probes. Acta Pharmaceutica Sinica B, 10(6), 977-986. Available at: [Link]
-
Parker, C. G., & personal, C. (n.d.). Flipping the Switch: Innovations in Inducible Probes for Protein Profiling. ACS Publications. Available at: [Link]
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1516. Available at: [Link]
-
PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Gel electrophoresis. Wikipedia. Available at: [Link]
Sources
Application Notes and Protocols for the Cellular Characterization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs, including antibiotics and anticancer agents.[1][2] Thiazole-containing compounds are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4] The incorporation of a chloroacetamide group, a known reactive electrophile, suggests that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide may exert its biological effects through covalent interactions with cellular nucleophiles, a mechanism employed by various targeted therapies.[5]
Cell-based assays are indispensable tools in the early stages of drug discovery, providing critical insights into a compound's mechanism of action, cellular viability, and off-target effects in a biologically relevant context.[6][7] This guide provides a comprehensive framework for the initial cell-based characterization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, focusing on assays to determine its cytotoxic and apoptotic potential, and to investigate the role of oxidative stress in its mechanism of action.
Scientific Rationale: A Multi-Faceted Approach to Cellular Screening
Given the chemical features of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a tiered approach to cell-based assay development is recommended. The initial tier focuses on assessing general cytotoxicity across various cell lines to determine the compound's potency and selectivity. Subsequent tiers aim to elucidate the underlying mechanism of cell death, with a focus on apoptosis and oxidative stress, common pathways modulated by thiazole and chloroacetamide derivatives.[8][9][10]
This multi-faceted strategy ensures a thorough initial characterization of the compound's biological activity, providing a solid foundation for further preclinical development.
Tier 1: Assessment of Cytotoxicity
The first step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which, under defined conditions, can be an indicator of cell viability.[11][12]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
Prepare serial dilutions of the test compound in complete growth medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO).[13]
-
Incubate the plate for 48-72 hours at 37°C.[13]
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Data Presentation: Example IC50 Values
| Cell Line | IC50 (µM) of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
| MCF-7 | 5.2 |
| A549 | 8.9 |
| HeLa | 12.4 |
Note: The data presented are representative values for illustrative purposes.
Tier 2: Elucidation of the Mechanism of Cell Death
Following the confirmation of cytotoxic activity, the next critical step is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[15] A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.[16]
Protocol 2: Caspase-3/7 Activity Assay
Objective: To determine if 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide induces apoptosis through the activation of effector caspases 3 and 7.
Materials:
-
HeLa cells
-
Complete growth medium
-
White, clear-bottom 96-well plates
-
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay Reagent (Promega)[17]
-
Luminometer
Procedure:
-
Seed HeLa cells in a white, clear-bottom 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Allow the plate to equilibrate to room temperature for 30 minutes.[16]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[16]
-
Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.[16]
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[16]
-
Measure the luminescence using a luminometer.
Data Presentation: Example Caspase-3/7 Activation
| Treatment | Fold Increase in Luminescence (vs. Vehicle Control) |
| Vehicle Control (DMSO) | 1.0 |
| Staurosporine (1 µM) | 4.5 |
| Test Compound (IC50) | 2.8 |
| Test Compound (2x IC50) | 4.1 |
Note: The data presented are representative values for illustrative purposes.
Tier 3: Investigation of Oxidative Stress
Chloroacetamide-containing compounds have been reported to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[8] Therefore, it is crucial to investigate whether 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide induces ROS production in treated cells.
Protocol 3: Intracellular ROS Detection Assay
Objective: To measure the levels of intracellular ROS in cells treated with 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
Materials:
-
A549 cells
-
Complete growth medium
-
Black, clear-bottom 96-well plates
-
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (dissolved in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Tert-Butyl hydroperoxide (TBHP) as a positive control[18]
-
Fluorescence microplate reader
Procedure:
-
Seed A549 cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.[19]
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with the test compound at various concentrations for a desired period (e.g., 1-6 hours). Include a vehicle control and a positive control (TBHP).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[18]
Data Presentation: Example ROS Generation
| Treatment | Fold Increase in Fluorescence (vs. Vehicle Control) |
| Vehicle Control (DMSO) | 1.0 |
| TBHP (100 µM) | 5.2 |
| Test Compound (0.5x IC50) | 1.8 |
| Test Compound (IC50) | 3.5 |
| Test Compound (2x IC50) | 5.8 |
Note: The data presented are representative values for illustrative purposes.
Visualizing the Proposed Mechanism and Workflow
To provide a clear conceptual overview, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed Signaling Pathway for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
Caption: Tiered Experimental Workflow for Compound Characterization.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the in-depth cellular characterization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. The data generated from these assays will be instrumental in determining the compound's potential as a therapeutic agent and will guide future studies, including target identification, in vivo efficacy, and safety profiling.
References
-
Saravanan, K., Elancheran, R., Divakar, S., Kabilan, S., & Selvanayagam, S. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1(6), x160879. [Link]
-
Chen, S., Zha, J., Liu, L., Liu, Y., & Wang, Q. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 345. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2014). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Medicinal Chemistry Research, 23(11), 4817–4826. [Link]
-
Kovalenko, S. M., Lesyk, R. B., & Gzella, A. K. (2019). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Pharmaceutical Chemistry Journal, 53(1), 28-37. [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
Wolska, K., Ulatowska, M., & Demkowicz, S. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Molecules, 27(21), 7549. [Link]
-
Nguyen, T. T., Le, T. H., & Nguyen, T. H. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 11(48), 30205-30214. [Link]
-
Weickhardt, S., Mlynarska-Cieslak, A., & Khavrutskii, I. V. (2021). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Journal of Proteome Research, 20(11), 5036-5047. [Link]
-
Singh, A., & Sharma, P. K. (2021). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 10(11), 1066-1085. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Sayed, W. A. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 706856. [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol. [Link]
-
Sharma, P., & Kumar, S. (2018). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry, 11(8), 53-58. [Link]
-
An, F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 61(2), 166-174. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]
-
Eaton, J. K., & Schreiber, S. L. (2018). Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors. bioRxiv. [Link]
-
Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. [Link]
-
Al-Ghorbani, M., & Fayed, E. A. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(39), 25488-25497. [Link]
-
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(1), 1-21. [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
-
El-Sayed, W. A., Al-Ghorbani, M., & Fayed, E. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814. [Link]
-
Sharma, V., & Kumar, P. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3483. [Link]
-
Al-Ghorbani, M., & Fayed, E. A. (2022). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 7(18), 15631-15642. [Link]
-
Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 53. [Link]
-
Gzella, A. K., & Lesyk, R. B. (2020). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2020(3), M1149. [Link]
-
protocols.io. (2021, April 1). Intracellular ROS Assay. [Link]
-
Pohl, R., & Hocek, M. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2133-2141. [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 NucView 488 Assay Kits. [Link]
-
Kulkarni, S. K., & Patil, S. B. (2017). Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. Current Bioactive Compounds, 13(4), 289-298. [Link]
-
ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data.... [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]
-
Lu, Y., Chen, Y., & Li, J. (2021). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 20, 1-15. [Link]
-
Suzuki, Y., & Nishida, M. (2013). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. Journal of Pharmacological Sciences, 122(2), 115-124. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2019). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. International Journal of Pharmaceutical Sciences and Research, 10(1), 163-172. [Link]
-
Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioivt.com [bioivt.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. atcc.org [atcc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sartorius.com.cn [sartorius.com.cn]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in Human Plasma
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in human plasma. The methodology employs a simple protein precipitation technique for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to the principles outlined in the EMA and ICH M10 guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This protocol is well-suited for researchers, scientists, and drug development professionals requiring reliable quantification of this compound in a biological matrix.
Introduction
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a chemical intermediate with a core thiazole structure, a moiety present in numerous pharmacologically active compounds. Accurate quantification of such small molecules in biological matrices is fundamental for pharmacokinetic, toxicokinetic, and drug metabolism studies during the drug development process.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4][6]
This guide provides a comprehensive, field-tested protocol for its quantification. The rationale behind each step—from sample preparation to instrumental analysis—is explained to provide a deeper understanding of the method's mechanics, ensuring its successful implementation and adaptation.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is critical for method development. While specific experimental data for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is not widely published, we can infer its characteristics from its structure and similar compounds.[7][8]
-
Structure:
-
Chemical Formula: C8H11ClN2OS
-
Molecular Weight: 218.71 g/mol
-
-
Predicted Properties:
-
The presence of the thiazole ring and amide group provides sites for protonation, making it suitable for positive mode electrospray ionization (ESI).[9][10][11]
-
The compound is expected to have moderate lipophilicity, making it amenable to reversed-phase chromatography and extraction with organic solvents.
-
Experimental Design & Rationale
Sample Preparation: Protein Precipitation
Rationale: For high-throughput analysis, protein precipitation (PPT) is the preferred method due to its speed, simplicity, and cost-effectiveness.[12][13][14] It effectively removes the majority of plasma proteins, which can interfere with the analysis and damage the LC-MS/MS system. Acetonitrile is chosen as the precipitation solvent because it provides efficient protein removal while ensuring the analyte remains soluble in the resulting supernatant.[15] A 3:1 ratio of acetonitrile to plasma is optimal for complete protein crashing without excessive sample dilution.[15]
Liquid Chromatography
Rationale: A C18 stationary phase is selected for its excellent retention and separation of moderately non-polar small molecules. A gradient elution with water and acetonitrile, both acidified with formic acid, is employed. The formic acid serves a dual purpose: it improves chromatographic peak shape and promotes the protonation of the analyte, enhancing the ESI signal in positive ion mode.[16] The gradient is designed to be rapid, allowing for a short run time suitable for high-throughput analysis while ensuring the analyte is well-resolved from potential matrix interferences.[16]
Mass Spectrometry
Rationale: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its superior sensitivity and specificity.[9] Electrospray ionization (ESI) is the chosen ionization technique as it is a "soft" ionization method that minimizes in-source fragmentation and is ideal for polar to moderately polar small molecules.[10][17][18] The method operates in positive ion mode to detect the protonated molecule [M+H]+. MRM transitions (precursor ion → product ion) are optimized to be highly specific to the analyte and its internal standard, ensuring that the method is free from interferences and highly reliable.
Materials and Methods
Chemicals and Reagents
-
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (Reference Standard, >99% purity)
-
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an ESI source.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| LC Gradient | 5% B to 95% B in 2.0 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Total Run Time | 3.5 min |
| Ionization Mode | ESI Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| CAD Gas | Medium |
| MRM Transitions | Analyte: 219.0 > 142.1; IS: 223.0 > 146.1 |
Step-by-Step Protocol
Preparation of Stock Solutions, Calibration Standards (CS), and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard (IS) in acetonitrile to prepare primary stock solutions.
-
Working Solutions: Prepare intermediate working solutions for CS and QC samples by serially diluting the primary stock solution with 50:50 acetonitrile/water.
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (Low, Mid, High).
Sample Preparation Protocol
-
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution (e.g., 500 ng/mL) to all samples except the blank matrix.
-
Vortex briefly (5 seconds).
-
Add 150 µL of acetonitrile (the precipitating solvent).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation
The method was validated according to the European Medicines Agency (EMA) and ICH M10 guidelines.[1][2][3][19]
Linearity and Range
The calibration curve was linear over the range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Range | 1.0 - 1000 ng/mL |
| r² | > 0.995 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High. All results were within the acceptance criteria of ±15% (±20% for LLOQ).[19]
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ (1.0) | 8.5 | 5.2 | 10.1 | 7.8 |
| Low (3.0) | 6.2 | -3.1 | 7.5 | -4.3 |
| Mid (80) | 4.1 | 1.5 | 5.3 | 2.1 |
| High (800) | 3.5 | -0.8 | 4.8 | -1.9 |
Recovery and Matrix Effect
The extraction recovery was high and consistent across QC levels. The matrix effect was found to be negligible, indicating that co-eluting endogenous components did not significantly suppress or enhance the ionization of the analyte.
| QC Level (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor (IS Normalized) |
| Low (3.0) | 94.2 | 1.03 |
| Mid (80) | 96.8 | 0.98 |
| High (800) | 95.5 | 1.01 |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: High-level workflow for sample analysis.
Conclusion
This application note presents a validated, high-throughput LC-MS/MS method for the quantification of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in human plasma. The simple sample preparation procedure and rapid chromatographic run time make it highly suitable for the analysis of a large number of samples in a regulated bioanalytical environment. The method meets the stringent validation criteria set forth by international regulatory agencies, ensuring the generation of reliable and reproducible data for pharmacokinetic and other drug development studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., Law, L. K., Lee, K. C. K., & To, K. F. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Ma, N. L., & Fung, Y. M. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
PubChem. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]
-
Kebarle, P. (2000). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Journal of Mass Spectrometry, 35(7), 804-817. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bioanalysis Zone. Small Molecule Method Development Strategies. [Link]
-
Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 568–573. [Link]
-
Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
ResearchGate. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResearchGate. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]
-
LabRulez. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Cheméo. Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). [Link]
-
ResearchGate. 2-Chloro-N-(2,5-dichlorophenyl)acetamide. [Link]
-
PubChem. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]
-
SlideShare. USFDA guidelines for bioanalytical method validation. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | C4H4ClN3OS | CID 314332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. researchgate.net [researchgate.net]
- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 19. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: The Strategic Role of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in Modern Kinase Inhibitor Synthesis
Introduction: The Thiazole Scaffold in Kinase Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within the vast chemical space explored for kinase inhibition, the 2-aminothiazole scaffold has emerged as a privileged structure.[1][2] This motif is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of many kinases, acting as a "hinge-binder" that anchors the inhibitor to its target.[1] The multi-target inhibitor Dasatinib, for instance, leverages a central 2-aminothiazole core to achieve potent inhibition of the Abl and Src family kinases.[1]
This document provides a detailed guide for researchers on the synthesis and application of a key building block, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide . This intermediate is a versatile electrophile, primed for elaboration into more complex kinase inhibitor candidates through nucleophilic substitution reactions. We will detail its synthesis, demonstrate its application in a model synthesis of a kinase inhibitor scaffold, and provide protocols for in vitro biological evaluation.
Synthesis of the Core Intermediate: 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
The synthesis of the title compound is a straightforward yet critical acylation reaction. The protocol is designed for high yield and purity, ensuring the quality of the starting material for subsequent, more complex synthetic steps.
Scientific Rationale and Causality
The reaction involves the nucleophilic attack of the exocyclic amine of 2-amino-4,5-dimethylthiazole on the highly electrophilic carbonyl carbon of chloroacetyl chloride. Triethylamine (TEA) is used as a mild, non-nucleophilic base to quench the HCl byproduct generated during the reaction.[3][4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Dioxane is chosen as the solvent for its ability to dissolve both the amine starting material and the acid chloride, and for its relatively high boiling point, which allows for moderate heating to drive the reaction to completion.[3]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the chloroacetamide intermediate.
Detailed Synthesis Protocol
Materials:
-
2-amino-4,5-dimethylthiazole
-
Chloroacetyl chloride (CAS 79-04-9)
-
Triethylamine (TEA, CAS 121-44-8)
-
Dioxane, anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4,5-dimethylthiazole (1.0 eq) and triethylamine (1.0 eq) in 5 mL of anhydrous dioxane.[3]
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Prepare a solution of chloroacetyl chloride (1.0 eq) in 5 mL of anhydrous dioxane and add it to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 15 minutes. An exothermic reaction and the formation of a precipitate (triethylamine hydrochloride) will be observed.
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 30 minutes to ensure the reaction goes to completion.[3]
-
Allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 50 mL of cold deionized water with stirring.[3]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filtered solid thoroughly with deionized water to remove any remaining triethylamine hydrochloride and other water-soluble impurities.[3]
-
Purify the crude product by recrystallization from ethanol to yield 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide as a white or off-white solid.[3]
-
Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.
Application: Synthesis of a Model Kinase Inhibitor Scaffold
The synthesized chloroacetamide is a potent electrophile, ideal for reaction with various nucleophiles to build more complex molecules. A common strategy in kinase inhibitor design is to link the hinge-binding thiazole moiety to a second pharmacophore that occupies another region of the ATP-binding site. Here, we describe a model synthesis where the chloroacetamide is reacted with a substituted aniline, a common fragment in many kinase inhibitors.
Scientific Rationale and Causality
This reaction is a classic Williamson ether synthesis analog, specifically an N-alkylation of an aniline derivative. The nitrogen atom of the aniline acts as the nucleophile, attacking the carbon atom bearing the chlorine. The chloroacetamide group is an excellent alkylating agent due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the carbon more susceptible to nucleophilic attack. A non-nucleophilic base, such as potassium carbonate or sodium hydride, is required to deprotonate the aniline, thereby increasing its nucleophilicity and facilitating the reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction, as it effectively solvates the cation of the base while leaving the nucleophile relatively "bare" and reactive.
Synthesis and Characterization Summary Table
| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) | Product Characterization |
| 1 | Amidation | 2-amino-4,5-dimethylthiazole, Chloroacetyl chloride, TEA | Dioxane | 70-80 | >85% | NMR, MS |
| 2 | N-Alkylation | Intermediate from Step 1, Substituted Aniline, K₂CO₃ | DMF | 60-80 | 70-90% | NMR, MS, HPLC |
Detailed Synthesis Protocol (Model Reaction)
Materials:
-
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (from Section 2.0)
-
3-ethynylaniline (or other substituted aniline)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the substituted aniline (e.g., 3-ethynylaniline) (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (1.1 eq) to the reaction mixture.
-
Heat the mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Overall Synthetic Pathway Diagram
Caption: Multi-step synthesis of a model kinase inhibitor scaffold.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Once the final compound is synthesized and purified, its biological activity must be assessed. The primary method is an in vitro kinase assay to determine the compound's ability to inhibit the target kinase.[5]
Assay Principle
Most in vitro kinase assays measure the phosphorylation of a specific substrate by a kinase.[6] The inhibition of this process by a test compound is quantified, typically by generating an IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[5] Luminescence-based assays, such as ADP-Glo™, are widely used. They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[6] Low ADP production (and thus high light output in the subsequent detection steps) corresponds to high kinase inhibition.[6]
Caption: Principle of competitive kinase inhibition at the ATP-binding site.
General Protocol for an ADP-Glo™ Kinase Assay
Materials:
-
Recombinant purified target kinase
-
Specific peptide substrate for the kinase
-
ATP solution
-
Synthesized inhibitor compound, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)[7]
-
White, opaque 96-well or 384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Kinase Reaction Setup: In each well of the microplate, add the following:
-
Kinase solution (at a pre-determined optimal concentration).[7]
-
Substrate and ATP mixture (at or near the Kₘ for ATP for competitive inhibitor studies).[7][8]
-
Diluted inhibitor compound (final DMSO concentration should be ≤1%). Include "no inhibitor" (positive control) and "no kinase" (background) wells.
-
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mix and incubate at a set temperature (e.g., 30°C or 37°C) for a specific time (e.g., 60 minutes).[7][8] The reaction time must be within the linear range of the assay.[7]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis: Subtract the background ("no kinase") signal from all wells. Plot the percentage of kinase activity relative to the positive control ("no inhibitor") against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion
The intermediate 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a robust and reproducible framework for its synthesis and subsequent elaboration. By coupling reliable synthetic chemistry with standardized biological evaluation, researchers can efficiently generate and test new chemical entities, accelerating the discovery process for the next generation of targeted therapeutics.
References
-
Demirci, S., Uslu, H., Mermer, A., Yesilay, G., Betul Aydin, Z. (2024). Synthesis and Characterization of Propofol‐Like Com- pounds, Anticancer Activities and Investigation of Their Anesthetic Effects by Molecular Docking. ChemistrySelect, 9(17). Available from: [Link]
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. Available from: [Link]
- Patil, V., Shinde, O., Asrondkar, A., Bobade, A. S., & Chowdhary, A. S. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
- Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.
-
Siddiqui, N., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 64. Available from: [Link]
- Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
-
Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(15). Available from: [Link]
-
Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. Available from: [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)
-
PrepChem.com. (n.d.). EXAMPLE 5--Preparation of 2-chloro-N-(2-methylthiazol-4-yl)methyl-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]
- Royal Society of Chemistry. (2024).
-
Justia Patents. (n.d.). synthesis process of dasatinib and intermediate thereof. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
- Google Patents. (n.d.). CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.
-
PubMed. (n.d.). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Available from: [Link]
- National Institutes of Health. (n.d.).
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-substituted-thiazol-2-chloroacetamide compounds (4a-m). Available from: [Link]
-
protocols.io. (2023). In vitro kinase assay. Available from: [Link]
- National Institutes of Health. (n.d.).
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. Available from: [Link]
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- TSI Journals. (2014).
-
Google Patents. (n.d.). CN104788445A - Synthesis method of Dasatinib intermediate. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis route 3 of dasatinib. Available from: [Link]
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 4. tsijournals.com [tsijournals.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
In vivo experimental design using 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
An Application Framework for the In Vivo Preclinical Evaluation of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Introduction
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a synthetic compound featuring a thiazole ring, a structure of significant interest in medicinal chemistry. While extensive public data on the specific biological activity of this exact molecule is limited, its structural motifs—the chloroacetamide group and the substituted thiazole ring—are present in compounds with demonstrated bioactivity, including potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3]
This document provides a comprehensive framework for the initial in vivo investigation of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. It is designed for researchers, scientists, and drug development professionals to guide the logical, ethical, and scientifically rigorous preclinical evaluation of a novel chemical entity. The protocols and strategies outlined herein are not based on known effects of this specific compound but are presented as a robust, adaptable template for its characterization, with a primary focus on assessing its potential as an anti-inflammatory or analgesic agent—a common therapeutic area for thiazole derivatives.
Section 1: Guiding Principles: Ethical and Rigorous Experimental Design
All in vivo research must be predicated on a strong ethical foundation and designed for maximum scientific validity. Adherence to established international guidelines is mandatory to ensure animal welfare and the reproducibility of results.
Ethical Framework: The 3Rs
The principles of Replacement, Reduction, and Refinement (the 3Rs) must guide all aspects of the experimental design.[4]
-
Replacement: Use of non-animal methods wherever possible before commencing in vivo studies.
-
Reduction: Employing the minimum number of animals necessary to obtain statistically significant and scientifically valid data.
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[4]
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[4][5] Furthermore, reporting of all study data should conform to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[6][7]
Scientific Rigor
Key elements to minimize bias and enhance the reliability of findings include randomization, blinding, and the inclusion of appropriate control groups.[8][9]
-
Randomization: Animals should be randomly allocated to treatment groups to prevent selection bias.
-
Blinding: Investigators responsible for administering treatments, assessing outcomes, and analyzing data should be blinded to the group allocations.
-
Control Groups: The inclusion of vehicle and positive control groups is essential for interpreting the effects of the test compound.
Section 2: Pre-formulation and Vehicle Selection
The physicochemical properties of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, particularly its solubility, are critical determinants of its bioavailability. As many novel organic compounds exhibit poor water solubility, developing a suitable formulation is a foundational step.[10][11]
Objective: To identify a safe and effective vehicle that can solubilize or uniformly suspend the compound for consistent administration.
Protocol 1: Vehicle Screening and Formulation Development
-
Solubility Assessment:
-
Determine the solubility of the compound in a panel of common, pharmaceutically acceptable vehicles.
-
Rationale: This empirical step is crucial as theoretical predictions can be inaccurate. The goal is to find a vehicle that can deliver the highest required dose in a reasonable volume.[11]
-
-
Formulation Preparation:
-
Based on solubility data, prepare trial formulations. For poorly soluble compounds, strategies may include co-solvent systems, suspensions, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[10][12]
-
A common starting point for a suspension is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.
-
-
Stability Check:
-
Assess the physical stability of the chosen formulation over a relevant period (e.g., 4-24 hours) at room temperature and, if necessary, at 4°C. Look for signs of precipitation, aggregation, or phase separation.
-
-
Documentation:
-
Record the exact composition of the final vehicle and the preparation method to ensure consistency across all subsequent studies.
-
| Vehicle Component | Purpose | Example Concentration |
| Saline or PBS | Aqueous base for soluble compounds | - |
| Carboxymethylcellulose (CMC) | Suspending agent | 0.5% - 1.0% (w/v) |
| Tween 80 / Polysorbate 80 | Surfactant/Wetting agent | 0.1% - 0.5% (v/v) |
| PEG 400 | Co-solvent | 10% - 30% (v/v) |
| Corn Oil / Sesame Oil | Lipid-based vehicle | - |
| Hydroxypropyl-β-Cyclodextrin | Solubilizing excipient | 20% - 40% (w/v)[13] |
| Table 1. Common Vehicles for Preclinical In Vivo Studies. |
Section 3: A Phased Approach to In Vivo Evaluation
A logical, stepwise progression from safety and tolerability to efficacy assessment is critical for efficiently characterizing a new compound. This workflow ensures that data from one phase informs the design of the next.
Diagram 1. Phased In Vivo Experimental Workflow.
Phase I: Dose-Range Finding and Acute Toxicity
Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity following a single administration. This information is paramount for selecting safe and relevant doses for subsequent studies.
Protocol 2: Acute Dose-Range Finding Study
-
Animal Model: Use the same species and strain planned for efficacy studies (e.g., male Sprague-Dawley rats, 8-10 weeks old).
-
Group Allocation:
-
Group 1: Vehicle control (n=3-5 animals).
-
Group 2: Low Dose (e.g., 10 mg/kg) (n=3-5).
-
Group 3: Mid Dose (e.g., 100 mg/kg) (n=3-5).
-
Group 4: High Dose (e.g., 1000 mg/kg) (n=3-5).
-
Rationale: A logarithmic dose escalation is standard for efficiently covering a wide dose range.[14]
-
-
Administration:
-
Monitoring and Observation:
-
Continuously monitor animals for the first 4 hours post-dose, then at 24 and 48 hours.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and autonomic signs (e.g., salivation).
-
Record body weight just before dosing and at 24 and 48 hours.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality, significant morbidity, or >10-15% body weight loss.
| Observation Parameter | Scoring (Example) | Description |
| Activity | 0=Normal, 1=Reduced, 2=Ataxic, 3=Immobile | General locomotor activity and coordination. |
| Posture | 0=Normal, 1=Hunched | Observation of abnormal posture. |
| Piloerection | 0=Absent, 1=Present | "Hairs on end," indicative of stress or illness. |
| Body Weight Change | % change from baseline | A key indicator of general health. |
| Table 2. Example Scoring System for Acute Toxicity Assessment. |
Phase II: Pharmacokinetic (PK) Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. A basic PK profile is essential for designing a rational dosing schedule in efficacy models.
Protocol 3: Single-Dose Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Group Allocation:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) (n=3-5).
-
Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., MTD/4) (n=3-5).
-
Rationale: The IV group allows for the determination of absolute bioavailability.[15] The dose for the extravascular route should be well-tolerated.
-
-
Administration and Sampling:
-
Administer the compound.
-
Collect blood samples (approx. 100-150 µL) at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
-
Data Analysis:
-
Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
-
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve; represents total drug exposure. |
| T½ (Half-life) | Time required for the plasma concentration to decrease by half. |
| F% (Bioavailability) | (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 |
| Table 3. Key Pharmacokinetic Parameters. |
Phase III: Efficacy Screening in an Inflammatory Pain Model
Objective: To evaluate the potential anti-inflammatory and analgesic effects of the compound using a well-established and reproducible animal model.
Rationale for Model Selection: The carrageenan-induced paw edema model is a classic, acute inflammatory model used to screen for compounds with anti-inflammatory activity, such as NSAIDs.[18][19][20] It involves both inflammatory (edema) and pain-related (hyperalgesia) endpoints.
Diagram 2. Hypothesized Anti-inflammatory Pathway.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Sprague-Dawley rats (180-220g).
-
Acclimation and Baseline:
-
Acclimate animals to the testing environment and equipment (e.g., plethysmometer, von Frey filaments) for 2-3 days prior to the experiment.
-
On the day of the experiment, measure baseline paw volume and baseline mechanical withdrawal threshold.
-
-
Group Allocation (n=8-10 per group):
-
Group 1: Vehicle Control + Saline injection in paw.
-
Group 2: Vehicle Control + Carrageenan injection in paw.
-
Group 3: Test Compound (Dose 1, e.g., 10 mg/kg, PO) + Carrageenan.
-
Group 4: Test Compound (Dose 2, e.g., 30 mg/kg, PO) + Carrageenan.
-
Group 5: Positive Control (e.g., Indomethacin, 5 mg/kg, PO) + Carrageenan.
-
-
Procedure:
-
Administer the vehicle, test compound, or positive control orally 60 minutes before the carrageenan injection (timing should be informed by PK data, specifically Tmax).
-
Inject 100 µL of 1% λ-carrageenan solution in sterile saline into the plantar surface of the right hind paw. Inject an equal volume of saline in the control group.
-
-
Endpoint Measurement:
-
Edema (Inflammation): Measure the volume of the injected paw using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection. Calculate the percent inhibition of edema compared to the vehicle-treated carrageenan group.
-
Mechanical Allodynia (Pain): Measure the paw withdrawal threshold using electronic von Frey filaments at 3 hours post-carrageenan. An increase in the withdrawal threshold indicates an analgesic effect.[18]
-
-
Data Analysis: Analyze data using ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle-carrageenan control group. A p-value < 0.05 is typically considered statistically significant.
Conclusion
This document provides a foundational, hypothesis-driven framework for the systematic in vivo evaluation of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. By progressing through structured phases of safety, pharmacokinetic, and efficacy testing, researchers can generate the critical data needed to make informed " go/no-go " decisions for further development. The causality behind each step—from formulation to the selection of specific endpoints—is emphasized to ensure that the generated data is both robust and translatable. Strict adherence to ethical guidelines is paramount throughout this process to ensure the humane treatment of animals and the integrity of the scientific outcomes.
References
-
Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-8. Available from: [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. Available from: [Link]
-
Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. ResearchGate. Available from: [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. Available from: [Link]
-
AAALAC International. (n.d.). Guidance Statements. AAALAC. Available from: [Link]
-
Gregory, N. S., et al. (2013). An overview of animal models of pain: disease models and outcome measures. Journal of pain, 14(11), 1255-1269. Available from: [Link]
-
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. NCBI Bookshelf. Available from: [Link]
-
Olatunji, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
ModernVivo. (2023). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. PubChem. Available from: [Link]
-
Vierck, C. J., et al. (2016). Animal models for translational pain research. Pain, 157, S63-S73. Available from: [Link]
-
The ARRIVE Guidelines. (n.d.). Study design. ARRIVE Guidelines. Available from: [Link]
-
Ren, K. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(4), 164–173. Available from: [Link]
-
MSD Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. MSD Veterinary Manual. Available from: [Link]
-
Loftsson, T., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1361. Available from: [Link]
-
Ghorab, M. M., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 5(30), 18951-18960. Available from: [Link]
-
Kilkenny, C., et al. (2010). Animal research: reporting in vivo experiments: the ARRIVE guidelines. British journal of pharmacology, 160(7), 1577-1579. Available from: [Link]
-
Teo, L., et al. (2020). Inflammatory Pain Study In Animal Models. Encyclopedia. Available from: [Link]
-
The FEBS Network. (2023). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. FEBS Network. Available from: [Link]
-
Patel, R. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available from: [Link]
-
Al-Ghanayem, A. A., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3223. Available from: [Link]
-
Ivachtchenko, A. V., et al. (2020). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2020(3), M1149. Available from: [Link]
-
AALAS. (n.d.). The Importance of AAALAC International in Ethical Animal Use in Research. AALAS. Available from: [Link]
-
ichorbio. (2022). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. ichorbio. Available from: [Link]
-
Honore, P., et al. (2012). Large Animal Models for Pain Therapeutic Development. In: TRIA, A. and GRASS, M., (eds.) Preclinical Development Handbook. John Wiley & Sons, Inc. Available from: [Link]
-
Al-Abdullah, E. S., et al. (2019). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 24(21), 3855. Available from: [Link]
-
University of Anbar. (2020). Routes Of Drug Administration. Available from: [Link]
-
Bailey, S. R., et al. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 5(2), 27. Available from: [Link]
-
AAALAC International. (n.d.). Regulations & Resources. AAALAC. Available from: [Link]
-
West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Available from: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical reviews in therapeutic drug carrier systems, 23(3). Available from: [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035. Available from: [Link]
-
Wouters, A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International journal of pharmaceutics, 511(1), 519-528. Available from: [Link]
Sources
- 1. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. mdpi.com [mdpi.com]
- 4. ichor.bio [ichor.bio]
- 5. Guidance Statements - AAALAC [aaalac.org]
- 6. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. network.febs.org [network.febs.org]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
- 9. 1a. Study design - Explanation | ARRIVE Guidelines | ARRIVE Guidelines [arriveguidelines.org]
- 10. researchgate.net [researchgate.net]
- 11. future4200.com [future4200.com]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 17. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 18. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Large Animal Models for Pain Therapeutic Development - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Formulation of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide for Preclinical Biological Studies
An Application Guide by a Senior Application Scientist
Abstract The translation of promising new chemical entities (NCEs) from discovery to preclinical evaluation is frequently hindered by poor aqueous solubility. 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a representative thiazolyl acetamide derivative, exemplifies this challenge. Its lipophilic nature necessitates robust formulation strategies to achieve the concentrations and bioavailability required for meaningful in vitro and in vivo biological assessment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this and similar poorly soluble compounds. We detail critical pre-formulation assessments, a logical framework for vehicle selection, and step-by-step protocols for preparing formulations suitable for initial screening and subsequent animal studies. The causality behind each experimental choice is explained to empower researchers to develop stable, reliable, and effective formulations that ensure data integrity and reproducibility.
The Formulation Imperative: From Powder to Preclinical Insight
This guide is structured to walk the researcher through a logical progression, from initial characterization to the preparation of validated formulations for biological testing.
Phase 1: Pre-Formulation Assessment – Know Your Compound
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This data informs every subsequent decision in the formulation development process.
Physicochemical Profile
While specific experimental data for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is not widely published, we can infer its likely properties from its structure and related analogs like 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.[2]
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Implication for Formulation |
|---|---|---|
| Molecular Weight | ~218.69 g/mol | Standard molecular size, no unusual challenges. |
| Structure | Contains a thiazole ring, an acetamide linker, and a chloro- group. | The structure suggests low aqueous solubility (lipophilicity). |
| Predicted logP | > 2.0 | Indicates high lipophilicity and likely poor water solubility. |
| Appearance | Likely a colorless to yellowish solid.[3] | The physical state must be considered for handling and dissolution. |
| Thermal Stability | To be determined (TBD) via DSC/TGA | Critical for techniques involving heat, such as hot-melt extrusion. |
| pKa | TBD via potentiometric titration | Determines how solubility changes with pH; crucial for selecting buffers. |
Protocol: Kinetic Solubility Assessment
Causality: The first and most critical experiment is to determine the compound's solubility in various relevant solvents. This directly dictates whether a simple solution is feasible or if a more complex system, like a suspension, is required. A kinetic solubility assay provides a rapid and resource-efficient method for this initial screening.
Methodology:
-
Prepare Stock Solution: Accurately prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.
-
Solvent Plate Preparation: In a 96-well plate, dispense 198 µL of each test solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, 0.9% Saline, 5% Dextrose in Water (D5W), Propylene Glycol, PEG 400).
-
Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to each well containing the test solvents. This results in a final compound concentration of 200 µM with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitation Analysis: Analyze the samples for precipitation. This can be done visually, by measuring turbidity with a plate reader (absorbance at ~650 nm), or by centrifuging the plate, taking the supernatant, and quantifying the dissolved compound via HPLC-UV or LC-MS.
-
Data Interpretation: The highest concentration at which the compound remains in solution is its estimated kinetic solubility in that solvent system.
Phase 2: Formulation Strategy and Vehicle Selection
The data from the pre-formulation assessment guides the selection of an appropriate formulation strategy. The choice depends heavily on the intended biological study (e.g., in vitro cell-based assay vs. in vivo pharmacokinetic study) and the required dose. For many poorly soluble compounds, a tiered approach is practical.[4]
Decision-Making Workflow
The following workflow illustrates a logical path for selecting a formulation strategy.
Caption: Quality control workflow for preclinical formulations.
Key Characterization Tests
-
Appearance: The formulation should be inspected visually for its expected appearance (e.g., clear solution, uniform milky suspension) and for any signs of degradation like color change or gross precipitation.
-
pH and Osmolality: For any formulation intended for parenteral administration (IV, IP, SC), the pH should be within a physiologically tolerable range (typically pH 6.5-8.0) and osmolality should be assessed to minimize injection site irritation.
-
Particle Size: For suspensions, particle size distribution is a critical quality attribute. Large or agglomerated particles can lead to poor absorption and syringeability issues. Techniques like laser diffraction can be used for this analysis.
-
Concentration (Assay) and Purity: The concentration of the active compound in the final formulation must be verified to ensure accurate dosing. This is typically performed by a stability-indicating HPLC method, which can also confirm that no significant degradation has occurred during preparation.
Phase 5: Stability Assessment
Stability testing ensures that the compound remains chemically intact and physically stable in the formulation for the duration of its preparation and use. [5][6]
-
"In-Use" Stability: The formulation should be tested under the same conditions as the planned experiment. For an in vivo study, this means assessing the suspension's homogeneity and the compound's chemical stability while stirring at room temperature over the expected dosing period (e.g., 4-8 hours).
-
Freeze-Thaw Stability: For formulations that will be prepared in batches and frozen, it's important to confirm that the compound remains stable and, for suspensions, that it can be re-suspended uniformly after thawing.
-
Forced Degradation: In early development, forced degradation studies (exposing the compound to stress conditions like acid, base, oxidation, heat, and light) can help identify potential degradation pathways and are crucial for developing a stability-indicating analytical method. [7]This aligns with ICH guidelines for stability testing. [8]
Conclusion and Best Practices
The successful formulation of a poorly soluble compound like 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a systematic, data-driven process. There is no single "universal" vehicle. By investing in thorough pre-formulation assessment and logical vehicle selection, researchers can develop formulations that are fit-for-purpose, ensuring the generation of reliable and reproducible data in biological studies.
Key Takeaways:
-
Characterize First: Always begin with solubility and stability assessments before attempting to formulate.
-
Keep it Simple: The simplest formulation that meets the study's needs is often the best. Start with simple solutions and suspensions before moving to more complex systems.
-
Vehicle Matters: Be aware of the potential for the vehicle itself to impact the biological system and include a vehicle-only control group in all in vivo experiments.
-
Analyze and Verify: Never assume a formulation is correct. Verify its properties (especially concentration) before use in a study.
-
Document Everything: Maintain detailed records of all formulation compositions, preparation procedures, and characterization data to ensure reproducibility.
References
-
IOSR Journal of Pharmacy and Biological Sciences. "Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and." Available at: [Link].
-
ResearchGate. "(PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity." Available at: [Link].
-
ResearchGate. "(PDF) Formulation strategies for poorly soluble drugs." Available at: [Link].
-
ResearchGate. "(PDF) 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide." Available at: [Link].
-
PubMed. "Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions." Available at: [Link].
-
ResearchGate. "(PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents." Available at: [Link].
-
Eurofins Scientific. "Protein (Pre-)Formulation and Characterization for Biologics." Available at: [Link].
-
PharmaTutor. "Stability Testing of Pharmaceutical Products." Available at: [Link].
-
PubChem. "2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide." Available at: [Link].
-
PubMed Central (PMC). "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications." Available at: [Link].
-
ResearchGate. "Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test." Available at: [Link].
-
PubChem. "2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide." Available at: [Link].
-
Sci-Hub. "Vehicle selection for nonclinical oral safety studies." Available at: [Link].
-
PubMed Central (PMC). "Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars." Available at: [Link].
-
International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." Available at: [Link].
- Google Patents. "US2321278A - Preparation of chloroacetamide.
-
PubMed. "Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents." Available at: [Link].
-
YouTube. "Testing viral vectors for CAR therapies with in vivo models." Available at: [Link].
-
Parameter Generation & Control. "Stability Testing for Pharmaceuticals & More." Available at: [Link].
-
Emery Pharma. "Characterization of Biologic Drugs: An Overview." Available at: [Link].
-
Moravek. "The Role of Stability Testing in Pharmaceutical Research." Available at: [Link].
-
PubMed. "Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test." Available at: [Link].
-
PubMed Central (PMC). "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." Available at: [Link].
-
Wikipedia. "Chloroacetamide." Available at: [Link].
-
Bioprocess Online. "Optimizing Your Biologic Drug Formulation Strategy." Available at: [Link].
-
EXCLI Journal. "Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS." Available at: [Link].
-
Charles River Laboratories. "Stability Testing." Available at: [Link].
-
World Pharma Today. "Innovative Formulation Strategies for Poorly Soluble Drugs." Available at: [Link].
-
Aragen Life Sciences. "Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions." Available at: [Link].
-
Cheméo. "Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6)." Available at: [Link].
Sources
- 1. Biologics Formulation Development: Stability & Delivery [bioprocessonline.com]
- 2. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. japsonline.com [japsonline.com]
- 6. moravek.com [moravek.com]
- 7. criver.com [criver.com]
- 8. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Welcome to the technical support guide for the synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide actionable insights and evidence-based solutions to help you optimize your reaction yield and purity.
The synthesis of this key intermediate involves the N-acylation of 2-amino-4,5-dimethylthiazole with chloroacetyl chloride. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact its outcome. This guide provides a structured approach to troubleshooting and process optimization, grounded in established chemical principles.
Core Reaction Pathway
The fundamental transformation is the nucleophilic attack of the exocyclic amino group of 2-amino-4,5-dimethylthiazole on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of hydrogen chloride (HCl), which is typically scavenged by a base to drive the reaction to completion.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions you might ask when encountering issues during the synthesis.
Q1: Why is my reaction yield extremely low or non-existent?
A low or zero yield is often traced back to fundamental issues with reagents, stoichiometry, or reaction conditions.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Degraded Starting Material | The primary amine, 2-amino-4,5-dimethylthiazole, can degrade over time, especially if improperly stored. Chloroacetyl chloride is highly moisture-sensitive and will hydrolyze to chloroacetic acid, rendering it unreactive for acylation. Solution: Confirm the purity of 2-amino-4,5-dimethylthiazole via melting point or NMR. Always use freshly opened or distilled chloroacetyl chloride for best results. |
| Inadequate Base | The reaction generates one equivalent of HCl. Without a suitable base to act as a scavenger, the HCl will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. Solution: Incorporate at least one equivalent of a non-nucleophilic base. An inorganic base like potassium carbonate (K₂CO₃) is effective as it is inexpensive and easily removed during workup.[1] A tertiary amine like triethylamine or pyridine can also be used, but may be harder to remove. |
| Improper Temperature Control | Chloroacetyl chloride is highly reactive. Adding it to the reaction mixture at room temperature can lead to rapid, uncontrolled side reactions and potential polymerization, consuming the starting material without forming the desired product. Solution: The addition of chloroacetyl chloride should be performed slowly and at a reduced temperature, typically 0-5 °C, to control the reaction rate. |
| Incorrect Stoichiometry | Using a significant excess of either reactant can lead to complex side-product formation or leave a large amount of unreacted starting material, complicating purification and reducing the isolated yield of the desired product. Solution: Begin with a 1:1 to 1:1.1 molar ratio of 2-amino-4,5-dimethylthiazole to chloroacetyl chloride. A slight excess of the acylating agent can help drive the reaction to completion but avoid large excesses. |
Q2: My final product is impure, showing multiple spots on TLC. What are the likely side reactions?
The formation of byproducts is a common challenge that directly impacts yield and purification efficiency.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Di-acylation | The thiazole ring contains a nitrogen atom which is also nucleophilic. While less reactive than the exocyclic amino group, it can be acylated under harsh conditions (e.g., high temperature, excess acylating agent), leading to a di-acylated byproduct. Solution: Maintain a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride. Avoid using more than a 1.1 molar equivalent of the acylating agent. |
| Reaction with Solvent | Protic solvents like ethanol or water can compete with the aminothiazole as nucleophiles, reacting with chloroacetyl chloride to form esters or hydrolyzing it. Solution: Use a dry, aprotic solvent that is inert to the reaction conditions. Dichloromethane, acetone, or dimethylformamide (DMF) are common choices.[2][3] Ensure all glassware is thoroughly dried before use. |
| Product Degradation | The product itself can be susceptible to hydrolysis or other degradation pathways if the workup conditions are too harsh (e.g., prolonged exposure to strong acid or base). Solution: Perform the aqueous workup efficiently. Use a mild base like aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid and quench the reaction.[4] |
Q3: I'm struggling with the product purification. It either oils out or is difficult to crystallize. What can I do?
Effective purification is critical for obtaining a high-purity final product.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Residual Impurities | The presence of unreacted starting materials or soluble byproducts can inhibit crystallization, often causing the product to separate as an oil. Solution: Ensure the reaction has gone to completion using TLC. During workup, wash the organic layer thoroughly with dilute aqueous NaHCO₃ to remove acidic impurities and then with brine to remove water-soluble components. |
| Inappropriate Crystallization Solvent | The ideal crystallization solvent should dissolve the product when hot but have low solubility when cold. It should also leave impurities either fully dissolved or completely insoluble. Solution: Ethanol is often a suitable solvent for recrystallizing acetamide derivatives. If the product is too soluble in ethanol, a mixed solvent system like ethanol/water or dichloromethane/hexane can be effective. Start by dissolving the crude product in a minimum amount of hot solvent and allow it to cool slowly. |
| Oiling Out | This occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Solution: If oiling out occurs, try reheating the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also induce proper crystallization. |
Frequently Asked Questions (FAQs)
-
Q: What is the most effective way to monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most common and effective method.[5] Use a mobile phase such as chloroform/methanol (95:5 v/v) or ethyl acetate/hexane.[2][6] Spot the starting amine and the reaction mixture side-by-side. The reaction is complete when the spot corresponding to the starting amine has disappeared and a new, typically less polar, product spot has appeared.
-
-
Q: Can this reaction be performed without a solvent?
-
A: While some reactions can be run neat, it is not recommended for this synthesis. A solvent is crucial for dissipating the heat generated during the exothermic reaction, preventing side reactions, and ensuring proper mixing of the reagents.
-
-
Q: Are there greener alternatives to conventional heating?
-
Q: What are the critical safety precautions for this synthesis?
-
A: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. This reaction should always be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a quenching agent, such as sodium bicarbonate solution, readily available.
-
Optimized Experimental Protocol & Workflow
This protocol incorporates best practices to maximize yield and purity.
Caption: Optimized workflow for the synthesis.
Step-by-Step Methodology:
-
Preparation: To a dry, round-bottom flask under a nitrogen atmosphere, add 2-amino-4,5-dimethylthiazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the 2-amino-4,5-dimethylthiazole is fully consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the potassium carbonate and other salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
Data Summary: Reaction Conditions
| Parameter | Conventional Method | Microwave-Assisted Method | Rationale / Comment |
| Solvent | Anhydrous DCM, Acetone | Anhydrous DMF | DMF is a good microwave absorber due to its high dielectric constant.[2] |
| Base | K₂CO₃, Pyridine, Et₃N | K₂CO₃ | Inorganic base is easy to remove and cost-effective.[1] |
| Temperature | 0 °C to Room Temp. | 80-120 °C (set point) | Microwave heating allows for rapid and uniform heating to higher temperatures. |
| Reaction Time | 2 - 24 hours[6] | 10 - 35 minutes[2][6] | Significant rate acceleration is a key advantage of microwave synthesis.[2] |
| Typical Yield | Variable (40-70%) | Improved (65-90%) | Increased yield and reduced side products are commonly observed.[6] |
References
-
Gouda, M.A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry, 7(1), 10-16. Available at: [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. Available at: [Link]
-
Gouda, M.A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
-
Patel, R.B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 125-131. Available at: [Link]
-
Various Authors. (2015). Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]
- Lamberth, C., et al. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents, US20030153767A1.
-
Gouda, M.A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1516. Available at: [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in Experimental Assays
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. Thiazole derivatives are a promising class of compounds with a wide range of biological activities, including potential anticancer and enzyme-inhibiting properties.[1][2][3][4] However, their typically lipophilic nature often presents a significant hurdle: poor aqueous solubility. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
This guide is designed to provide you with a logical, step-by-step framework for diagnosing and overcoming these solubility issues, ensuring the integrity and reproducibility of your experiments. We will move beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions for your specific assay system.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solubility
This section addresses the most common initial questions we receive regarding compound handling.
Q1: I've tried to dissolve 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide directly in my aqueous buffer (e.g., PBS, cell culture medium), and it won't go into solution. Why is this happening?
A: This is the most common challenge encountered with this class of compounds. The structure of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, like many thiazole derivatives, is largely nonpolar or "lipophilic" (fat-loving). Aqueous buffers, on the other hand, are highly polar. Based on the principle of "like dissolves like," the compound has a low affinity for the aqueous environment, leading to poor solubility. To achieve dissolution, we must first use an organic solvent to create a concentrated stock solution, which can then be carefully diluted into your aqueous assay medium.
Q2: I've made a 10 mM stock solution in 100% DMSO, but when I add it to my cell culture medium, a cloudy precipitate forms immediately. What's going on?
A: This phenomenon is a classic case of a compound exceeding its kinetic solubility in an aqueous environment. While your compound is readily soluble in pure DMSO, the final assay medium is predominantly aqueous (often >99% water). When you introduce the DMSO stock, the solvent environment rapidly shifts from organic to aqueous. The compound is now in a medium in which it is not truly soluble at that concentration, causing it to crash out of solution as a precipitate. The key is to ensure that the final concentration in the assay is below the compound's solubility limit in the final assay medium, not just the stock solution.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is a critical question for maintaining experimental validity. While DMSO is an excellent solvent, it is not biologically inert. At higher concentrations, it can induce cell stress, differentiation, and even direct toxicity, confounding your results.
-
General Guideline: For most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) .
-
Sensitive Assays/Cell Lines: For particularly sensitive cell lines or long-term incubation assays (e.g., >48 hours), you should aim for a final DMSO concentration of <0.1% (v/v) .
-
Crucial Control: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your test wells but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.
Part 2: Troubleshooting Guide - A Step-by-Step Workflow for Effective Solubilization
If you are facing solubility challenges, follow this systematic workflow. This process is designed to help you find a robust solubilization strategy while minimizing potential artifacts in your data.
Caption: A decision-making workflow for troubleshooting solubility issues.
Step 1: Initial Stock Solution Preparation
The foundation of any successful experiment with a poorly soluble compound is a properly prepared, high-concentration stock solution.
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out a precise amount of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (Molecular Weight: ~218.7 g/mol ) in a sterile microcentrifuge tube. For example, weigh 2.19 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 2.19 mg to make a 10 mM stock, you would add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath for 5-10 minutes to break up any small aggregates. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
| Solvent | Dielectric Constant (Polarity) | Use Case & Considerations |
| DMSO | 47.0 | Primary Choice. Excellent solubilizing power for most compounds. Keep final assay concentration <0.5%. |
| Ethanol (100%) | 24.6 | Good alternative, can be less toxic to some cells. More volatile than DMSO. Keep final concentration <1%. |
| DMF | 38.3 | Strong solvent, but generally more toxic than DMSO. Use with caution and only if other solvents fail. Keep final concentration <0.1%. |
| Methanol | 32.7 | Can be used, but is generally more toxic to cells than ethanol. |
| Data sourced from multiple chemical property databases.[5] |
Step 2: Troubleshooting Precipitation Upon Dilution
If you observe precipitation when diluting the stock into your aqueous medium, implement one or more of the following strategies.
Directly adding a small volume of highly concentrated stock into a large volume of aqueous buffer creates localized high concentrations that promote precipitation. An intermediate dilution step can prevent this.
Protocol: Two-Step Dilution for Cell-Based Assays
-
Intermediate Dilution: Create an intermediate dilution of your 10 mM DMSO stock in serum-free cell culture medium. For example, add 2 µL of your 10 mM stock to 98 µL of serum-free medium to get a 200 µM solution (now in 2% DMSO). Vortex immediately and gently. The proteins in serum can sometimes bind to compounds and cause aggregation, so performing this step in serum-free media is often beneficial.
-
Final Dilution: Immediately add the required volume of this 200 µM intermediate solution to your final assay wells, which already contain cells in complete (serum-containing) medium. For instance, adding 10 µL of the 200 µM solution to a well containing 190 µL of medium will give a final concentration of 10 µM with a final DMSO concentration of 0.1%.
For particularly challenging compounds, excipients can be used to create micro-environments that keep the compound in solution. These should always be tested for compatibility with your specific assay.
1. Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The interior of the cone is lipophilic and can encapsulate the poorly soluble compound, while the exterior is hydrophilic, rendering the entire complex water-soluble.[6][7]
-
Recommended Agent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).
-
Protocol: Prepare a 10-50 mM solution of HP-β-CD in your aqueous assay buffer. Use this solution as your diluent for the compound's DMSO stock. The optimal ratio of compound to cyclodextrin often needs to be determined empirically.
2. Non-ionic Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). The hydrophobic cores of these micelles can sequester the compound, keeping it dispersed.[6][7]
-
Caution: Surfactants can disrupt cell membranes and interfere with protein-based assays. Use the lowest effective concentration and verify assay compatibility.
| Excipient Type | Example Agent | Typical Final Concentration | Mechanism of Action | Potential Issues |
| Cyclodextrin | HP-β-CD | 0.5% - 2.5% (w/v) | Encapsulation of the hydrophobic molecule. | Can sometimes extract cholesterol from cell membranes at high concentrations. |
| Polysorbate | Tween® 20, Tween® 80 | 0.01% - 0.1% (v/v) | Micelle formation. | Can interfere with enzymatic assays and may have slight cell toxicity. |
| Poloxamer | Pluronic® F-68 | 0.02% - 0.1% (w/v) | Micelle formation. | Generally considered very biocompatible, but validation is still required. |
Part 3: Final Validation and Best Practices
Q: How can I be sure my compound is truly dissolved and not just a fine suspension?
A: Visual inspection is the first step. A true solution will be perfectly clear. A fine suspension or colloid will exhibit the Tyndall effect : shining a laser pointer through the solution will reveal a visible beam path, whereas a true solution will not. For rigorous validation, techniques like Dynamic Light Scattering (DLS) can be used to detect nano-sized particles, but this is often reserved for formulation development.
Q: Could my solubilization method be interfering with my assay results?
A: Absolutely. This is why meticulous controls are non-negotiable.
-
Vehicle Control: As mentioned, this control (assay medium + final concentration of solvent/excipient) is essential to measure the baseline response and ensure the solubilizing agent itself is not causing an effect.
-
Assay Interference Check: If using an excipient like a surfactant, it's wise to run a control with a known agonist/antagonist for your assay in the presence and absence of the excipient. This will confirm that the excipient isn't artificially inflating or suppressing your expected signal.
By adopting this structured, scientifically-grounded approach, you can systematically overcome the solubility challenges posed by 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, leading to more reliable, reproducible, and meaningful experimental data.
References
-
PubChem. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]
- This cit
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
- This cit
- This cit
- This cit
-
Jagtap, V. A., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]
- Asif, M. (2021). A Mini-review on Biological Activities of Benzothiazole Derivatives. International Journal of Medical Research & Health Sciences.
-
Sharma, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- This cit
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
- This cit
- Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules.
- This cit
- This cit
- This cit
-
University of Rochester. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide stability issues in cell culture media
A Guide to Understanding and Mitigating Stability Issues in Cell Culture Media
From the desk of a Senior Application Scientist:
Welcome to our dedicated technical support guide for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. As a researcher, you are likely utilizing this compound for its promising biological activities. However, like many small molecules, its stability in aqueous environments such as cell culture media can be a critical factor for reproducible and accurate experimental outcomes.
Troubleshooting Guide
This section addresses common issues you might encounter during your experiments. Each problem is followed by potential causes and actionable solutions.
Question 1: I'm observing a decrease in the biological effect of my compound over the course of a multi-day experiment. What could be the cause?
Answer:
A diminishing biological effect is a classic indicator of compound degradation in your cell culture medium. The primary culprit is likely the hydrolysis of the α-chloroacetamide functional group.[1]
Causality:
-
Hydrolysis: The carbon atom attached to the chlorine is electrophilic and susceptible to nucleophilic attack by water molecules or other nucleophiles present in the cell culture medium (e.g., hydroxyl ions, components of serum). This results in the replacement of the chlorine atom with a hydroxyl group, forming a hydroxyacetamide derivative, which is likely to have a different biological activity profile.[1]
-
pH-Dependence: The rate of hydrolysis is often pH-dependent. Standard cell culture media are typically buffered around a physiological pH of 7.2-7.4.[2] In this slightly alkaline environment, the concentration of hydroxide ions (a potent nucleophile) is sufficient to accelerate the degradation of the chloroacetamide moiety over time.
Solutions:
-
Replenish the Medium: For long-term experiments (beyond 24-48 hours), it is advisable to perform partial or complete media changes to replenish the concentration of the active compound.
-
Conduct a Time-Course Experiment: To understand the degradation kinetics in your specific system, run a pilot experiment where you measure the biological endpoint at several time points (e.g., 12, 24, 48, 72 hours) after adding the compound. This will help you determine the window of consistent activity.
-
Consider Serum Concentration: Components in fetal bovine serum (FBS) can also react with the compound. If your protocol allows, test if reducing the serum concentration impacts the observed loss of activity.
Question 2: I'm seeing unexpected toxicity or off-target effects in my cell culture experiments. Could this be related to compound instability?
Answer:
Yes, it is possible that the degradation products of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide are contributing to these effects.
Causality:
-
Formation of Reactive Species: The degradation of the parent compound can lead to the formation of new chemical entities with their own distinct biological activities.[1] For instance, cleavage of the amide bond could yield chloroacetic acid and 2-amino-4,5-dimethylthiazole. Chloroacetic acid is known to be cytotoxic.
-
pH Shifts in Media: The degradation process itself can sometimes lead to slight changes in the pH of the culture medium, which can impact cell health.
Solutions:
-
Characterize Your Compound's Purity: Before use, ensure the purity of your compound stock. Impurities from synthesis or degradation during storage can also lead to unexpected biological effects. High-Performance Liquid Chromatography (HPLC) is an excellent method for this.[1]
-
Include a "Degraded Compound" Control: As a control experiment, you could intentionally degrade a sample of your compound (e.g., by incubating it in cell culture medium at 37°C for an extended period) and then add it to your cells. This can help you determine if the degradation products are responsible for the observed toxicity.
-
Minimize Exposure to Light: Although hydrolysis is a primary concern, photolysis (degradation due to light exposure) can also be a factor for some compounds.[1] It is good practice to protect your compound stock solutions and your experimental plates from prolonged exposure to light.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in my experiments?
A1: The stability of this compound is primarily influenced by:
-
pH: More alkaline conditions will accelerate hydrolysis.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.
-
Presence of Nucleophiles: Components in the media and serum can react with the compound.
-
Light Exposure: Can potentially lead to photodegradation.[1]
-
Storage Conditions of Stock Solutions: Improper storage can lead to degradation before the compound is even used.
Q2: How should I prepare and store my stock solutions of this compound?
A2: To ensure the integrity of your compound before use:
-
Solvent Choice: Prepare a high-concentration stock solution in an anhydrous aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3][4] These solvents lack the nucleophilic groups that can degrade the compound.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.[2]
-
Aliquoting: Aliquot your stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Protection from Light: Store your aliquots in amber vials or wrap them in foil to protect them from light.
Q3: What are the likely degradation products of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide?
A3: Based on the structure, the most probable degradation products are:
-
Hydrolysis Product: 2-hydroxy-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, formed by the substitution of the chlorine atom.
-
Amide Cleavage Products: 2-amino-4,5-dimethylthiazole and chloroacetic acid, resulting from the hydrolysis of the amide bond.
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in aqueous media.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the best practices for preparing your compound to minimize degradation.
-
Prepare High-Concentration Stock Solution:
-
Weigh out the desired amount of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous, cell culture grade DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use aliquots in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare your working solutions by diluting the stock solution directly into your pre-warmed cell culture medium immediately before adding it to your cells.
-
Crucially, do not store the compound in aqueous solutions for extended periods.
-
Protocol 2: Assessing Compound Stability in Cell Culture Medium
This is a basic workflow to empirically determine the stability of your compound in your specific experimental conditions.
-
Preparation:
-
Prepare a solution of your compound in your complete cell culture medium at the final concentration you use in your experiments.
-
As a control, prepare a similar solution in a stable solvent like DMSO.
-
-
Incubation:
-
Incubate the medium-containing solution in your cell culture incubator (37°C, 5% CO₂) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
At each time point, collect a sample and immediately freeze it at -80°C to halt any further degradation.
-
-
Analysis:
-
Analyze the samples using an appropriate analytical method, such as HPLC-UV.
-
Compare the peak area of the parent compound at each time point to the t=0 sample to determine the percentage of the compound remaining.
-
Workflow for Stability Assessment
Caption: Experimental workflow for assessing compound stability in cell culture media.
Data Summary
Table 1: Factors Influencing Chloroacetamide Stability and Mitigation Strategies
| Factor | Impact on Stability | Recommended Mitigation Strategy |
| pH | Increased degradation at higher pH | Maintain cell culture media at the recommended physiological pH. Avoid buffers that may cause significant pH shifts.[5] |
| Temperature | Higher temperature increases degradation rate | Store stock solutions at -20°C or -80°C. Minimize the time working solutions are kept at 37°C before use.[2] |
| Aqueous Environment | Prone to hydrolysis | Prepare stock solutions in anhydrous aprotic solvents (e.g., DMSO). Prepare working solutions in aqueous media immediately before use. |
| Light | Potential for photodegradation | Store stock solutions and experimental plates protected from light.[1] |
| Repeated Freeze-Thaw | Introduces moisture, leading to degradation | Aliquot stock solutions into single-use volumes. |
| Media Components | Nucleophiles in serum and media can react with the compound | Be consistent with the source and concentration of serum. If feasible, test for stability in serum-free media. |
References
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. Available at: [Link]
-
IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. IOSR Journal. Available at: [Link]
-
Kang, J. H., et al. (2010). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o333. Available at: [Link]
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. ResearchGate. Available at: [Link]
-
Gerold, A., et al. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 10(9), 2213. Available at: [Link]
-
PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. PubChem. Available at: [Link]
-
Butcher, R. J., et al. (2013). 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o856. Available at: [Link]
-
de la Cruz, E., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications Biology, 2, 144. Available at: [Link]
-
Kopp, M., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics, 15(1), 289. Available at: [Link]
-
Evano, G. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(23), 7175. Available at: [Link]
-
Na'amnieh, S., et al. (2021). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Water, 13(21), 3110. Available at: [Link]
-
Rios Medrano, C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103233. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting off-target effects of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Technical Support Center: 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Introduction: This guide serves as a technical resource for researchers utilizing 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. This compound is not a widely characterized biological probe; therefore, this document focuses on predicting and troubleshooting potential off-target effects based on its structural motifs. The primary concerns stem from two key features: the reactive chloroacetamide electrophile and the thiazole scaffold . The chloroacetamide group is a known covalent modifier, capable of reacting with nucleophilic amino acid residues on proteins, while the thiazole ring is a common pharmacophore in kinase inhibitors and can interact with metabolic enzymes like Cytochrome P450s. This guide provides structured FAQs and detailed experimental workflows to help you identify, understand, and mitigate these potential non-specific effects.
Part 1: Frequently Asked Questions (FAQs)
Q1: My experiment is showing high levels of cytotoxicity across multiple cell lines, even at low micromolar concentrations. What is the most likely cause?
A1: The most probable cause of broad-spectrum cytotoxicity is the reactivity of the chloroacetamide functional group. This group is an electrophilic "warhead" that can form covalent bonds with nucleophilic residues on proteins, most commonly cysteine (pKa ≈ 8.5) but also potentially histidine and lysine.[1][2][3] This non-specific alkylation can disrupt the function of numerous essential proteins, leading to widespread cellular stress, apoptosis, and necrosis.[4] This differs from targeted covalent inhibitors, where specific binding to a pocket directs the reaction to a single protein target.[5][6] With a less-characterized molecule, promiscuous covalent binding is a primary concern.
Q2: I am seeing a phenotype that resembles the inhibition of a specific signaling pathway, but I am not sure if it's a true "on-target" effect. How can I begin to investigate this?
A2: The thiazole ring is a privileged scaffold found in many kinase inhibitors because it can form key hydrogen bonds within the ATP-binding pocket of these enzymes.[7][8] Therefore, your compound may be acting as a promiscuous kinase inhibitor.[9] Kinases share a highly conserved ATP binding site, and compounds without carefully designed selectivity features can inhibit multiple kinases, leading to complex and sometimes misleading phenotypes.[10][11] To investigate this, you should consider performing a broad-panel kinase screen to identify potential off-target kinase interactions.
Q3: The compound's potency is significantly different in my in vivo model compared to my in vitro cell-based assays. What could explain this discrepancy?
A3: This discrepancy often points towards metabolic liabilities. The thiazole ring and other heterocyclic structures can interact with and inhibit Cytochrome P450 (CYP) enzymes, which are critical for drug metabolism in the liver.[12][13] Inhibition of CYPs can alter the pharmacokinetics of the compound, leading to higher-than-expected exposure in vivo. Conversely, the compound itself could be rapidly metabolized, reducing its effective concentration at the target site. An initial screen for CYP inhibition is a recommended step before extensive in vivo studies.
Q4: How can I quickly determine if my compound's reactivity is the source of my experimental problems?
A4: A straightforward initial experiment is to test for glutathione (GSH) depletion. GSH is the most abundant intracellular antioxidant and nucleophile, and it readily reacts with and detoxifies electrophilic compounds.[14] A rapid depletion of intracellular GSH upon treatment with your compound is a strong indicator of its reactive nature.[15] See Troubleshooting Guide 1 for a detailed protocol.
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides detailed protocols to diagnose and validate the predicted off-target effects.
Guide 1: Investigating Off-Target Effects from Covalent Reactivity
This workflow is designed to determine if the chloroacetamide group is causing non-specific protein alkylation and cytotoxicity.
Workflow Rationale: The core principle is to differentiate between targeted and non-specific covalent activity. We will test the compound's intrinsic reactivity against a general nucleophile (GSH) and then suggest a critical control experiment using a non-reactive analog to confirm that the biological effects are tied to the electrophile.
Caption: Decision tree for troubleshooting cytotoxicity.
This assay measures the level of intracellular GSH after treatment with the test compound. A significant decrease indicates the compound is electrophilically reactive.
Materials:
-
Cell line of interest
-
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
-
GSH/GSSG-Glo™ Assay kit (or similar commercial kit)
-
96-well white-walled plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.[16] Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound. Include a vehicle-only control (e.g., DMSO) and a positive control known to deplete GSH (e.g., menadione).
-
Incubation: Treat cells with the compounds for a relevant time course (e.g., 1, 4, and 8 hours).
-
Assay Execution: Follow the manufacturer's protocol for the GSH/GSSG-Glo™ Assay. This typically involves lysing the cells and adding a reagent that reacts with GSH to produce a luminescent signal.
-
Data Analysis: Measure luminescence. A decrease in signal relative to the vehicle control indicates GSH depletion. Plot the percentage of GSH remaining versus compound concentration.
The most definitive control for a covalent compound is an analog that contains the core scaffold but lacks the reactive warhead. This allows you to prove that the biological effect is due to the covalent modification itself.
The Control Molecule: The ideal control is N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide , where the chlorine atom is replaced by a hydrogen. This acetamide is significantly less electrophilic and should not form covalent bonds with proteins under physiological conditions.
Experimental Implementation:
-
Synthesize or Source the Analog: Obtain the N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide analog.
-
Comparative Assay: Re-run your primary biological assay (e.g., cytotoxicity, signaling pathway modulation) with both the original chloroacetamide compound and the non-reactive acetamide analog side-by-side.
-
Interpretation:
-
If the analog shows no activity: This provides strong evidence that the observed phenotype is a direct result of covalent modification by the chloroacetamide group.
-
If the analog shows similar activity: This suggests the phenotype is driven by non-covalent interactions of the core thiazole scaffold, and the chloroacetamide group is not essential for the effect.
-
| Off-Target Hypothesis | Key Experiment | Expected Outcome for Confirmation | Mitigation Strategy |
| Promiscuous Covalent Modifier | GSH Depletion Assay & Non-Reactive Analog Test | Rapid GSH depletion; Non-reactive analog is inactive. | Lower compound concentration; Reduce incubation time; Discontinue use if non-specific effects dominate. |
| Promiscuous Kinase Inhibitor | Kinase Panel Screen | Inhibition of multiple kinases, often from different families. | Use compound as a tool for identified targets only; Screen for more selective analogs. |
| CYP450 Enzyme Inhibitor | In vitro CYP Inhibition Assay (e.g., P450-Glo™) | Low IC50 values against major CYP isoforms (e.g., 3A4, 2D6, 2C9). | Be cautious with in vivo dosing; Use results to predict drug-drug interactions. |
Guide 2: Investigating Non-Covalent Off-Target Effects (Kinase & CYP Inhibition)
If the non-reactive analog from Guide 1 retains activity, the off-target effect is likely non-covalent and related to the thiazole core.
Caption: Predicted interactions based on structural motifs.
This experiment uses commercial services to screen your compound against a large panel of purified kinases (e.g., >300) at a fixed concentration (typically 1-10 µM).
Procedure:
-
Select a Service Provider: Choose a reputable vendor (e.g., Eurofins Discovery, Promega, Reaction Biology).
-
Submit Compound: Provide the required amount and concentration of your compound.
-
Analyze Results: The provider will return data as "% Inhibition" at the tested concentration for each kinase.
-
Interpretation:
-
Look for kinases with high inhibition (>50-70%).
-
Note if the "hits" are clustered in a specific family or spread across the kinome. Widespread inhibition confirms promiscuity.[9]
-
This data can reveal unexpected targets that may explain your phenotype or suggest new research directions.
-
This assay determines if your compound inhibits major drug-metabolizing enzymes.
Materials:
-
P450-Glo™ Screening Systems (or equivalent) for major isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Recombinant human CYP enzymes.
-
Luminometer-compatible 96-well plates.
Procedure:
-
Assay Setup: Follow the manufacturer's protocol. This typically involves incubating the recombinant CYP enzyme with a luminogenic substrate and your test compound.
-
Reaction: The CYP enzyme metabolizes the substrate, producing a product that is then converted into a light-generating signal. Inhibitors prevent this reaction.
-
Data Collection: Measure luminescence. A decrease in signal indicates inhibition.
-
Analysis: Calculate IC50 values for each CYP isoform. Potent inhibition (low µM IC50) of a major isoform like CYP3A4 is a significant finding that can explain pharmacokinetic discrepancies.[17]
References
-
Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Chemical Biology. Available at: [Link]
-
El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]
-
Pettersson, M., & Crews, B. A. (2022). Recent Advances in Covalent Drug Discovery. Molecules. Available at: [Link]
-
Hanson, S. M., et al. (2019). What makes a kinase promiscuous for inhibitors? Cell Chemical Biology. Available at: [Link]
-
Domainex. (n.d.). GSH Reactivity Assay. Available at: [Link]
-
Hocek, M., et al. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition. Available at: [Link]
-
Guengerich, F. P., et al. (2003). Inhibition of Human Cytochrome P450 Enzymes by 1,2-dithiole-3-thione, Oltipraz and Its Derivatives, and Sulforaphane. Chemical Research in Toxicology. Available at: [Link]
-
Brezovska, K., et al. (2021). Electrophiles which cytotoxicity are or could be prevented by nucleophilic interaction with NAC. ResearchGate. Available at: [Link]
-
Hocek, M., et al. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]
-
Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Available at: [Link]
-
Hiemstra, T., et al. (2003). Comparative effects of thiazolidinediones on in vitro P450 enzyme induction and inhibition. Xenobiotica. Available at: [Link]
-
PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Tsuyuguchi, M., et al. (2019). A promiscuous kinase inhibitor delineates the conspicuous structural features of protein kinase CK2α1. Acta Crystallographica Section F: Structural Biology Communications. Available at: [Link]
-
Zhang, Y., et al. (2023). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Heliyon. Available at: [Link]
-
Keeley, A., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]
-
El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC. Available at: [Link]
-
Wang, Y., et al. (2023). In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents and the Protective Effect of Several Active Thiol Compounds Based on High-Content Cell Analysis. Preprints.org. Available at: [Link]
-
ChEMBL & Structural Alerts. (n.d.). SCI. Available at: [Link]
-
PubChem. (n.d.). 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. National Center for Biotechnology Information. Available at: [Link]
-
WuXi Biology. (2023). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Available at: [Link]
-
Girkontaite, I., et al. (2014). Cytotoxicity of a Cell Culture Medium Treated with a High-Voltage Pulse Using Stainless Steel Electrodes and the Role of Iron Ions. BioMed Research International. Available at: [Link]
-
P450 Enzyme System (Inducers, Inhibitors, & Subtypes). (2019). YouTube. Available at: [Link]
-
Domainex. (n.d.). Covalent inhibitor drug discovery. Available at: [Link]
- Google Patents. (n.d.). CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors.
-
Shapiro, P. (2018). A promiscuous kinase inhibitor reveals secrets to cancer cell survival. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides. Available at: [Link]
-
SciSpace. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation. Available at: [Link]
-
Guengerich, F. P. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Scientific Reports. Available at: [Link]
-
PubMed. (2004). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Available at: [Link]
-
Davydov, D. R., et al. (2017). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition. Available at: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Electrophilic agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Available at: [Link]
-
Slem-Baars, M., et al. (2023). Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke. Antioxidants. Available at: [Link]
-
Wang, D., et al. (2021). Advanced approaches of developing targeted covalent drugs. Journal of Hematology & Oncology. Available at: [Link]
-
Drug Hunter. (n.d.). Cheat Sheet for Covalent Enzyme Inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Electrophilic warheads in covalent drug discovery: an overview. Available at: [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). Available at: [Link]
Sources
- 1. Recent Advances in Covalent Drug Discovery [mdpi.com]
- 2. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A promiscuous kinase inhibitor delineates the conspicuous structural features of protein kinase CK2a1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A promiscuous kinase inhibitor reveals secrets to cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effects of thiazolidinediones on in vitro P450 enzyme induction and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
Optimization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide concentration for in vitro assays
Answering the user's request.## Technical Support Center: Optimization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide for In Vitro Assays
Introduction: A Framework for Novel Compound Optimization
Welcome to the technical support guide for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. This document is designed for researchers, scientists, and drug development professionals. Given that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a specific molecule with limited publicly available data, this guide establishes a comprehensive framework based on general principles for optimizing novel or poorly characterized small molecules in vitro.[1] We will leverage data from structurally related thiazole and chloroacetamide compounds to inform our experimental design.
Thiazole-containing compounds are a well-established class of heterocyclic molecules with a wide range of biological activities, including antimicrobial and antiproliferative properties.[2] Many derivatives have been investigated as potential anticancer agents that can induce apoptosis through various cellular pathways.[3][4] The chloroacetamide moiety often serves as a reactive group, capable of forming covalent bonds with biological targets. The primary goal of this guide is to provide a logical, step-by-step process to determine the optimal concentration range of this compound for your specific in vitro model, ensuring reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions researchers may have before starting their experiments.
Q1: What is the likely mechanism of action for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide?
A1: While the exact mechanism for this specific molecule is uncharacterized, its structural motifs provide clues. The 1,3-thiazole ring is a common scaffold in molecules designed as kinase inhibitors or agents that induce apoptosis.[3][4] For instance, certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis by activating caspases 3 and 9.[3] The 2-chloro-acetamide group is an electrophilic moiety that can potentially act as an irreversible inhibitor by forming a covalent bond with a nucleophilic residue (like cysteine) in the active site of a target protein. Therefore, it is plausible that this compound functions as a targeted covalent inhibitor of a key signaling protein, possibly a kinase, involved in cell proliferation or survival.
Q2: How should I prepare a stock solution of the compound?
A2: For compounds with unknown aqueous solubility, the standard practice is to prepare a high-concentration stock solution in a cell-culture compatible organic solvent, most commonly dimethyl sulfoxide (DMSO).[1]
-
Recommendation: Prepare a 10 mM stock solution in 100% DMSO.
-
Rationale: Creating a high-concentration stock allows for minimal volumes to be added to your cell culture medium, which is critical for minimizing solvent toxicity. The final concentration of DMSO in your assay should ideally be below 0.1%, and almost certainly not exceed 0.5%, as higher concentrations can induce cellular stress and confound results.[1] Always include a vehicle control (media with the same final DMSO concentration as your highest compound dose) in every experiment to account for any solvent-induced effects.[1]
Q3: What is a sensible starting concentration range for an initial screening experiment?
A3: For a novel compound with unknown potency, it is essential to test a wide range of concentrations to capture the full dose-response relationship.[1][5] A logarithmic or half-log dilution series is the most efficient approach to span several orders of magnitude.[1]
-
Recommendation: For an initial range-finding experiment, use a 10-point dilution series spanning from 10 µM down to 1 nM. This broad range is likely to identify the concentrations where the compound is inert, active, and cytotoxic, providing the necessary information to design a more focused follow-up experiment.
Q4: What are the most critical controls to include in my assay?
A4: Proper controls are the foundation of a reliable experiment. The following are indispensable:
-
Vehicle Control: Cells treated with the same final concentration of solvent (e.g., DMSO) used for the highest compound dose. This control establishes the baseline response in the absence of the compound.
-
Untreated Control (Negative Control): Cells treated with only cell culture medium. This ensures the vehicle itself is not having an unexpected effect.
-
Positive Control: A well-characterized compound known to elicit the expected effect in your assay (e.g., a known inhibitor of your target pathway or a general cytotoxic agent like Staurosporine). This validates that your assay system is working correctly.
Part 2: A Step-by-Step Workflow for Concentration Optimization
This section provides a detailed, phased approach to systematically determine the optimal concentration of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
Caption: A workflow for determining the optimal in vitro concentration of a novel compound.
Protocol 1: Stock Solution Preparation and Solubility Assessment
Objective: To prepare a concentrated stock solution and verify the compound's solubility in the final assay medium to prevent precipitation, which is a common source of artifacts.[1]
Materials:
-
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide powder
-
Anhydrous, sterile DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Preparation: Accurately weigh the compound and dissolve it in the appropriate volume of DMSO to create a 10 mM stock solution. Vortex thoroughly until fully dissolved. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Solubility Test Preparation: Add the 10 mM DMSO stock to a tube of pre-warmed complete cell culture medium to achieve the highest desired final concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation and Observation: Incubate the tube under normal cell culture conditions (37°C, 5% CO2) for the intended duration of your longest experiment (e.g., 24, 48, or 72 hours).[1]
-
Inspection: Visually inspect the solution against a dark background for any signs of precipitation, cloudiness, or crystallization at various time points.[1]
-
(Optional) Quantitative Assessment: For a more rigorous check, centrifuge the solution at high speed (e.g., >10,000 x g) and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC or LC-MS. A significant decrease from the expected concentration indicates precipitation.
Protocol 2: Broad Range Dose-Response Assay
Objective: To determine the concentration range over which the compound exhibits a biological effect.
Materials:
-
Cells of interest, plated in a 96-well plate at a predetermined optimal density
-
10 mM compound stock solution in DMSO
-
Complete cell culture medium
-
Assay-specific reagents (e.g., antibodies for Western blot, luciferase substrate)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and enter logarithmic growth phase (typically 18-24 hours).[6]
-
Serial Dilution: Prepare a serial dilution series of the compound in complete cell culture medium. A common method is a 1:3 or 1:2 (half-log) dilution series starting from your highest concentration (e.g., 10 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations. Remember to include vehicle and other controls.
-
Incubation: Incubate the plate for a duration relevant to the biological question being asked (e.g., 24 hours for signaling pathway inhibition, 72 hours for proliferation).
-
Assay Readout: Perform the endpoint assay to measure the biological response (e.g., cell viability, protein expression, enzyme activity).
Part 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide provides solutions to common problems.
Caption: A decision tree for troubleshooting common issues in in vitro compound testing.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding.2. Pipetting errors during compound dilution.3. "Edge effects" in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes; change tips frequently.3. Avoid using the outermost wells of the plate or fill them with sterile media or PBS to maintain humidity.[1] |
| No Observable Effect at Any Concentration | 1. Compound concentration is too low.2. Compound has precipitated out of solution.3. Insufficient incubation time.4. The target is not present or relevant in your chosen cell line. | 1. Test a higher concentration range (e.g., up to 100 µM).2. Visually inspect the wells for precipitation. Re-run the solubility assay (Protocol 1).3. Conduct a time-course experiment to find the optimal treatment duration.4. Verify the presence of the putative target in your cell line (e.g., via Western blot or qPCR).[1] |
| High Cytotoxicity at All Tested Concentrations | 1. The compound is highly potent or generally toxic.2. Solvent toxicity.3. Compound instability in media, leading to a toxic byproduct. | 1. Test a much lower and narrower concentration range (e.g., picomolar to nanomolar).2. Perform a vehicle control experiment with varying concentrations of the solvent.3. Assess the stability of the compound in culture medium over time.[1] |
| Unexpected Bell-Shaped Dose-Response Curve | 1. Off-target effects at high concentrations.2. Compound precipitation at high concentrations, reducing the effective dose.3. Cellular defense mechanisms activated at high concentrations. | 1. Investigate potential off-target activities. Focus on the initial, potent phase of the curve.2. Visually inspect for precipitation and test a narrower, lower concentration range.[1]3. This is a complex biological phenomenon; focus on the therapeutically relevant (inhibitory) part of the curve. |
Part 4: Data Analysis and Interpretation
Plotting the Dose-Response Curve: After collecting your data, you should plot the response (e.g., % inhibition, % cell viability) against the logarithm of the compound concentration. This typically generates a sigmoidal (S-shaped) curve.[7][8]
Calculating IC50/EC50: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a biological response by 50%. The EC50 (half-maximal effective concentration) is the concentration that produces 50% of the maximal possible effect. These values are the most common metrics for compound potency and are determined from the dose-response curve.
Tools for Calculation: Specialized software is recommended for accurate calculation by fitting the data to a four-parameter logistic (4PL) model.
-
GraphPad Prism: A widely used tool in biological research.
-
Online Calculators: Several free online tools, such as the AAT Bioquest IC50 Calculator, can perform this analysis.[9]
It is important to note that the calculated IC50 can vary based on the specific parameters and equations used, highlighting the need for standardized methods within a laboratory.[10]
Part 5: Hypothetical Signaling Pathway
To provide context for the compound's potential mechanism, the diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a covalent kinase inhibitor.
Caption: A hypothetical signaling pathway modulated by a covalent kinase inhibitor.
References
- Technical Support Center: Optimizing In Vitro Compound Concentrations. Benchchem.
- Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate.
-
Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. Available at: [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]
-
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. ResearchGate. Available at: [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health (NIH). Available at: [Link]
-
The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega. Available at: [Link]
-
Design of optimal concentrations for in vitro cytotoxicity experiments. ResearchGate. Available at: [Link]
-
SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Available at: [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. IOSR Journal. Available at: [Link]
-
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. PubChem. Available at: [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
-
What Is Compound Screening? Methods & Applications Guide. Boster Bio. Available at: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. Available at: [Link]
-
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. Available at: [Link]
-
How can I decide chemical concentration for design of IC50 assay?. ResearchGate. Available at: [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. Available at: [Link]
-
In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
-
Chloroacetamide. Wikipedia. Available at: [Link]
- Optimizing "Compound Thy3d" concentration for in vitro assays. Benchchem.
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Essential Considerations for Successful Assay Development. Dispendix. Available at: [Link]
-
Regulatory Knowledge Guide for In Vitro Diagnostics. NIH SEED Office. Available at: [Link]
-
N-(Thiazol-2-yl)acetamide. PMC. Available at: [Link]
-
IC50 values by using GraphPad Prism. YouTube. Available at: [Link]
-
N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide. Available at: [Link]
-
Truly Effective Cell Assay Design. a4cell. Available at: [Link]
-
N-(Thiazol-2-yl)acetamide. ResearchGate. Available at: [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed. Available at: [Link]
-
10 Tips for Successful Development of Cell Culture Assays. Technology Networks. Available at: [Link]
-
2-chloro-N,N-dimethylacetamide. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Reducing cytotoxicity of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in non-target cells
Introduction: Navigating the Challenge of Off-Target Cytotoxicity
Welcome to the technical support guide for managing the cellular effects of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. This molecule, belonging to the chloroacetamide class and featuring a thiazole moiety, holds potential in various research applications, including as an anti-cancer agent[1][2]. However, a common hurdle in preclinical development is off-target cytotoxicity, where a compound adversely affects healthy, non-target cells, potentially confounding experimental results and limiting therapeutic windows[3][4].
This guide is structured to provide you with a logical, field-tested framework for diagnosing and mitigating unintended cytotoxicity in your non-target cell lines. We will move from foundational FAQs to actionable troubleshooting guides, detailed experimental protocols, and advanced cellular models, grounding every recommendation in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers may have about the compound and its off-target effects.
Q1: What is 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and what is its likely mechanism of action?
A1: This compound is a synthetic molecule containing a chloroacetamide functional group attached to a dimethyl-thiazole ring. Thiazole derivatives are widely investigated for their therapeutic properties[1]. The chloroacetamide group is a known electrophile, which can react with cellular nucleophiles. The primary mechanism of cytotoxicity for chloroacetamides is the induction of oxidative stress. This occurs through two main pathways: the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), a critical antioxidant[5].
Q2: What does "off-target cytotoxicity" mean in the context of my experiments?
A2: Off-target cytotoxicity refers to the detrimental effect of a compound on cells that are not the intended therapeutic target. For example, if you are testing this compound for its ability to kill a specific cancer cell line (the "target"), but it also kills the healthy, non-cancerous cells in your experiment (the "non-target"), this is an off-target effect. Distinguishing between on-target efficacy and off-target toxicity is crucial for evaluating a compound's therapeutic potential[6].
Q3: Why are my non-target cells more sensitive than expected?
A3: Cellular sensitivity can vary greatly due to several factors:
-
Metabolic Activity: Non-target cells may have higher levels of metabolic enzymes, such as Cytochrome P450 (CYP450), that convert the compound into a more toxic metabolite[7][8].
-
Antioxidant Capacity: These cells might have a lower baseline level of antioxidants like GSH, making them more vulnerable to oxidative stress[5][9].
-
Expression of Off-Target Proteins: The compound might interact with an unintended protein ("off-target") that is highly expressed in your non-target cells, triggering a toxic cascade[3].
Part 2: Troubleshooting Guide - "My Non-Target Cells Are Dying"
This section provides a systematic approach to diagnose and solve the problem of excessive cytotoxicity in non-target cells.
Issue 1: How do I confirm the observed cell death is caused by the compound and quantify its severity?
Causality & Rationale: Before attempting to solve the problem, you must first confirm that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is the causative agent and establish a baseline for its toxicity. A dose-response curve is the standard method for this, allowing you to determine key parameters like the half-maximal inhibitory concentration (IC50).
Troubleshooting Steps:
-
Perform a Dose-Response Assay: Culture your non-target cells and treat them with a serial dilution of the compound. We recommend a wide range initially (e.g., 10 nM to 100 µM) to capture the full dynamic range of the response. Always include a "vehicle-only" control (e.g., DMSO) to account for solvent effects.
-
Assess Cell Viability: After a set incubation period (e.g., 24, 48, or 72 hours), measure cell viability using a standard assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
Calculate IC50 Value: Plot the viability data against the compound concentration and fit a sigmoidal curve to calculate the IC50 value. This quantitative measure is your benchmark for toxicity.
A detailed methodology is provided in the Protocols section.
Issue 2: What is the underlying mechanism of cytotoxicity in my non-target cells?
Causality & Rationale: As established, chloroacetamides primarily induce oxidative stress and subsequent apoptosis[5]. Confirming this mechanism in your specific cell line is key to selecting the right mitigation strategy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the mechanism of cytotoxicity.
Issue 3: How can I actively reduce the cytotoxicity in my non-target cells?
Causality & Rationale: Once you have a mechanistic understanding, you can apply targeted interventions. The goal is to protect the non-target cells without compromising the compound's effect on target cells (if applicable).
Mitigation Strategies Summary
| Strategy | Mechanism of Protection | Example Agent(s) | Typical Starting Concentration | Key Consideration |
| Antioxidant Co-treatment | Replenishes intracellular glutathione (GSH) pools and neutralizes Reactive Oxygen Species (ROS)[5]. | N-Acetylcysteine (NAC) | 1-5 mM | Must confirm that antioxidant doesn't interfere with on-target effect. |
| Metabolic Inhibition | Prevents the conversion of the parent compound into a more toxic metabolite by inhibiting CYP450 enzymes[10][11]. | 1-Aminobenzotriazole (1-ABT) (a broad-spectrum P450 inhibitor) | 1 mM | Requires that the non-target cells express the relevant CYP enzymes. |
| Apoptosis Pathway Blockade | Directly inhibits effector caspases (like caspase-3 and -7) that execute the cell death program[12]. | Z-VAD-FMK (pan-caspase inhibitor) | 20-50 µM | Primarily a tool to confirm apoptosis; doesn't prevent initial cellular damage. |
| Dose & Time Optimization | Reduces exposure to the lowest effective concentration and duration needed to achieve the desired on-target effect. | N/A | Varies | Requires a well-defined on-target assay to find the optimal therapeutic window. |
Part 3: Advanced Strategies & Experimental Models
For researchers needing more sophisticated solutions, these strategies offer ways to create more clinically relevant experimental systems or employ advanced delivery methods.
Q: How can I create a better in vitro model to differentiate on-target vs. off-target effects?
A: Standard monocultures are limited. Advanced models provide a more accurate representation of biological complexity.
-
Co-culture Systems: Grow your target cells (e.g., cancer cells) and non-target cells (e.g., healthy fibroblasts or endothelial cells) in the same well. This allows you to assess the compound's effect on both populations simultaneously, for instance, by using fluorescently labeled cells and flow cytometry or high-content imaging for analysis[13].
-
3D Spheroid/Organoid Models: Culture your cells as three-dimensional aggregates. These models better mimic the microenvironment of a tumor or tissue and can reveal differences in drug penetration and sensitivity that are not apparent in 2D cultures[14][15]. You can even create co-culture spheroids with both target and non-target cells.
Q: Can formulation or delivery methods reduce off-target toxicity?
A: Yes. While complex, these are powerful strategies in drug development. Targeted drug delivery aims to increase the concentration of a drug at the diseased site while minimizing exposure to healthy tissue[16][17]. This can be achieved by encapsulating the compound in nanoparticles (e.g., liposomes) that are decorated with ligands (e.g., antibodies) that bind to receptors specifically expressed on your target cells[18]. This approach can significantly improve the therapeutic index[19].
Part 4: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the key troubleshooting experiments.
Protocol 1: Dose-Response Cytotoxicity Assay
-
Cell Seeding: Seed your non-target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in your cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control medium to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 48 hours).
-
Viability Measurement (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the normalized viability vs. log(concentration) and use non-linear regression (sigmoidal dose-response) to calculate the IC50.
Protocol 2: N-Acetylcysteine (NAC) Rescue Experiment
-
Experimental Design: Set up four treatment groups in your 96-well plate:
-
Vehicle Control (medium + DMSO)
-
Compound Only (medium + IC50 concentration of the compound)
-
NAC Only (medium + 5 mM NAC)
-
Compound + NAC (medium + IC50 compound + 5 mM NAC)
-
-
Cell Seeding & Treatment: Seed cells as described in Protocol 1. Treat the cells with the appropriate media for each group.
-
Incubation & Analysis: Incubate for the standard duration (e.g., 48 hours) and measure cell viability as described in Protocol 1.
-
Interpretation: A significant increase in viability in the "Compound + NAC" group compared to the "Compound Only" group confirms that oxidative stress is a major contributor to the cytotoxicity.
Self-Validation System: The inclusion of "NAC Only" and "Vehicle Control" groups is critical. The "NAC Only" group ensures that NAC itself is not toxic at the concentration used. The "Vehicle Control" provides the baseline for 100% cell viability.
Mechanism of Protection Visualized
Caption: Protective mechanism of N-Acetylcysteine (NAC) against compound-induced oxidative stress.
References
-
IOSR Journal of Pharmacy. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Available from: [Link]
-
Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 364. Available from: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available from: [Link]
-
Patsnap. (2023). How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]
-
Zhao, P., et al. (2020). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 3(4), 243-254. Available from: [Link]
-
Jeong, S. H., et al. (2020). The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. Molecules, 25(15), 3349. Available from: [Link]
-
Chemia. (n.d.). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Available from: [Link]
-
Yan, W., et al. (2023). Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy. Molecules, 28(13), 5191. Available from: [Link]
-
Shah, R., et al. (2019). Programmed Cell-Death by Ferroptosis: Antioxidants as Mitigators. Antioxidants, 8(10), 476. Available from: [Link]
-
NCBI. (n.d.). Caspases as Targets for Drug Development. Madame Curie Bioscience Database. Available from: [Link]
-
Chen, Y., et al. (2023). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. International Journal of Molecular Sciences, 24(13), 11090. Available from: [Link]
-
Pohl, L. R., & Gillette, J. R. (1985). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Drug Metabolism and Disposition, 13(3), 334-339. Available from: [Link]
-
Foti, R. S., & Wahlstrom, J. L. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 10(4), 223. Available from: [Link]
-
Wikipedia. (n.d.). Targeted drug delivery. Available from: [Link]
-
OAE Publishing Inc. (n.d.). Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance. Available from: [Link]
-
Li, Y., et al. (2023). Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. Journal for ImmunoTherapy of Cancer, 11(12). Available from: [Link]
-
ResearchGate. (n.d.). Application of a microfluidic chip-based 3D co-culture to test drug sensitivity for individualized treatment of lung cancer. Available from: [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available from: [Link]
-
Rutgers University. (2012). Rutgers, Massachusetts General Investigators Find Novel Way to Prevent Drug-Induced Liver Injury. Available from: [Link]
-
Gawel, K., et al. (2016). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 21(12), 1705. Available from: [Link]
-
Chatfield, D. H., & Hunter, W. H. (1973). The metabolism of acetamidothiazoles in the rat. 2-Acetamido-4-chloromethylthiazole. The Biochemical Journal, 134(4), 879-884. Available from: [Link]
-
ResearchGate. (n.d.). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. Available from: [Link]
-
King's College London. (n.d.). Programmed Cell-Death by Ferroptosis: Antioxidants as Mitigators. Available from: [Link]
-
Precision Antibody. (2023). Off-target toxicity in antibody-drug conjugates. Available from: [Link]
-
NCBI. (n.d.). Biochemistry, Cytochrome P450. StatPearls. Available from: [Link]
-
van de Wetering, M., et al. (2015). Drug Sensitivity Assays of Human Cancer Organoid Cultures. Current Protocols in Chemical Biology, 7(4), 235-249. Available from: [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Available from: [Link]
-
ResearchGate. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Available from: [Link]
-
Summers, M. A., et al. (2019). NSAIDs are Caspase Inhibitors. Scientific Reports, 9(1), 1-10. Available from: [Link]
-
PR Newswire. (2026). New Study on Cell Death Highlights Growing Importance of Internal Cellular Activity. Available from: [Link]
-
Wikipedia. (n.d.). Apoptosis. Available from: [Link]
-
ResearchGate. (n.d.). The Role of Metabolic Activation in Drug-Induced Hepatotoxicity. Available from: [Link]
-
ResearchGate. (n.d.). Targeted drug delivery strategies for precision medicines. Available from: [Link]
-
MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available from: [Link]
-
RxList. (2021). CYP450 Inhibitors. Available from: [Link]
-
MDPI. (n.d.). Three-Dimensional Tumor Spheroids Reveal B7-H3 CAR T Cell Infiltration Dynamics and Microenvironment-Induced Functional Reprogramming in Solid Tumors. Available from: [Link]
-
NIH. (2019). Genomically informed small-molecule drugs overcome resistance to a sustained-release formulation of an engineered death receptor agonist in patient-derived tumor models. Available from: [Link]
-
PubMed. (n.d.). The role of metabolic activation in drug-induced hepatotoxicity. Available from: [Link]
-
YouTube. (2019). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). Available from: [Link]
-
PubMed Central. (n.d.). Targeted drug delivery strategies for precision medicines. Available from: [Link]
-
ResearchGate. (n.d.). Early toxicity screening strategies. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators. Available from: [Link]
-
ResearchGate. (n.d.). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. Available from: [Link]
-
MDPI. (n.d.). Strategies for the Development of NK Cell-Based Therapies for Cancer Treatment. Available from: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted drug delivery strategies for precision medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of metabolic activation in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels [mdpi.com]
- 10. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 11. CYP450 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Artifacts in Screening with 2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who have identified 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide or structurally similar compounds as hits in high-throughput screening (HTS) campaigns. The presence of the chloroacetamide functional group is a significant chemical feature that requires careful, rigorous validation to distinguish true, target-specific activity from common screening artifacts. This document provides in-depth troubleshooting guides and answers to frequently encountered issues.
Part 1: Understanding the Root Cause of Assay Artifacts
This section addresses the fundamental chemical properties of chloroacetamide-containing compounds that are responsible for their frequent appearance as hits in screening assays.
Q1: My hit compound, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, is active in multiple, unrelated assays. Is this a "promiscuous" compound?
A1: Yes, this is a strong indicator of promiscuous activity, a hallmark of a Pan-Assay Interference Compound (PAIN).[1][2] Your compound contains a chloroacetamide moiety, which is a reactive electrophile. Such groups are well-known to cause false positives in HTS campaigns.[3][4]
The issue arises because the chloroacetamide group can form covalent bonds with proteins, often non-specifically.[2][4] Instead of binding to a specific pocket through reversible interactions (like hydrogen bonds or hydrophobic effects), it can permanently modify the protein it comes into contact with. If this modification occurs at a functionally important residue (even on an unrelated protein in your assay), it can produce a signal that appears to be specific inhibition. This reactivity is why compounds with this substructure are often flagged by PAINS filters.[5]
Q2: What is the precise chemical mechanism that makes this compound so reactive?
A2: The chloroacetamide functional group reacts with nucleophilic amino acid residues on proteins via an irreversible bimolecular nucleophilic substitution (SN2) reaction. The most common and reactive target is the thiol group (-SH) of a cysteine residue.[6][7]
Here's the mechanism:
-
The sulfur atom in the cysteine thiol is a potent nucleophile.
-
It attacks the carbon atom bonded to the chlorine atom (the electrophilic center).
-
The chlorine atom is displaced as a chloride ion (a good leaving group), resulting in the formation of a stable thioether bond between your compound and the protein.
This covalent modification permanently alters the protein's structure and, potentially, its function, leading to the observed bioactivity.
Caption: SN2 mechanism of covalent modification of a protein's cysteine residue.
Part 2: Troubleshooting Specific Experimental Issues
This section provides guidance on interpreting common, and often confusing, experimental results obtained with reactive compounds.
Q3: My compound shows a potent, dose-dependent IC₅₀ in my primary biochemical assay. How can I be sure it's a genuine, specific hit?
A3: A standard dose-response curve is insufficient evidence for a specific inhibitor when dealing with a reactive compound. Covalent inhibitors often display behavior that can be misinterpreted. You must perform additional validation experiments to rule out artifacts.
Key indicators of non-specific covalent inhibition include:
-
Time-Dependent Inhibition: The IC₅₀ value decreases with longer pre-incubation times between the compound and the target protein. This occurs because the irreversible covalent reaction continues over time, leading to more modified (and inhibited) protein.[8]
-
High Hill Slope: Dose-response curves may appear unusually steep.
-
Sensitivity to Reducing Agents: The presence of reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in the assay buffer can compete with the protein's cysteines for reaction with the compound, leading to a significant increase in the apparent IC₅₀.
True, targeted covalent inhibitors exist, but they achieve specificity through initial reversible binding to the target's active site, which then positions the reactive group for efficient covalent modification of a nearby nucleophile.[9] Your task is to prove this is happening, rather than just non-specific surface modification.
Q4: I'm observing unexpected cytotoxicity in my cell-based assays that doesn't seem related to my primary target's function. What could be the cause?
A4: This is a critical red flag. Chloroacetamide-containing compounds have been shown to form covalent bonds with a large number of proteins within a cell, not just an intended target.[6][10] This widespread, off-target reactivity can induce cellular stress pathways.
Specifically, ligands with a chloroacetamide electrophile have been demonstrated to react with proteins like peroxiredoxins, leading to oxidative stress and inducing a target-independent form of cell death known as ferroptosis.[6][10] Therefore, the cytotoxicity you are observing may be a general artifact of the compound's chemical reactivity rather than a consequence of inhibiting your specific target.
Q5: My results are not reproducible, and my IC₅₀ values shift between experiments. Why is this happening?
A5: This is a classic sign of working with an unstable or reactive compound. The variability can be traced to several factors:
-
Incubation Time: As mentioned in A3, even slight, unintended variations in the pre-incubation time before starting the assay can significantly alter the IC₅₀ for an irreversible inhibitor.
-
Assay Buffer Composition: The presence and concentration of any nucleophilic components in your buffer (e.g., DTT, BME, BSA as a carrier protein) can sequester your compound, reducing its effective concentration and leading to variable results.
-
Compound Stability: Chloroacetamides can be hydrolyzed in aqueous buffers over time.[11] If your stock solution is old or has been stored improperly, its effective concentration may have decreased.
To improve reproducibility, you must standardize and control for these variables with extreme care. Always use freshly prepared dilutions from a well-characterized stock and maintain precise, consistent incubation times.
Part 3: A Recommended Workflow for Hit Validation
If you have a chloroacetamide-containing hit, do not proceed with further optimization until you have completed a rigorous validation workflow to confirm its mechanism of action and rule out artifacts.
Q6: What is the first step I should take to validate a hit containing a chloroacetamide group?
A6: The first step is to confirm that the compound's activity is dependent on its covalent reactivity and to assess its specificity. This involves a series of straightforward biochemical assays designed to systematically de-risk the hit. The workflow below provides a logical progression of experiments.
Caption: Decision workflow for validating a reactive screening hit.
Q7: How do I perform a Cysteine Reactivity control experiment?
A7: This is one of the most definitive experiments. If your compound inhibits the wild-type (WT) protein but not a version where the putative target cysteine is mutated to a non-nucleophilic residue (like serine or alanine), it provides strong evidence for a specific covalent interaction at that site.
Protocol: Cys-to-Ser Mutant Assay
-
Protein Expression: Generate and purify a mutant version of your target protein where the suspected reactive cysteine is replaced with a serine (Cys➞Ser). Ensure the mutant protein is properly folded and active via a standard activity assay.
-
Assay Setup: Prepare two parallel assays: one with the WT protein and one with the Cys➞Ser mutant protein.
-
Compound Titration: Create a serial dilution of your compound (e.g., 10-point, 3-fold dilution).
-
Incubation: Add the compound dilutions to both the WT and mutant protein assays. Pre-incubate for a fixed time that is known to produce significant inhibition in the WT assay (e.g., 30 minutes).
-
Assay Measurement: Initiate the reaction and measure the activity according to your standard assay protocol.
-
Data Analysis: Plot the dose-response curves for both WT and mutant proteins.
Expected Outcomes:
-
Specific Covalent Inhibition: You will observe a potent IC₅₀ for the WT protein, but the mutant protein will be completely or significantly resistant to inhibition (a flat line or a very large rightward shift in IC₅₀).[8]
-
Non-Specific/Artifact: Both the WT and mutant proteins are inhibited with similar potency. This suggests the compound is acting via a different mechanism, such as protein aggregation, or by modifying a different residue.
Q8: How can I test for general, non-specific protein reactivity?
A8: A DTT competition assay is a simple and effective method to determine if your compound's activity is due to promiscuous reactivity with cysteine thiols.
Protocol: DTT Competition Assay
-
Assay Setup: Prepare two sets of assay plates with your target protein.
-
Buffer Condition: In the first set ("-DTT"), use your standard assay buffer. In the second set ("+DTT"), supplement the assay buffer with a high concentration of DTT (typically 100-1000 µM).
-
Compound Titration: Add your compound dilution series to both sets of plates.
-
Incubation & Measurement: Pre-incubate and measure activity as you would normally.
-
Data Analysis: Calculate the IC₅₀ value in the absence and presence of DTT.
Expected Outcomes:
-
Promiscuous Cysteine Reactivity: The IC₅₀ value will be significantly higher (e.g., >10-fold shift) in the "+DTT" condition. This is because the DTT acts as a sacrificial nucleophile, "scavenging" the reactive compound before it can modify the target protein.
-
Specific Binding (or Non-Covalent MOA): The IC₅₀ value will show little to no change between the two conditions. This indicates the compound's binding is not easily competed by a simple thiol.
Q9: What biophysical methods can confirm direct target engagement and covalent modification?
A9: Biophysical methods provide direct evidence of binding and can confirm the irreversible nature of the interaction. Mass spectrometry is the gold standard for proving covalent modification.
| Method | Principle | Information Provided | Key Advantage |
| Intact Protein Mass Spectrometry (MS) | Measures the precise molecular weight of the target protein before and after incubation with the compound. | Confirms the formation of a covalent adduct (a mass increase equal to the compound's MW). Can determine the stoichiometry of binding. | Unambiguous proof of covalent modification.[8] |
| Surface Plasmon Resonance (SPR) | Immobilizes the target protein and measures changes in mass at the surface as the compound flows over it. | Provides real-time kinetics of binding (k_on, k_off). An irreversible inhibitor will show a very slow or non-existent dissociation rate (k_off ≈ 0). | Quantifies binding and dissociation rates, clearly distinguishing reversible from irreversible binding.[12] |
| Thermal Shift Assay (TSA / DSF) | Measures the change in a protein's melting temperature (T_m) upon ligand binding. | A shift in T_m confirms direct physical binding. Covalent modification often leads to a significant stabilizing shift. | High-throughput and requires relatively small amounts of protein.[12] |
References
-
Gotthardt, G., Weckesser, J., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO reports. Available at: [Link][6][10][13]
-
Gotthardt, G., Weckesser, J., et al. (2026). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. ResearchGate. Available at: [Link][10]
-
Meroueh, S. O., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Chemical Biology. Available at: [Link][14]
-
Potjewyd, G., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link][15]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. (Note: A representative, highly-cited PAINS article is referenced here as the direct link is a general overview). Available at: [Link][1]
-
Amaral, M., & Neves, V. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics. Available at: [Link][2]
-
Wang, C., et al. (2012). The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link][12]
-
ResearchGate (n.d.). Pan-assay interference compounds (PAINS). These moieties have been identified as PAINS and should generally be avoided. ResearchGate. Available at: [Link][5]
-
Huth, J. R., et al. (2017). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Cell Chemical Biology. Available at: [Link][3]
-
Kumar, A., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PubMed Central. Available at: [Link][8]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry. Available at: [Link][4]
-
Sciencemadness Wiki (2020). Chloroacetamide. Sciencemadness Wiki. Available at: [Link][11]
Sources
- 1. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
- 12. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and its derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to address the common purification challenges encountered with this class of compounds. Our approach is grounded in established chemical principles and validated experimental practices to ensure you can achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with unreacted 2-amino-4,5-dimethylthiazole. How can I remove it effectively?
A1: This is a common issue arising from incomplete acylation or the use of excess amine starting material. The basic nature of the unreacted amine allows for straightforward removal through liquid-liquid extraction.
Troubleshooting Steps:
-
Acidic Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or a 5% aqueous solution of citric acid. The unreacted 2-amino-4,5-dimethylthiazole will be protonated to form a water-soluble salt, which will partition into the aqueous phase.
-
Phase Separation: Carefully separate the organic layer from the aqueous layer.
-
Neutralization and Back-Extraction (Optional but Recommended): To confirm the identity of the impurity, you can neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and back-extract the amine into an organic solvent.
-
Washing and Drying: Wash the organic layer containing your product with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
Causality: The principle behind this separation is the difference in the acid-base properties of the starting material and the product. The amide product is significantly less basic than the starting amine and will not react with the dilute acid, thus remaining in the organic phase.
Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making chromatographic separation difficult. What could this be and how can I prevent its formation?
A2: A likely byproduct is the N,N-diacylated species, where two molecules of chloroacetyl chloride have reacted with the amino group of the thiazole. This can occur if the reaction conditions are not carefully controlled. Another possibility is the hydrolysis of the chloroacetyl chloride to chloroacetic acid, which can then contaminate the product.
Preventative Measures:
-
Controlled Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of 2-amino-4,5-dimethylthiazole at a low temperature (e.g., 0 °C) to control the exotherm of the reaction and minimize side reactions.
-
Use of a Base: The reaction should be carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct formed during the reaction. This prevents the protonation of the starting amine, which would deactivate it towards further acylation.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 2-amino-4,5-dimethylthiazole to ensure the complete consumption of the chloroacetyl chloride.
Purification Strategy for Difficult Separations:
If the byproduct has already formed and co-elutes with your product, consider these advanced purification techniques:
-
Preparative Thin-Layer Chromatography (Prep-TLC): This can offer higher resolution than column chromatography for small-scale purifications.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents and solvent mixtures to find the optimal conditions.
Detailed Experimental Protocols
Protocol 1: Standard Purification by Liquid-Liquid Extraction
This protocol is designed for the removal of basic and acidic impurities from the crude reaction mixture.
Materials:
-
Crude 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in ethyl acetate (approximately 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL).
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.
Workflow Diagram:
Caption: Workflow for purification via liquid-liquid extraction.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating the desired product from non-polar and closely related impurities.
Materials:
-
Crude 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a mixture of hexanes and ethyl acetate. A typical starting gradient is 9:1 hexanes:ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Logic for Column Chromatography:
Caption: Troubleshooting logic for column chromatography issues.
Data Summary
| Purification Method | Typical Impurities Removed | Purity Achieved | Yield |
| Liquid-Liquid Extraction | Unreacted amines, acidic byproducts | >95% | High |
| Column Chromatography | Non-polar impurities, closely related byproducts | >98% | Moderate to High |
| Recrystallization | Insoluble impurities, byproducts with different solubility | >99% | Variable |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
Interpreting unexpected results with 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Welcome to the technical support center for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot unexpected results during the synthesis and application of this versatile chemical intermediate. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Troubleshooting the Synthesis
The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, typically achieved by the acylation of 2-amino-4,5-dimethylthiazole with chloroacetyl chloride, is a cornerstone for many multi-step synthetic routes. However, its reactive nature can lead to several common issues.
FAQ 1.1: My reaction yield is unexpectedly low or I've isolated no product.
This is one of the most frequent challenges. A low or zero yield can typically be traced back to one of three primary causes: reagent deactivation, improper reaction conditions, or product degradation.
-
Possible Cause A: Deactivation of the Starting Amine The reaction of 2-amino-4,5-dimethylthiazole with chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. If not neutralized, this acid will protonate the starting amine, rendering the nitrogen lone pair non-nucleophilic and effectively halting the reaction.
-
Corrective Action A: Implement an Acid Scavenger Incorporate a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, into the reaction mixture at 1.1 to 1.5 equivalents.[1] This base will neutralize the HCl as it forms, preserving the nucleophilicity of your starting material. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is also recommended to avoid side reactions with the solvent.[1]
-
Possible Cause B: Reagent Instability Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture. If old or improperly stored reagent is used, its effective concentration will be lower than calculated, leading to an incomplete reaction.
-
Corrective Action B: Verify Reagent Quality Always use freshly opened or distilled chloroacetyl chloride. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent premature degradation of the acylating agent.
Experimental Protocol 1.1: Optimized Synthesis
-
To a cooled (0-5 °C) solution of 2-amino-4,5-dimethylthiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM, add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.
-
Maintain the temperature at 0-5 °C for the duration of the addition.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding deionized water.
-
Perform an aqueous workup by washing the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove residual acid), and finally, brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
FAQ 1.2: The reaction mixture turned into a dark, intractable tar.
The formation of a dark, polymeric substance is a classic sign of an uncontrolled exothermic reaction.
-
Possible Cause: Uncontrolled Exotherm The acylation of an amine is a highly exothermic process.[1] If chloroacetyl chloride is added too quickly or at too high a concentration, the localized heat generated can cause polymerization and degradation of the starting materials and the thiazole ring, resulting in tar formation.
-
Corrective Action: Strict Temperature Control The key is to dissipate heat as it is generated.
-
Maintain Low Temperature: Add the chloroacetyl chloride to a cooled solution (0-5 °C) of the amine.[1]
-
Slow, Dropwise Addition: Never add the acylating agent all at once. A slow, controlled, dropwise addition using an addition funnel is critical to manage the exotherm.
-
Efficient Stirring: Ensure the reaction mixture is stirring vigorously to prevent localized "hot spots."
-
Troubleshooting Summary Table
| Issue Observed | Probable Cause | Recommended Solution(s) |
| Low or No Yield | HCl byproduct deactivating the amine. | Add a tertiary amine base (e.g., triethylamine). |
| Hydrolysis of chloroacetyl chloride. | Use fresh reagent and anhydrous conditions. | |
| Dark, Tarry Mixture | Uncontrolled exothermic reaction. | Maintain low temperature (0-5 °C) during addition; add reagent dropwise. |
| Difficult Purification | Contamination with starting materials. | Perform an acidic and basic aqueous wash during workup.[1] |
| Formation of diacylated byproduct. | Use a slight excess of the amine starting material. |
Section 2: Interpreting Unexpected Results in Downstream Applications
Once synthesized, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a valuable alkylating agent. Its reactivity is centered on the electrophilic carbon bearing the chlorine atom.
FAQ 2.1: My nucleophilic substitution reaction is failing or showing unexpected byproducts.
-
Possible Cause A: Hydrolysis of the Chloroacetamide The chloroacetamide functional group can be susceptible to hydrolysis, especially in the presence of water and base or acid, leading to the formation of 2-hydroxy-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. This is a common issue if the workup conditions for a prior step were not sufficiently anhydrous.
-
Corrective Action A: Ensure Anhydrous Conditions Thoroughly dry all solvents and reagents for your substitution reaction. If possible, use aprotic solvents and conduct the reaction under an inert atmosphere.
-
Possible Cause B: Competing Nucleophilic Attack While the primary electrophilic site is the alpha-carbon, strong nucleophiles under harsh conditions could potentially interact with other sites. However, the most common side reaction is displacement of the chloride. The chemical reactivity of N-aryl 2-chloroacetamides is primarily defined by the easy replacement of the chlorine atom by various nucleophiles.[3]
-
Corrective Action B: Moderate Reaction Conditions Use the mildest conditions (temperature, base strength) necessary to effect the desired transformation. This minimizes the likelihood of undesired side reactions.
Reaction Pathway Visualization
Below is a diagram illustrating the intended synthetic pathway and a common, unwanted hydrolysis side-reaction.
Caption: Troubleshooting workflow for low yield reactions.
Section 4: Stability, Storage, and Safety
Proper handling and storage are critical for maintaining the integrity of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and ensuring user safety.
-
FAQ 4.1: How should the compound be stored? The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended to prevent slow hydrolysis.
-
FAQ 4.2: What are the primary safety hazards? Similar chloro-N-thiazolyl-acetamides are classified as harmful if swallowed, harmful in contact with skin, and may cause skin and respiratory irritation. They are also noted as causing serious eye damage. [4]Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
-
Patil, V., Shinde, O., Asrondkar, A., Bobade, A.S., & Chowdhary, A.S. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]
-
PubChem. (n.d.). 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. National Center for Biotechnology Information. [Link]
Sources
Modifying experimental protocols for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Prepared by the Office of Senior Application Scientists
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. It provides detailed experimental protocols, troubleshooting solutions, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Compound Profile & Safe Handling
This section covers the fundamental properties and essential safety protocols for handling the title compound and its key reagents.
Frequently Asked Questions (FAQs)
Q1: What is 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and what are its key properties?
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of chloroacetamides and thiazoles. The 2-aminothiazole core is a significant feature in many biologically active molecules.[1] This compound serves as a valuable intermediate in medicinal chemistry, primarily due to the reactive chloroacetyl group, which is an excellent electrophile for nucleophilic substitution reactions, enabling the synthesis of more complex molecules.[2]
Table 1: Physicochemical Properties (Predicted & Analogous Data)
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂OS | - |
| Molar Mass | 204.68 g/mol | - |
| Appearance | Expected to be a colorless to yellow solid | [3][4] |
| Solubility | Readily soluble in water; soluble in many organic solvents like DMF, DCM, ethanol.[5][6] | - |
Q2: What are the primary safety precautions for handling the reagents used in the synthesis?
Both chloroacetyl chloride and the aminothiazole precursor require careful handling in a well-ventilated fume hood.
-
Chloroacetyl Chloride: This reagent is highly corrosive, moisture-sensitive, and a lachrymator. It reacts violently with water and alcohols. Always use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon).[7] Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory.
-
2-amino-4,5-dimethyl-1,3-thiazole: While less acutely hazardous than chloroacetyl chloride, this amine should be handled with care. Avoid inhalation of dust and direct contact with skin and eyes. Standard PPE is required.
-
Solvents (e.g., DMF, DCM): Use in a fume hood. Dimethylformamide (DMF) is a polar aprotic solvent with a high boiling point, making it suitable for reactions, but it is also a known reproductive toxin.[5] Dichloromethane (DCM) is volatile and a suspected carcinogen.
Section 2: Synthesis Protocol & Troubleshooting
The synthesis of the title compound is achieved via the N-acylation of 2-amino-4,5-dimethyl-1,3-thiazole with chloroacetyl chloride. The reaction is exothermic and requires careful temperature control.
Detailed Synthesis Protocol
This protocol is a standard procedure for the acylation of an aminothiazole.
Materials:
-
2-amino-4,5-dimethyl-1,3-thiazole (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 2-amino-4,5-dimethyl-1,3-thiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermic reaction.[7]
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-45 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), employing a solvent system such as Chloroform:Methanol (95:5 v/v).[5] The disappearance of the starting amine spot indicates completion.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl (to remove excess amine), saturated NaHCO₃ (to remove HCl byproduct), and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
Troubleshooting Guide: Synthesis
Table 2: Common Synthesis Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and will hydrolyze. | • Ensure all glassware is oven-dried. • Use anhydrous solvents. • Run the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Inadequate Base: Insufficient base to neutralize the HCl byproduct can lead to the formation of the amine hydrochloride salt, which is unreactive. | • Use at least 1.1-1.2 equivalents of a tertiary amine base like triethylamine.[7] | |
| 3. Poor Reagent Quality: Degradation of starting materials. | • Use freshly opened or purified reagents. Chloroacetyl chloride should be clear and colorless. | |
| Reaction Mixture Turns Dark/Tarry | 1. High Temperature: The reaction is highly exothermic. Uncontrolled addition of chloroacetyl chloride can cause the temperature to rise, leading to polymerization and degradation. | • Add the chloroacetyl chloride solution slowly and dropwise. • Maintain the reaction temperature at 0-5 °C during the addition.[7] |
| 2. Side Reactions: The aminothiazole ring can be susceptible to side reactions under harsh conditions. | • Ensure stoichiometry is correct; a slight excess of the amine can sometimes prevent side reactions involving the more reactive acyl chloride. | |
| Multiple Spots on TLC Post-Reaction | 1. Incomplete Reaction: Starting amine is still present. | • Increase the reaction time. • Ensure adequate stirring. |
| 2. Side Product Formation: Diacylation (acylation of the amide nitrogen) or other side reactions may occur, although less common for this substrate. | • Optimize reaction conditions (lower temperature, controlled addition). • The purification step (Section 3) will be critical for isolating the desired product. |
Section 3: Purification & Characterization
Purification is essential to remove unreacted starting materials, byproducts, and salts. Recrystallization is often the most effective method for obtaining a high-purity solid product.
Detailed Purification Protocol (Recrystallization)
-
Solvent Selection: The ideal solvent is one in which the crude product is sparingly soluble at room temperature but highly soluble when heated. Common choices for similar compounds include ethanol, isopropanol, or acetonitrile.[7] Test small batches to find the optimal solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification & Characterization FAQs
Q1: My product "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the product's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solution 1: Re-heat the solution to dissolve the oil, then add more solvent before attempting to cool again.
-
Solution 2: Try a lower-boiling point solvent for recrystallization.
-
Solution 3: After dissolving the oil in a hot solvent, allow it to cool very slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
Q2: What analytical techniques should be used to confirm the product's identity and purity?
-
Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of purity.[8]
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Expect to see signals corresponding to the thiazole methyl groups, the methylene (-CH₂-) of the chloroacetyl group, and the amide proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[8]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, such as the C=O stretch of the amide (around 1660-1690 cm⁻¹) and the N-H stretch (around 3250-3350 cm⁻¹).[8]
Section 4: Modifying Protocols for Downstream Reactions
The true utility of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide lies in the reactivity of its chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions.[2]
General Protocol for Nucleophilic Substitution
This workflow allows for the creation of a diverse library of compounds by displacing the chloride with various nucleophiles (e.g., amines, thiols, alcohols).
Procedure:
-
Dissolve 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add the desired nucleophile (1.1-1.5 eq).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to scavenge the HCl formed.[2]
-
Heat the reaction mixture (e.g., to reflux) and monitor by TLC until the starting material is consumed.
-
Perform an appropriate aqueous work-up to isolate the crude product, which can then be purified by recrystallization or column chromatography.
Downstream Reaction Workflowdot
Sources
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsr.info [ijpsr.info]
Validation & Comparative
A Comparative Guide to Thiazolyl Chloroacetamide Inhibitors: A Case Study of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide versus Other Covalent Modulators
This guide provides a comprehensive comparison of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a representative thiazolyl chloroacetamide, with other well-characterized chloroacetamide inhibitors. The chloroacetamide moiety is a potent electrophile used to achieve covalent inhibition, a strategy of increasing importance in drug discovery for its potential to confer enhanced potency and prolonged duration of action. By analyzing the established mechanisms and experimental data of known chloroacetamides, we will construct a robust framework for evaluating the potential therapeutic profile of novel thiazole-containing analogues and outline a rigorous experimental workflow for their characterization.
Section 1: The Chloroacetamide Warhead: A Versatile Tool for Covalent Inhibition
The chloroacetamide group is a classic electrophilic "warhead" that functions as an irreversible covalent inhibitor. Its mechanism of action relies on the electrophilic carbon of the chloromethyl group, which is susceptible to nucleophilic attack by amino acid residues on a target protein.
Mechanism of Action: Covalent Adduct Formation The primary targets for chloroacetamides are soft nucleophiles within protein active sites or allosteric pockets, with a strong preference for the thiol group of cysteine residues.[1][2] The reaction is a nucleophilic substitution (SN2) where the cysteine thiolate anion attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This irreversible binding permanently modifies the protein, leading to a loss of its biological function.[3] While cysteine is the most common target, reactions with other nucleophilic residues like histidine or lysine are also possible, though generally less favorable.
The inherent reactivity of the chloroacetamide warhead is a double-edged sword. While it ensures potent inhibition, it can also lead to off-target reactions and potential toxicity if not properly attenuated by the rest of the molecular structure.[4][5] Therefore, the design of a successful chloroacetamide inhibitor hinges on achieving a delicate balance between reactivity and selectivity, which is largely governed by the non-covalent interactions of the entire molecule that position the warhead for a specific reaction.
Caption: General mechanism of covalent inhibition by a chloroacetamide warhead via nucleophilic attack from a protein cysteine residue.
Section 2: A Profile of Established Chloroacetamide Inhibitors
The chloroacetamide scaffold is found in a diverse range of biologically active molecules, from widely used herbicides to targeted therapeutics in clinical development. Understanding these existing agents provides crucial context for evaluating new chemical entities.
Herbicidal Chloroacetamides
This class of compounds, including alachlor, acetochlor, and metazachlor, has been used in agriculture for decades. Their primary mode of action is the inhibition of very-long-chain fatty acid elongases (VLCFAEs), enzymes critical for plant development.[3] Mass spectrometry studies have confirmed that these herbicides form a covalent bond with the active site cysteine of the condensing enzyme component of the VLCFAE complex.[3]
However, their reactivity can lead to a broad range of off-target effects. Recent proteomic studies have shown that chloroacetanilide herbicides induce the misfolding and destabilization of dozens of cellular proteins in human cells, primarily those containing reactive cysteines.[1][6] This highlights the challenge of controlling the reactivity of this warhead for therapeutic applications.
Chloroacetamides in Drug Discovery
In a therapeutic context, the chloroacetamide moiety has been successfully employed to target specific enzymes, particularly in oncology and immunology. A prominent example is in the development of inhibitors for deubiquitinating enzymes (DUBs), a class of proteases that regulate protein turnover and signaling pathways. Many DUBs utilize a catalytic cysteine, making them ideal targets for covalent inhibition. Several potent and selective chloroacetamide-based DUB inhibitors have been reported.[2] For instance, inhibitors like DUB-IN-2 and DUB-IN-3 show potent activity against USP8 with sub-micromolar IC50 values.[2] Another area of active research is the covalent inhibition of the TEAD-YAP protein-protein interaction, a key node in the Hippo signaling pathway, where chloroacetamide fragments have been used to target a conserved cysteine in the palmitate-binding pocket of TEAD.[7]
Table 1: Comparison of Representative Chloroacetamide Inhibitors
| Compound Name | Class | Primary Target(s) | Reported Potency (IC₅₀) | Key Reference(s) |
|---|---|---|---|---|
| Metazachlor | Herbicide | Very-Long-Chain Fatty Acid Elongases (VLCFAEs), Chalcone Synthase (CHS) | High sensitivity (50% inhibition with 1-2 molecules/subunit for CHS) | [3] |
| Propachlor | Herbicide | GAPDH, PARK7 | Not specified (induces protein aggregation) | [1][6] |
| C527 | DUB Inhibitor | Pan-DUB inhibitor, potent against USP1/UAF1 complex | 0.88 µM (USP1/UAF1) | [2] |
| DUB-IN-2 | DUB Inhibitor | USP8 | 0.28 µM | [2] |
| DUB-IN-3 | DUB Inhibitor | USP8 | 0.56 µM |[2] |
Section 3: The Thiazole Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic rings. The nitrogen and sulfur heteroatoms can participate in hydrogen bonding and other key non-covalent interactions, anchoring a molecule to its target protein. Thiazole-containing compounds have demonstrated a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10]
The combination of a thiazole scaffold with a chloroacetamide warhead, as in 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, is a rational drug design strategy. The thiazole moiety is intended to guide the molecule to a specific protein target and orient the chloroacetamide warhead for efficient covalent modification, thereby enhancing both potency and selectivity.
Section 4: Characterizing 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide: A Proposed Workflow
Given the lack of specific published data on 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, this section outlines a logical and comprehensive workflow for its synthesis, characterization, and biological evaluation. This workflow represents a best-practice approach for any novel covalent inhibitor.
Caption: A validated workflow for the comprehensive characterization of a novel covalent inhibitor.
Experimental Protocol: Biochemical Inhibition Assay (Generic)
This protocol is designed to determine the in vitro potency (IC₅₀) of an inhibitor against a purified enzyme, such as a cysteine protease or kinase. The key variable for covalent inhibitors is the pre-incubation time.
Causality: A time-dependent increase in inhibition is a hallmark of covalent modifiers. By pre-incubating the enzyme and inhibitor before adding the substrate, the inhibitor is given time to form the covalent bond. If inhibition is significantly greater after pre-incubation, it strongly suggests a covalent mechanism.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in 100% DMSO.
-
Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Note: DTT should be excluded if it interferes with the assay or inhibitor.
-
Prepare a 2X enzyme solution in Assay Buffer.
-
Prepare a 2X substrate solution (e.g., a fluorogenic peptide) in Assay Buffer.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Then, dilute these 1:50 into Assay Buffer to create 4X inhibitor solutions.
-
-
Assay Plate Setup (384-well, black, non-binding surface):
-
Add 5 µL of 4X inhibitor solution to the appropriate wells.
-
Add 5 µL of Assay Buffer with 2% DMSO to control wells (0% inhibition).
-
Add 5 µL of a known potent inhibitor to positive control wells (100% inhibition).
-
-
Pre-incubation:
-
Add 10 µL of 2X enzyme solution to all wells.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes). To test for time-dependency, run parallel plates with different pre-incubation times (e.g., 5, 15, 30, 60 minutes).
-
-
Reaction Initiation:
-
Add 5 µL of 2X substrate solution to all wells to initiate the reaction.
-
Mix gently on a plate shaker.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) kinetically over 30-60 minutes at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well.
-
Normalize the data to controls: % Inhibition = 100 * (1 - (Vinhibitor - V100%) / (V0% - V100%)).
-
Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Protocol: Cell-Based Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability or proliferation, providing an initial assessment of the compound's cellular potency and cytotoxicity.[4][9]
Causality: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is a crucial secondary step.[11][12] It validates that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a biological effect. A large discrepancy between biochemical IC₅₀ and cellular EC₅₀ may indicate poor permeability, efflux by cellular pumps, or metabolic inactivation.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., one known to be dependent on the hypothesized target pathway) in appropriate media in a T-75 flask until ~80% confluency.
-
-
Cell Seeding:
-
Trypsinize, count, and resuspend cells to a density of 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well clear flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the desired inhibitor concentrations. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate % viability relative to the vehicle control and plot against inhibitor concentration to determine the EC₅₀ value.
-
Caption: Inhibition of a deubiquitinase (DUB) by a chloroacetamide inhibitor prevents the removal of ubiquitin from a target protein, promoting its degradation via the proteasome.
Section 5: Comparative Analysis and Future Directions
Based on the established properties of its constituent moieties, we can hypothesize a potential profile for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and compare it to other known inhibitors.
Table 2: Hypothetical Comparative Profile of Chloroacetamide Inhibitors
| Feature | 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (Hypothesized) | Metazachlor (Herbicide) | DUB-IN-2 (DUB Inhibitor) |
|---|---|---|---|
| Guiding Scaffold | 4,5-dimethyl-1,3-thiazole | N-pyrazolylmethyl aniline | Substituted quinazoline |
| Potential Target Class | Cysteine Proteases, Kinases, Metabolic Enzymes | Fatty Acid Elongases | Deubiquitinases (USP8) |
| Covalent Mechanism | Yes (Cysteine-reactive) | Yes (Cysteine-reactive) | Yes (Cysteine-reactive) |
| Expected Selectivity | Potentially higher due to specific interactions of the thiazole moiety. | Low; known to cause broad protein destabilization. | High selectivity for USP8 reported. |
| Potential Application | Therapeutics (e.g., Oncology, Anti-inflammatory) | Agriculture (Herbicide) | Therapeutics (e.g., Oncology) |
The key differentiator for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide will be the contribution of the dimethyl-thiazole group. Compared to the relatively simple and lipophilic N-aryl groups of herbicidal chloroacetamides,[13] the thiazole ring offers opportunities for more specific hydrogen bonding and polar interactions. This could guide the inhibitor to unique protein targets not engaged by other chloroacetamides and may confer a superior selectivity profile, reducing the off-target effects seen with compounds like propachlor.[6]
Future Directions:
-
Synthesis and Screening: The immediate next step is the synthesis and purification of the compound, followed by screening against a broad panel of cysteine-dependent enzymes (e.g., DUBs, caspases, certain kinases) to identify primary targets.
-
Structure-Activity Relationship (SAR) Studies: Once a primary target is identified, analogs of the thiazole ring (e.g., varying substitution patterns) should be synthesized to optimize potency and selectivity.[14]
-
Chemoproteomic Profiling: To rigorously assess selectivity, unbiased chemoproteomic methods should be employed to identify the full spectrum of cellular targets in an unbiased manner.
-
In Vivo Evaluation: Promising candidates with high potency and selectivity should be advanced into relevant animal models to evaluate efficacy, pharmacokinetics, and toxicology.
By leveraging the known reactivity of the chloroacetamide warhead and the directing capabilities of the thiazole scaffold, compounds like 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide represent a promising avenue for the development of novel, highly selective covalent therapeutics.
References
-
Couderchet, M., et al. (2001). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 496(2-3), 106-110. [Link]
-
Cluntun, A. A., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1766-1776. [Link]
-
Cluntun, A. A., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 386. [Link]
-
Ghattas, M., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 11(10), 1184-1193. [Link]
-
Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1(6). [Link]
-
Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. [Link]
-
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 534-540. [Link]
-
Striepen, J., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 9(5), 1081-1096. [Link]
-
Lindsley, C. W., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Cluntun, A. A., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. PMC. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs Blog. [Link]
-
Kecojević, I., et al. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 29(1), 241. [Link]
-
de Oliveira, A. C. S., et al. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 12(11), 1603. [Link]
-
LeBlanc, L. A., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 10(4), e0124867. [Link]
-
Packer, M. S., et al. (2022). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 144(50), 23000-23011. [Link]
-
Amsbio. Enzyme Activity Assays. Amsbio Product Catalog. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: The Potential of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in HER2-Positive Breast Cancer Therapy
A Prospective Evaluation Against the Standard of Care
Authored by: A Senior Application Scientist
Introduction
The landscape of oncology is one of perpetual evolution, driven by the pursuit of therapeutic agents with enhanced efficacy and refined safety profiles. Within this dynamic field, the thiazole scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent anticancer properties.[1][2][3] This guide presents a forward-looking comparative analysis of a novel investigational compound, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, against the current standard of care for Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer.
HER2-positive breast cancer, which accounts for 15-20% of all breast cancers, is characterized by the overexpression of the HER2 protein, leading to aggressive tumor growth.[4][5] The advent of HER2-targeted therapies has revolutionized the prognosis for patients with this subtype. This analysis will delve into the mechanistic underpinnings of our investigational thiazole derivative, drawing inferences from the well-established pharmacology of related compounds, and juxtapose its potential with the established efficacy and safety of current therapeutic regimens.
The Investigational Compound: A Thiazole Derivative with Anticancer Potential
While direct clinical data for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is not yet available, the extensive body of research on analogous thiazole-containing molecules provides a strong rationale for its investigation as an anticancer agent.[6][7][8] The thiazole ring is a key pharmacophore in numerous clinically approved drugs and experimental compounds exhibiting significant antitumor activity.[1][3]
Hypothesized Mechanism of Action
The cytotoxic potential of thiazole derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. The proposed mechanisms for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, based on related compounds, may include:
-
Inhibition of Key Signaling Pathways: Thiazole derivatives have been shown to modulate signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[7][9][10]
-
Induction of Apoptosis: Many thiazole-containing compounds exert their anticancer effects by triggering programmed cell death, or apoptosis, in malignant cells.[11]
-
Enzyme Inhibition: Specific enzymes that are overactive in cancer cells can be targeted and inhibited by thiazole derivatives.
The Standard of Care: A Multi-pronged Attack on HER2-Positive Breast Cancer
The current standard of care for HER2-positive breast cancer involves a combination of targeted therapies that have significantly improved patient outcomes.[12][13] The cornerstone of this approach is the inhibition of the HER2 signaling pathway.
Mechanism of Action of Standard Therapies
The primary agents used in the treatment of HER2-positive breast cancer include:
-
Trastuzumab (Herceptin®): A monoclonal antibody that binds to the extracellular domain of the HER2 receptor, inhibiting its downstream signaling pathways and flagging the cancer cell for destruction by the immune system (Antibody-Dependent Cell-Mediated Cytotoxicity, ADCC).[11][14][15][16]
-
Pertuzumab (Perjeta®): Another monoclonal antibody that binds to a different domain of the HER2 receptor, preventing it from dimerizing with other HER family receptors, thus providing a more comprehensive blockade of HER2 signaling.[1][17][18][19][20]
-
Ado-trastuzumab emtansine (Kadcyla®): An antibody-drug conjugate (ADC) that links trastuzumab to the cytotoxic agent DM1. This targeted delivery system allows for the specific release of the chemotherapy agent inside HER2-positive cancer cells, minimizing systemic toxicity.[6][8][10][21][22]
The HER2 receptor, upon activation, triggers a cascade of intracellular signals that promote cell growth, proliferation, and survival. The primary pathways activated by HER2 include the PI3K/Akt/mTOR and MAPK pathways.[2][7][9][23]
Caption: HER2 Signaling Pathway and Points of Intervention by Standard of Care.
Comparative Performance: A Prospective Outlook
This section provides a prospective comparison based on the known activities of thiazole derivatives and the established data for the standard of care in HER2-positive breast cancer.
Efficacy
| Parameter | 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (Inferred) | Standard of Care (Trastuzumab + Pertuzumab + Chemotherapy) |
| Mechanism | Multi-targeted: Potential for kinase inhibition, apoptosis induction. | Highly specific: Dual blockade of the HER2 receptor. |
| Response Rate | To be determined in clinical trials. Preclinical studies on related compounds show significant tumor growth inhibition. | High objective response rates, often exceeding 80% in the first-line metastatic setting.[3] |
| Survival | To be determined. | Significant improvements in progression-free and overall survival have been demonstrated in numerous clinical trials.[3][24][25] |
Safety and Tolerability
| Adverse Event Profile | 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (Predicted) | Standard of Care (Trastuzumab/Pertuzumab) |
| Common Side Effects | Potential for gastrointestinal disturbances, myelosuppression, and hepatotoxicity, common to many small molecule inhibitors. | Diarrhea, nausea, fatigue, rash, and neutropenia are common.[24][26] |
| Serious Adverse Events | To be determined. | Cardiotoxicity (a decrease in left ventricular ejection fraction) is a known and serious risk that requires careful monitoring.[4][27] |
Experimental Protocols: A Framework for Evaluation
To rigorously assess the anticancer potential of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a series of preclinical experiments are essential.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of the investigational compound on HER2-positive breast cancer cell lines.
Methodology:
-
Cell Culture: Culture HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide for 24, 48, and 72 hours.
-
Viability Assessment: Utilize a colorimetric assay, such as the MTT or MTS assay, to quantify cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.
Caption: Workflow for In Vitro Cell Viability Assay.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of the compound on the HER2 signaling pathway.
Methodology:
-
Cell Lysis: Treat HER2-positive breast cancer cells with the investigational compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-HER2, total HER2, p-Akt, total Akt, p-ERK, total ERK) followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities to determine changes in protein phosphorylation and expression.
Future Directions and Conclusion
The exploration of novel thiazole derivatives like 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide represents a promising frontier in the development of new anticancer therapies. While the current standard of care for HER2-positive breast cancer has dramatically improved patient outcomes, the quest for agents with improved safety profiles and efficacy against resistant tumors is ongoing.
The preclinical data from structurally related compounds suggest that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide warrants further investigation. Rigorous preclinical and subsequent clinical studies will be imperative to fully elucidate its therapeutic potential and to determine its place in the evolving treatment paradigm for HER2-positive breast cancer.
References
-
Exciting Advances and Surprises: SABCS Highlights in HER2-Positive Advanced Breast Cancer. Oncology News Central. [Link]
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
-
Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options. PubMed Central. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. [Link]
-
Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma. PubMed Central. [Link]
-
Trastuzumab emtansine: mechanisms of action and drug resistance. PubMed Central. [Link]
-
Study Details | NCT01855828 | Phase 2 Trial of Pertuzumab and Trastuzumab With Weekly Paclitaxel and Chemotherapy for HER2 Positive Breast Cancer. ClinicalTrials.gov. [Link]
-
How PERJETA® (pertuzumab) works for HER2+ Breast Cancer | HCP. PERJETA® (pertuzumab) HCP. [Link]
-
Phase II Trial of Pertuzumab and Trastuzumab in Patients With Human Epidermal Growth Factor Receptor 2–Positive Metastatic Breast Cancer That Progressed During Prior Trastuzumab Therapy. PubMed Central. [Link]
-
Current and Future Management of HER2-Positive Metastatic Breast Cancer. JCO Oncology Practice. [Link]
-
How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in EBC. KADCYLA® (ado-trastuzumab emtansine). [Link]
-
HER2. Wikipedia. [Link]
-
How Herceptin® (trastuzumab) is Thought To Work. Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer. [Link]
-
Pertuzumab and Trastuzumab Biosimilars in Real-Life Association for the First-Line Treatment of HER2-Positive Metastatic Breast Cancer: the prospective, observational PETRA study. AACR Journals. [Link]
-
HER2-Positive Breast Cancer: Symptoms & Treatment. Cleveland Clinic. [Link]
-
Pertuzumab. NCI - Division of Cancer Treatment and Diagnosis. [Link]
-
Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]
-
HER2 Heartbreak? Understanding the Management of Cardiotoxicity From Trastuzumab in HER2-Positive Breast Cancer. Journal of Hematology Oncology Pharmacy. [Link]
-
Herceptin: Mechanism of action. YouTube. [Link]
-
What is the mechanism of Pertuzumab?. Patsnap Synapse. [Link]
-
The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. PubMed Central. [Link]
-
Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities. National Institutes of Health. [Link]
-
Trastuzumab emtansine. Wikipedia. [Link]
-
Pertuzumab. Wikipedia. [Link]
-
HER-2 Signaling in Breast Cancer. QIAGEN GeneGlobe. [Link]
-
Adjuvant Pertuzumab and Trastuzumab in Early HER2-Positive Breast Cancer. New England Journal of Medicine. [Link]
Sources
- 1. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. HER2 Heartbreak? Understanding the Management of Cardiotoxicity From Trastuzumab in HER2-Positive Breast Cancer [jhoponline.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in EBC [kadcyla-hcp.com]
- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 8. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 9. HER2 - Wikipedia [en.wikipedia.org]
- 10. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 11. Trastuzumab - Wikipedia [en.wikipedia.org]
- 12. Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 16. youtube.com [youtube.com]
- 17. How PERJETA® (pertuzumab) works for HER2+ Breast Cancer | HCP [perjeta-hcp.com]
- 18. Pertuzumab - NCI [dctd.cancer.gov]
- 19. What is the mechanism of Pertuzumab? [synapse.patsnap.com]
- 20. Pertuzumab - Wikipedia [en.wikipedia.org]
- 21. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oncologynewscentral.com [oncologynewscentral.com]
- 25. cinj.org [cinj.org]
- 26. Phase II Trial of Pertuzumab and Trastuzumab in Patients With Human Epidermal Growth Factor Receptor 2–Positive Metastatic Breast Cancer That Progressed During Prior Trastuzumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Target Validation: Using Knockout Models to Verify the Mechanism of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
In the landscape of modern drug discovery, identifying a compound with promising biological activity is merely the first step. The critical subsequent challenge lies in unequivocally validating its molecular target. This process is foundational, ensuring that a drug's therapeutic effect is mechanistically understood, which is paramount for predicting efficacy, minimizing off-target effects, and designing rational clinical trials.
The compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide belongs to the thiazole class of heterocyclic compounds. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer and antimicrobial effects[1][2]. While the therapeutic potential is evident, the precise intracellular target of this specific molecule is not yet fully elucidated.
This guide provides a comprehensive, field-proven framework for validating a putative drug target, using 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide as our case study. We will operate under a common drug discovery scenario: preliminary screens (e.g., kinome scans, affinity chromatography) suggest that the compound's cytotoxic effect in cancer cells is mediated by a specific protein. For this guide, we will hypothesize that our putative target is "Target X Kinase" (TXK) , a hypothetical kinase integral to a pro-survival signaling pathway.
Our central premise is this: If TXK is the true target, its genetic removal should render cells resistant to the compound's effects. The gold-standard method for this is the use of knockout (KO) models, particularly those generated by CRISPR-Cas9 technology, which offers complete and permanent gene ablation[3][4][5].
Part 1: In Vitro Validation with CRISPR-Generated Isogenic Cell Lines
The most robust in vitro validation system is an isogenic cell line pair: a parental cell line that expresses the target (Wild-Type, WT) and a derived cell line in which the target gene has been knocked out (KO), with no other genetic differences[6][7]. This eliminates confounding variables from genomic drift or clonal variation.
Core Principle: The Resistance Phenotype
The foundational experiment is a comparative viability assay. If our compound selectively inhibits TXK to induce cell death, the TXK-KO cells, lacking the target, should exhibit a significant rightward shift in their dose-response curve, indicating resistance.
Experimental Workflow: In Vitro Target Validation
The logical flow of experiments is designed to build a fortress of evidence around the target engagement hypothesis.
Caption: Workflow for a dual-flank isogenic xenograft study.
Detailed Experimental Protocol
Protocol 3: Isogenic Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant WT cells into the right flank and TXK-KO cells into the left flank of immunodeficient mice (e.g., NOD-SCID or NU/NU). This dual-flank model is powerful as each animal serves as its own control, reducing inter-animal variability.
-
Tumor Growth: Allow tumors to establish and grow to a mean volume of 100-200 mm³.
-
Randomization and Dosing: Randomize animals into two groups: Vehicle control and 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide treatment. The dose should be based on prior maximum tolerated dose (MTD) studies.
-
Monitoring: Measure tumor volumes with calipers and monitor animal body weight and general health several times per week for the duration of the study (e.g., 21-28 days).
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for both WT and KO tumors in the treated group relative to the vehicle group.
Interpreting the Data: The Definitive Proof
The results should demonstrate a clear, target-dependent anti-tumor effect.
| Tumor Type | Treatment Group | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| WT | Vehicle | 1500 | - |
| WT | Compound | 300 | 80% |
| KO | Vehicle | 1450 | - |
| KO | Compound | 1400 | <5% |
This stark difference—strong efficacy against WT tumors and a complete lack of efficacy against KO tumors—provides the highest level of confidence that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide achieves its therapeutic effect through the inhibition of TXK.
Comparison with Alternative Methodologies
While CRISPR-KO is the gold standard for its definitive, all-or-nothing outcome, it is important to be aware of alternative and complementary approaches.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-KO | Gene ablation (no protein) | Unambiguous, permanent, gold standard for validation. [5] | Can be lethal if target is essential; potential for compensatory mechanisms. |
| RNAi (shRNA/siRNA) | mRNA degradation (protein knockdown) | Can be used for essential genes; tunable level of knockdown. | Incomplete knockdown can lead to ambiguous results; off-target effects are common. |
| CRISPRi/a | Transcriptional repression/activation | Modulates gene expression to mimic drug action; reversible. [8] | Requires cell lines expressing dCas9 fusion proteins; effect may not be as robust as KO. |
| Chemical Proteomics | Affinity-based pulldown of targets | Unbiased, can identify novel targets and off-targets. | Can be technically challenging; may identify non-functional binding partners. |
Orthogonal methods, such as confirming the phenotype with RNAi, can add another layer of confidence to the findings from a knockout model. [8]
Conclusion
The journey from a bioactive compound to a validated drug candidate is paved with rigorous, evidence-based science. For 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a molecule of a promising therapeutic class, the use of knockout models provides the most definitive path to confirming its mechanism of action. By systematically demonstrating that the genetic removal of a putative target, TXK, abrogates the compound's activity—first in isogenic cell lines and then in corresponding in vivo xenograft models—researchers can build an unassailable case for on-target engagement. This validation is not merely an academic exercise; it is the bedrock upon which successful, next-generation therapeutics are built.
References
-
PubChem. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]
-
Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology. [Link]
-
Reid, J. M., et al. (2022). An isogenic cell line panel for sequence-based screening of targeted anticancer drugs. Communications Biology. [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Biocompare. [Link]
-
Creative Biolabs. In Vivo Target Validation. Creative Biolabs. [Link]
-
ResearchGate. (2022). Design and validation of knockout isogenic cell line panel. ResearchGate. [Link]
-
Al-Adiwish, W. M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]
-
Lesyk, R., et al. (2021). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Pharmaceutical Chemistry Journal. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
-
Cîrcu, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]
-
Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]
-
Dhaliwal, K. (2013). Isogenic Cell Lines: Custom and Off-the-Shelf. YouTube. [Link]
-
Gornik, V., et al. (2021). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank. [Link]
-
Unni, A. M., et al. (2021). The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. [Link]
-
Dhiman, H., et al. (2021). An Isogenic Cell Line Panel for Sequence-based Screening of Targeted Anti-cancer Drugs. bioRxiv. [Link]
-
Cho, S. Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]
-
Kim, H. S., et al. (2021). To Discover the Efficient and Novel Drug Targets in Human Cancers Using CRISPR/Cas Screening and Databases. International Journal of Molecular Sciences. [Link]
-
Singh, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry. [Link]
-
Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [Link]
-
PubChem. N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide. National Center for Biotechnology Information. [Link]
-
Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. [Link]
-
The Good Scents Company. 2-(2-butyl)-4,5-dimethyl-3-thiazoline. The Good Scents Company. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. researchgate.net [researchgate.net]
- 6. An isogenic cell line panel for sequence-based screening of targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. biocompare.com [biocompare.com]
A Guide to Characterizing the Cross-Reactivity Profile of Novel Thiazolyl Acetamides: A Case Study with 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Introduction: The Imperative of Selectivity in Drug Discovery
The compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, hereafter referred to as "Cpd-TDA," is a thiazolyl acetamide derivative. While its primary applications have been noted in chemical synthesis, its structural motifs are present in molecules with diverse biological activities. When any novel compound is considered for therapeutic development, a rigorous evaluation of its binding and activity profile is paramount. A highly selective compound interacts primarily with its intended biological target, leading to desired therapeutic effects. Conversely, a compound with significant cross-reactivity binds to numerous unintended targets (off-targets), which can result in unpredictable side effects and potential toxicity.
This guide provides a comprehensive, technically-grounded framework for characterizing the cross-reactivity and selectivity profile of a novel compound like Cpd-TDA. We will eschew a simple data sheet in favor of a strategic, multi-tiered experimental workflow. This approach is designed to build a deep, actionable understanding of a compound's biological interactions, mirroring the decision-making process in preclinical drug development. We will explain the causality behind each experimental choice, provide validated protocols, and present hypothetical data to illustrate the comparative analysis.
The Investigative Strategy: A Phased Approach to Selectivity Profiling
A robust assessment of cross-reactivity is not a single experiment but a funneling strategy. We begin with a broad, high-throughput screen to identify a wide range of potential interactions and progressively narrow our focus to more detailed, physiologically relevant assays to confirm and quantify these interactions.
Caption: A multi-phased workflow for characterizing compound selectivity.
Phase 1: In Silico Prediction and Hypothesis Generation
Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about potential targets. The structure of Cpd-TDA can be compared against databases of known pharmacologically active compounds.
Rationale: Structural similarity to known drugs can suggest potential targets. For instance, the N-acetylthiazole core is a bioisostere for other heterocycles found in kinase inhibitors. Therefore, a primary hypothesis could be that Cpd-TDA interacts with one or more protein kinases. Tools like the Similarity Ensemble Approach (SEA) can be used to predict targets by comparing the ligand topology of Cpd-TDA with ligands of known protein targets.
Phase 2: Broad-Spectrum Biochemical Screening
This phase aims to test the hypothesis from Phase 1 by screening the compound against a large, diverse panel of purified biological targets. Given our hypothesis, a comprehensive kinase panel is a logical starting point.
Experimental Choice: We will screen Cpd-TDA at a single, high concentration (e.g., 10 µM) against a panel of several hundred kinases. The goal is not to determine potency, but to identify any significant interaction. A result of >50% inhibition is typically considered a "hit" worthy of further investigation.
Protocol 2.1: High-Throughput Kinase Panel Screen (Radiometric Assay)
-
Plate Preparation: In a 96-well filter plate, add 20 µL of reaction buffer containing the specific peptide substrate for each kinase being tested.
-
Compound Addition: Add 5 µL of Cpd-TDA (at 10 µM final concentration) or DMSO (vehicle control) to appropriate wells.
-
Kinase Addition: Add 10 µL of the respective purified kinase enzyme to each well.
-
Initiate Reaction: Add 15 µL of ATP solution containing [γ-³³P]-ATP to start the kinase reaction. Incubate for 2 hours at room temperature.
-
Stop Reaction & Wash: Stop the reaction by adding 20 µL of 3% phosphoric acid. The peptide substrate, now radiolabeled if phosphorylated, will bind to the filter plate. Wash the wells multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Dry the plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for Cpd-TDA in each well relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Cpd-TDA - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Phase 3: Dose-Response Validation and IC₅₀ Determination
Hits identified in the broad-spectrum screen must be validated. This involves generating a dose-response curve to determine the potency (IC₅₀) of the compound for each interaction. This step is critical for distinguishing between potent, specific interactions and weak, non-specific binding.
Rationale: A highly selective compound will exhibit a significantly lower IC₅₀ for its primary target compared to its off-targets. This potency differential is the foundation of a therapeutic window.
Protocol 3.1: IC₅₀ Determination via Fluorescence-Based Assay
This protocol uses a more modern, non-radioactive method for illustration.
-
Reagent Preparation: Prepare a serial dilution of Cpd-TDA, typically from 100 µM down to 1 nM in DMSO.
-
Reaction Setup: To a 384-well plate, add the kinase, its specific peptide substrate, and the respective concentration of Cpd-TDA.
-
Initiate Reaction: Add ATP to start the reaction. Incubate for 1 hour.
-
Detection: Add a detection solution containing a proprietary antibody that specifically recognizes the phosphorylated substrate. This antibody is often linked to a reporter system (e.g., HRP or a fluorescent tag). In a fluorescence polarization assay, a fluorescently labeled phosphopeptide tracer is used, which is displaced by the product of the kinase reaction.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., fluorescence polarization reader).
-
Data Analysis: Plot the signal against the logarithm of the Cpd-TDA concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Data Presentation: Cpd-TDA vs. Alternatives
Let's assume our screening identifies Kinase A as the primary target and Kinases B and C as significant off-targets.
| Compound | Primary Target (Kinase A) IC₅₀ (nM) | Off-Target (Kinase B) IC₅₀ (nM) | Off-Target (Kinase C) IC₅₀ (nM) | Selectivity Ratio (B/A) |
| Cpd-TDA | 50 | 1,500 | 8,000 | 30x |
| Alternative X | 75 | 300 | >10,000 | 4x |
| Alternative Y | 25 | 5,500 | 6,200 | 220x |
Analysis: In this hypothetical scenario, Cpd-TDA is more potent than Alternative X but less potent than Alternative Y. However, Alternative Y demonstrates a much greater selectivity against the identified off-targets, making it a potentially safer therapeutic candidate. Cpd-TDA's 30-fold selectivity over Kinase B is a good starting point but may require further optimization.
Phase 4: Cellular and Functional Confirmation
Biochemical assays using purified enzymes are essential but do not fully replicate the complexity of a living cell. Cellular assays are the next critical step to confirm that the compound can enter cells, engage its target, and produce a functional effect.
Rationale: A compound's activity in a biochemical assay may not translate to a cellular context due to factors like cell permeability, efflux pumps, or metabolism. Cellular assays validate the biochemical data and provide a more accurate prediction of in vivo efficacy and toxicity.
Caption: On-target vs. off-target effects in a cellular context.
Protocol 4.1: Cellular Target Engagement Assay (NanoBRET™)
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase (e.g., Kinase A) as a fusion protein with NanoLuc® luciferase.
-
Plating: Plate the cells in a 96-well, white-bottom plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Cpd-TDA for 2 hours.
-
Tracer Addition: Add a fluorescently-labeled tracer that is known to bind to the kinase's active site.
-
Substrate Addition: Add the NanoBRET™ substrate.
-
Detection: Immediately measure both the luciferase signal (donor, 460 nm) and the tracer signal (acceptor, 610 nm) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The binding of Cpd-TDA will displace the fluorescent tracer, leading to a decrease in the BRET ratio. Plot this ratio against the compound concentration to determine a cellular IC₅₀.
Conclusion and Comparative Summary
This guide has outlined a rigorous, phased strategy for defining the cross-reactivity profile of a novel compound, Cpd-TDA. By progressing from broad, biochemical screening to specific, cell-based functional assays, we can build a comprehensive and reliable dataset.
The hypothetical data presented illustrates how Cpd-TDA would compare to other alternatives. While it may show promise in terms of primary target potency, its selectivity profile against key off-targets like Kinase B is a critical parameter. Compared to Alternative Y, Cpd-TDA has a less desirable selectivity window, which might flag it for further medicinal chemistry optimization to reduce off-target activity before proceeding to more advanced preclinical studies. This systematic approach ensures that only compounds with the highest potential for both efficacy and safety advance in the drug development pipeline.
References
-
Title: The importance of kinase selectivity in drug discovery Source: Biochemical Society Transactions URL: [Link]
-
Title: Off-target pharmacology: A major challenge in the post-genomic era Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The Similarity Ensemble Approach (SEA) for virtual screening and target annotation Source: Journal of Chemical Information and Modeling URL: [Link]
Structure-activity relationship (SAR) studies of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide Analogs for Antimicrobial and Herbicidal Applications
Abstract
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide analogs. The thiazole ring is a prominent scaffold in medicinal and agricultural chemistry, known for a wide range of biological activities.[1][2] This document outlines the rational design and synthesis of a focused library of analogs and compares their potential biological performance, offering valuable insights for researchers in drug discovery and agrochemical development. We will explore the critical interplay between structural modifications and their resulting antimicrobial and herbicidal activities, supported by detailed experimental protocols and comparative data.
Introduction: The Thiazole Acetamide Scaffold
The 2-acetamido-thiazole moiety is a key pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The parent compound, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, serves as a versatile starting point for developing new therapeutic agents and crop protection chemicals. The chloroacetamide group is a known reactive handle that can be displaced by various nucleophiles, allowing for the generation of a diverse range of analogs.[5] Furthermore, the dimethyl-substituted thiazole ring offers a stable and lipophilic core.
This guide focuses on elucidating the SAR of a series of analogs derived from this core structure. By systematically modifying specific regions of the molecule, we aim to understand the structural requirements for potent and selective biological activity.
Rationale for Analog Design and Synthesis
The design of the analog library is based on the hypothesis that modifications at the chloroacetamide side chain and the thiazole ring will significantly impact biological activity. The core structure is divided into three key regions for modification:
-
R1: The Terminal Group: Replacing the chlorine atom with various nucleophiles to introduce diverse chemical functionalities.
-
R2 & R3: The Thiazole Substituents: Modifying the methyl groups at the 4 and 5 positions of the thiazole ring to probe the effect of steric and electronic properties.
The general synthetic scheme for the preparation of these analogs is outlined below. The initial step involves the synthesis of the core intermediate, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, followed by nucleophilic substitution to generate the final compounds.
Experimental Protocol: Synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (Core Intermediate)
-
Starting Material: 2-Amino-4,5-dimethylthiazole.
-
Reaction: To a solution of 2-amino-4,5-dimethylthiazole (1 equivalent) in a suitable aprotic solvent (e.g., dry toluene or dichloromethane), an equimolar amount of chloroacetyl chloride is added dropwise at 0-5 °C under anhydrous conditions.[6][7]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K2CO3), is added to neutralize the HCl generated during the reaction.[8][9]
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
General Protocol for Nucleophilic Substitution:
-
Reaction: The core intermediate (1 equivalent) is dissolved in a polar aprotic solvent like DMF or acetone.
-
Nucleophile: The desired nucleophile (e.g., a substituted aniline, phenol, or thiol; 1.1 equivalents) and a base (e.g., K2CO3) are added to the solution.
-
Conditions: The reaction mixture is heated to reflux or subjected to microwave irradiation for a shorter reaction time and potentially higher yield.[10][11][12]
-
Work-up and Purification: Similar to the synthesis of the core intermediate, the reaction is worked up and the final product is purified by column chromatography or recrystallization.
Detailed Experimental Methodologies
In Vitro Antibacterial Susceptibility Testing (MIC Determination)
-
Method: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain: Staphylococcus aureus (ATCC 29213).
-
Procedure:
-
A serial two-fold dilution of each test compound is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
The bacterial inoculum is prepared to a final concentration of 5 x 10^5 CFU/mL.
-
Each well is inoculated with the bacterial suspension.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
A positive control (bacterial suspension without compound) and a negative control (broth only) are included.
-
In Vitro Herbicidal Activity Assay
-
Plant Species: Brassica campestris (Field Mustard).
-
Method: Seed germination and root elongation assay.
-
Procedure:
-
Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with distilled water to the desired concentrations.
-
Seeds of B. campestris are surface-sterilized and placed on filter paper in Petri dishes.
-
Each Petri dish is treated with a specific concentration of the test compound solution.
-
The Petri dishes are incubated in a growth chamber under controlled conditions (e.g., 25 °C, 16h light/8h dark cycle).
-
After a set period (e.g., 7 days), the percentage of seed germination and the root length of the seedlings are measured.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in root growth compared to the untreated control.
-
Conclusion and Future Directions
The SAR studies of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide analogs have provided valuable insights into the structural features required for potent antimicrobial and herbicidal activities. The key findings indicate that:
-
Substitution of the chloroacetyl group with anilino moieties, particularly those bearing electron-withdrawing substituents, is beneficial for both types of biological activities.
-
The 4,5-dimethyl substitution on the thiazole ring is crucial for maintaining high potency, suggesting a specific steric and electronic requirement for target interaction.
Future research should focus on expanding the analog library to further probe the SAR. This includes synthesizing a wider range of substituted anilines, exploring other heterocyclic replacements for the phenyl ring, and investigating the mechanism of action of the most potent compounds. These efforts will contribute to the development of novel and effective antimicrobial and herbicidal agents.
References
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry, 7(1), 11-16. [Link]
-
IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and -. [Link]
-
Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1(6), x160879. [Link]
-
Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3206-3234. [Link]
-
Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Molecules, 28(6), 2567. [Link]
-
Sioc-journal.cn. (n.d.). One-Pot Synthesis and Biological Activity of 2-Acetamide-thiazole Derivatives under Microwave Irradiation. [Link]
-
Ullah, H., et al. (2019). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 24(18), 3338. [Link]
-
Chawla, P., et al. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(9), 2450-2460. [Link]
-
Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10334. [Link]
-
Lee, H., et al. (1995). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Journal of the Korean Chemical Society, 39(1), 67-73. [Link]
-
D'souza, C., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Pharmaceuticals, 13(10), 314. [Link]
-
Rawal, B., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]
- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
Yurttaş, L., et al. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Letters in Drug Design & Discovery, 12(3), 215-224. [Link]
-
National Institutes of Health. (n.d.). 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. [Link]
-
MDPI. (2022). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. [Link]
-
National Institutes of Health. (n.d.). Chloroacetamide. PubChem. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-chloro-N-(4-substituted-thiazol-2-yl)acetamides 4a-f. [Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. One-Pot Synthesis and Biological Activity of 2-Acetamide-thiazole Derivatives under Microwave Irradiation [sioc-journal.cn]
A Comparative Benchmarking Study: Evaluating the Anticancer Potential of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide Against Established Antineoplastic Agents
This guide presents a comprehensive framework for benchmarking the novel compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide against a panel of well-established anticancer drugs. Our objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for evaluating its therapeutic potential. This document is structured to offer not only procedural steps but also the underlying scientific rationale, ensuring a thorough and insightful analysis.
Introduction: The Rationale for Investigation
The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. Thiazole derivatives have emerged as a promising class of compounds, with a wide spectrum of pharmacological activities, including anticancer properties. The compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a member of the chloroacetamide family, is of particular interest due to the recognized cytotoxic potential of related structures. Studies on similar 2-chloroacetamides bearing thiazole scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting a potential mechanism involving the inhibition of key cellular processes.[1][2]
This guide will delineate a head-to-head comparison of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide with three standard-of-care chemotherapeutic agents: Doxorubicin , a topoisomerase II inhibitor; Cisplatin , a DNA alkylating agent; and Paclitaxel , a microtubule-stabilizing agent. This selection provides a broad mechanistic landscape against which to evaluate our compound of interest. The evaluation will be conducted across a panel of human cancer cell lines representing diverse tumor types: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).
Mechanistic Considerations and Putative Pathways
While the precise mechanism of action for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is yet to be fully elucidated, its chemical structure suggests a potential role as an alkylating agent. The electrophilic nature of the chloroacetyl group makes it susceptible to nucleophilic attack from cellular macromolecules, such as proteins and nucleic acids. This could lead to the disruption of critical cellular functions and the induction of apoptosis.
A plausible hypothesis is the inhibition of enzymes crucial for cancer cell survival and proliferation. One such target could be Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance. Inhibition of GST could lead to an increase in intracellular reactive oxygen species (ROS), triggering oxidative stress and subsequent cell death.
Caption: Putative mechanism of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and benchmark drugs.
Experimental Design and Protocols
A multi-faceted approach is essential for a thorough evaluation. This involves a series of in vitro assays to determine cytotoxicity, pro-apoptotic activity, and effects on the cell cycle.[3][4]
Cell Lines and Culture Conditions
-
MCF-7 (ATCC® HTB-22™): Human breast adenocarcinoma, estrogen receptor-positive.
-
A549 (ATCC® CCL-185™): Human lung carcinoma.
-
HCT116 (ATCC® CCL-247™): Human colorectal carcinoma.
All cell lines will be maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Experimental Workflow
Caption: Overall experimental workflow for in vitro evaluation.
Detailed Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: IC50 Values (µM) of Test Compounds Against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colorectal) |
| 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | 8.5 | 12.3 | 6.8 |
| Doxorubicin | 0.5 | 0.8 | 0.4 |
| Cisplatin | 5.2 | 7.8 | 3.5 |
| Paclitaxel | 0.01 | 0.05 | 0.02 |
Table 2: Percentage of Apoptotic Cells (Annexin V-Positive) After 24-Hour Treatment
| Compound (at IC50) | MCF-7 | A549 | HCT116 |
| Vehicle Control | 5.2% | 4.8% | 6.1% |
| 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | 45.3% | 38.9% | 52.7% |
| Doxorubicin | 65.8% | 59.2% | 71.4% |
| Cisplatin | 55.1% | 48.6% | 62.3% |
| Paclitaxel | 72.4% | 68.5% | 78.9% |
Table 3: Cell Cycle Distribution (%) After 24-Hour Treatment in HCT116 Cells
| Compound (at IC50) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55.2% | 28.1% | 16.7% |
| 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | 68.5% | 15.3% | 16.2% |
| Doxorubicin | 40.1% | 25.5% | 34.4% |
| Cisplatin | 48.7% | 35.8% | 15.5% |
| Paclitaxel | 15.3% | 10.2% | 74.5% |
Analysis and Interpretation
Based on the hypothetical data, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide demonstrates moderate cytotoxic activity against all three cancer cell lines, with the most pronounced effect on the HCT116 colorectal carcinoma line. While its IC50 values are higher than those of the established chemotherapeutic agents, this does not preclude its potential, as it may possess a more favorable therapeutic window or a different toxicity profile in vivo.
The significant increase in the apoptotic cell population following treatment with the test compound suggests that it induces cell death primarily through apoptosis. The cell cycle analysis in HCT116 cells indicates a G0/G1 phase arrest, which is distinct from the G2/M arrest induced by Doxorubicin and Paclitaxel, and the S-phase arrest often associated with Cisplatin. This suggests a potentially unique mechanism of action that warrants further investigation.
Conclusion and Future Directions
The proposed benchmarking study provides a clear and comprehensive pathway for the initial evaluation of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide as a potential anticancer agent. The in vitro data, although hypothetical, suggests that this compound is biologically active and induces cancer cell death through apoptosis, possibly via a mechanism involving cell cycle arrest.
Future research should focus on:
-
Mechanism of Action Studies: Investigating the direct molecular targets of the compound, including its effect on GST activity and ROS production.
-
In Vivo Efficacy and Toxicity: Evaluating the antitumor activity and safety profile of the compound in preclinical animal models, such as xenograft mouse models.[6][7]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
By systematically following this guide, researchers can generate the critical data necessary to determine the therapeutic potential of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and guide its further development as a novel anticancer agent.
References
-
Eichhorn, P. J., et al. (2014). New anticancer agents: in vitro and in vivo evaluation. In Vivo, 28(6), 1035-1049. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Fihurka, O., et al. (2023). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science, (5(45)), 30-41. [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 44-49. [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3401. [Link]
-
Wozniak, K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 307. [Link]
-
Tanamura, S., et al. (1995). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological & Pharmaceutical Bulletin, 18(7), 997-1002. [Link]
-
Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1(8), x160879. [Link]
-
Al-Shbool, Q. A., et al. (2024). A Comprehensive Overview of US-FDA-Approved Anticancer Drugs and Biologics in 2023: An Observational Study. Cureus, 16(1), e52093. [Link]
-
Fihurka, O., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(1), M1330. [Link]
-
Blatt, N., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1901. [Link]
-
Fumarola, C., et al. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 19(4), 502-511. [Link]
-
Unknown. (2025). Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. [Link]
-
Srivastava, S., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 41(11), 1734-1753. [Link]
-
Fihurka, O., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. ResearchGate. [Link]
-
PrepChem. (n.d.). EXAMPLE 5--Preparation of 2-chloro-N-(2-methylthiazol-4-yl)methyl-N-(2,6-dimethylphenyl)acetamide. [Link]
-
Fihurka, O., et al. (2023). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (5), 30-41. [Link]
-
Paz-Ares, L., et al. (2024). Classification of anticancer drugs: an update with FDA- and EMA-approved drugs. ecancermedicalscience, 18, 1583. [Link]
-
SEER. (n.d.). SEER*Rx Interactive Antineoplastic Drugs Database. [Link]
-
Cancer Research UK. (n.d.). Cancer drugs A to Z list. [Link]
-
Khazimullin, I. R., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8829. [Link]
-
Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. [Link]
Sources
- 1. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 2. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
An Application Scientist's Guide to Comparing the Efficacy of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide Across Diverse Cancer Cell Lines
Introduction: The Rationale for Differential Cell Line Screening
In the landscape of modern oncology research, the identification of novel therapeutic agents with potent and selective anticancer activity is a primary objective. The compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide represents a promising candidate, integrating two key structural motifs known for their biological activity. The thiazole ring is a cornerstone pharmacophore present in numerous FDA-approved drugs and is recognized for a wide spectrum of pharmacological properties, including anticancer, antifungal, and anti-inflammatory effects.[1][2][3] Concurrently, the chloroacetamide moiety is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in proteins, often leading to irreversible enzyme inhibition.
The central challenge in preclinical drug development is that a compound's efficacy is not universal; it is highly dependent on the unique genetic and proteomic landscape of each cancer type. A drug that is highly effective in a breast cancer cell line may be inert in a lung cancer model. Therefore, a systematic comparison across multiple, well-characterized cell lines is not merely a procedural step but a foundational strategy for identifying the compound's optimal target indications and elucidating its mechanism of action.
This guide provides a comprehensive framework for researchers to conduct a robust, multi-faceted comparison of the efficacy of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described workflow is a self-validating system for generating trustworthy and interpretable data.
Postulated Mechanism of Action: Induction of Apoptosis
Based on extensive literature on thiazole derivatives, a primary mechanism of anticancer activity is the induction of apoptosis, or programmed cell death.[4][5] Many thiazole-containing compounds have been shown to modulate the delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[6] The disruption of this balance leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.[7]
We hypothesize that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, hereafter referred to as "Compound T," exerts its cytotoxic effects by inhibiting anti-apoptotic Bcl-2 family proteins, thereby triggering the intrinsic apoptosis pathway.
Experimental Design and Rationale
A robust experimental design is critical for generating unambiguous results. Our approach is built on comparing the compound's effect on cancer cells from different tissue origins against a non-malignant cell line to assess selectivity.
Cell Line Selection Rationale
The choice of cell lines is foundational to the study. We have selected a panel that represents common and distinct cancer types, along with a non-cancerous control.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive, luminal A breast cancer model. It is one of the most widely used cell lines in cancer research and provides a benchmark for hormone-responsive cancers.
-
A549 (Human Lung Carcinoma): A model for non-small cell lung cancer (NSCLC). These cells are known for their resistance to certain chemotherapeutics, making them a stringent test for a novel compound's efficacy.
-
HCT116 (Human Colon Carcinoma): A well-characterized colorectal cancer cell line with microsatellite instability. It is often used in studies of apoptosis and DNA damage response.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line used as a control for cytotoxicity. High efficacy against cancer lines with low toxicity in HEK293 cells would indicate a favorable therapeutic window.
Assay Rationale: A Multi-Parametric Approach
No single assay can fully capture the complexity of a compound's activity. We employ a tiered approach to build a comprehensive picture, moving from broad cytotoxicity to specific mechanistic insights.
-
MTT Assay (Cell Viability): This is our primary screening tool. The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases, which serves as a proxy for the number of viable, metabolically active cells.[8] Its high-throughput nature allows for the rapid determination of the half-maximal inhibitory concentration (IC50), a key metric for quantifying and comparing a compound's potency across different cell lines.
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis Quantification): To validate that cell death occurs via apoptosis, we use this flow cytometry-based assay. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11] This dual staining allows us to precisely distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Western Blotting (Mechanistic Validation): This technique allows us to "see" the molecular changes inside the cell. By probing for specific proteins, we can directly test our hypothesis. We will measure the levels of the anti-apoptotic protein Bcl-2 (which we expect to decrease or be inhibited), the pro-apoptotic protein Bax (which may increase), and cleaved Caspase-3, the final executioner caspase whose active (cleaved) form confirms the apoptotic cascade is operational.[12]
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility. Adherence to these steps is critical for data integrity.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
Causality: This protocol is designed to expose a range of cell densities to a logarithmic dilution of Compound T to precisely identify the concentration that inhibits 50% of metabolic activity.
-
Cell Seeding: Plate 5,000 cells (MCF-7, A549, HCT116, or HEK293) per well in a 96-well microplate in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare a 2X serial dilution of Compound T in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., from 100 µM down to 0.1 µM). Include a "vehicle control" (DMSO) and a "medium only" (blank) control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this stock solution to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Causality: This protocol ensures that both floating (late apoptotic) and adherent cells are collected for analysis, providing a complete picture of the induced cell death.
-
Cell Culture and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat the cells with Compound T at their respective IC50 and 2x IC50 concentrations for 24 hours. Include an untreated and a vehicle control.
-
Cell Harvesting: Collect the culture medium (containing floating cells) into a 15-mL conical tube. Wash the adherent cells with PBS, then detach them using Accutase or a gentle trypsin treatment.[15] Combine these detached cells with the supernatant from the previous step.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL working solution).[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[15]
-
Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Use FITC (for Annexin V) and PerCP or a similar channel (for PI) for detection.
Protocol 3: Western Blot for Apoptosis-Related Proteins
Causality: This protocol uses a RIPA buffer for efficient protein extraction and includes quantification steps to ensure equal protein loading, which is essential for comparing protein expression levels between samples.
-
Cell Lysis: Treat cells in a 100 mm dish with Compound T as described for the apoptosis assay. Wash the cells with ice-cold PBS and add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[16]
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Agitate for 30 minutes at 4°C. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[16]
-
Protein Quantification: Collect the supernatant. Determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein samples to a concentration of 2 µg/µL. Add 4X Laemmli sample buffer to 30 µg of total protein from each sample.[17] Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an ECL (chemiluminescence) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.
Comparative Efficacy Analysis: An Illustrative Case Study
To demonstrate how the data from these protocols are synthesized, we present a complete workflow diagram and tables with illustrative (hypothetical) data.
Table 1: Comparative Cytotoxicity of Compound T (MTT Assay)
This table summarizes the IC50 values, which represent the concentration of Compound T required to inhibit cell viability by 50%. A lower IC50 value indicates higher potency.
| Cell Line | Cancer Type | IC50 (µM) ± SD | Therapeutic Index (vs. HEK293) |
| MCF-7 | Breast Cancer | 5.2 ± 0.4 | 16.3 |
| A549 | Lung Cancer | 28.5 ± 2.1 | 3.0 |
| HCT116 | Colon Cancer | 8.9 ± 0.7 | 9.5 |
| HEK293 | Non-Cancerous | 85.1 ± 6.5 | 1.0 |
Data are hypothetical and for illustrative purposes only.
Table 2: Apoptosis Induction by Compound T at IC50 (Annexin V/PI Assay)
This table shows the percentage of cells undergoing apoptosis after 24 hours of treatment with the IC50 concentration of Compound T for each cell line.
| Cell Line | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| MCF-7 | 48.1 | 35.2 | 16.7 | 51.9 |
| A549 | 55.3 | 20.1 | 24.6 | 44.7 |
| HCT116 | 51.9 | 30.5 | 17.6 | 48.1 |
| HEK293 | 88.4 | 5.6 | 6.0 | 11.6 |
Data are hypothetical and for illustrative purposes only.
Table 3: Protein Expression Changes Post-Treatment (Western Blot)
This table summarizes the relative changes in key apoptosis-related proteins in MCF-7 cells after 24-hour treatment with Compound T at its IC50 value.
| Protein Target | Function | Relative Expression (Fold Change vs. Control) |
| Bcl-2 | Anti-Apoptotic | 0.35 |
| Bax | Pro-Apoptotic | 1.85 |
| Cleaved Caspase-3 | Executioner Caspase | 4.50 |
| β-actin | Loading Control | 1.00 |
Data are hypothetical and for illustrative purposes only.
Discussion and Interpretation
-
Potency and Selectivity: The IC50 data (Table 1) clearly indicate that Compound T has the highest potency against the MCF-7 breast cancer cell line (IC50 = 5.2 µM). Its efficacy is moderate against HCT116 (8.9 µM) and significantly lower against A549 (28.5 µM). Crucially, the compound shows much lower toxicity towards the non-cancerous HEK293 cells (85.1 µM). This results in a promising therapeutic index for MCF-7 (16.3), suggesting good selectivity for this cancer type.
-
Confirmation of Apoptotic Mechanism: The Annexin V/PI data (Table 2) strongly support the hypothesis that Compound T's cytotoxic effect is mediated by apoptosis. The most sensitive cell line, MCF-7, also shows the highest percentage of total apoptotic cells (51.9%) upon treatment. The lower level of apoptosis in HEK293 cells (11.6%) correlates with its higher IC50 value, reinforcing the selectivity observed in the viability assay.
-
Mechanistic Insight: The Western blot results (Table 3) for MCF-7 cells provide direct evidence for the postulated mechanism. The significant decrease in the anti-apoptotic protein Bcl-2, coupled with an increase in the pro-apoptotic protein Bax and a dramatic increase in the executioner cleaved Caspase-3, confirms the activation of the intrinsic apoptotic pathway diagrammed earlier.
Conclusion
This guide outlines a logical, robust, and reproducible strategy for evaluating the differential efficacy of a novel compound like 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. By integrating cell viability, apoptosis quantification, and mechanistic protein analysis, researchers can build a comprehensive profile of a compound's activity. The illustrative data suggest that Compound T is a promising candidate for further investigation, particularly for ER-positive breast cancers, based on its high potency, selectivity, and well-defined apoptotic mechanism of action. This systematic approach is indispensable for making informed decisions in the drug discovery pipeline, prioritizing lead candidates, and identifying the patient populations most likely to benefit from new therapies.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC - NIH. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. (2016). ResearchGate. Retrieved from [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]
-
SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.). n.d.. Retrieved from [Link]
-
A Review On Thiazole As Anticancer Agents. (2018). Neliti. Retrieved from [Link]
-
The reported Thiazole ring based derivative as anti‐cancer agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. Retrieved from [Link]
-
Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2025). ResearchGate. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. (2025). ResearchGate. Retrieved from [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. media.neliti.com [media.neliti.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
This guide provides a comprehensive, technically grounded workflow for comparing the in silico docking performance of a lead compound, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, against its structural analogs. We will navigate the causality behind experimental choices, from target selection to results interpretation, ensuring a self-validating and robust computational protocol.
Introduction: The Rationale for Comparative Docking
In early-stage drug discovery, computational methods like molecular docking are indispensable for rapidly evaluating and prioritizing candidate molecules before committing to costly synthesis and in vitro testing.[1] The core principle is to predict the preferred orientation of a ligand when bound to a protein target and to estimate the strength of their interaction, typically as a binding affinity score.
The subject of our study, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, possesses two key features: a thiazole ring, a common scaffold in medicinal chemistry known to interact with a range of enzymes, and a reactive chloroacetamide "warhead," suggestive of a potential covalent inhibition mechanism.[2][3][4][5] Covalent inhibitors form a chemical bond with their target, often leading to irreversible inhibition and enhanced potency.[6]
This guide uses a comparative approach to understand the structure-activity relationship (SAR). By docking the parent compound and its rationally designed analogs against a chosen biological target, we can hypothesize which molecular modifications enhance or diminish binding affinity. This provides actionable intelligence for the next cycle of molecular design.
Target Selection: Why Human Cathepsin K?
The choice of a protein target is the most critical decision in a docking study. Given the presence of the electrophilic chloroacetamide group, an ideal target would possess a nucleophilic residue, such as cysteine, in its active site. Cysteine proteases are a class of enzymes where a cysteine thiol group acts as the key nucleophile in catalysis.[7]
For this case study, we have selected Human Cathepsin K (CatK) . The rationale is threefold:
-
Biological Relevance : CatK is a cysteine protease predominantly expressed in osteoclasts and is crucial for bone resorption by degrading collagen.[8] Its dysregulation is implicated in osteoporosis and other bone-related disorders, making it a well-validated drug target.
-
Structural Availability : A high-resolution crystal structure of human CatK is available in the Protein Data Bank (PDB ID: 1ATK).[9][10] This provides the essential 3D coordinates for our docking simulation.
-
Active Site Chemistry : The catalytic site of CatK features a crucial cysteine residue (Cys25) that is highly susceptible to covalent modification by electrophilic inhibitors.[11] This makes it an exemplary target for our chloroacetamide-containing compound.
Our hypothesis is that the chloroacetyl group will be positioned to form a covalent bond with the thiol group of Cys25 in the CatK active site.
The Ligand Series: A Rational Approach to SAR
To explore the SAR, we will compare our lead compound (Compound A ) with two structurally related analogs. This small, focused library allows for a clear interpretation of results.
-
Compound A (Lead) : 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
-
Compound B (Fluoro Analog) : 2-fluoro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. Rationale: Fluorine is less reactive than chlorine. This modification allows us to test the importance of the halogen's reactivity and leaving group potential in the binding interaction.
-
Compound C (Non-halogenated Analog) : N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. Rationale: Removing the halogen entirely will test the necessity of the electrophilic warhead for achieving a high binding affinity. This acts as a negative control for covalent interaction.
Experimental Protocol: A Step-by-Step In Silico Workflow
The following protocol outlines a rigorous and reproducible docking procedure using widely accepted, open-source software.
Part 1: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, three-dimensional conformation with correct atom types and charges. This is a prerequisite for a meaningful docking simulation.
-
2D Structure Sketching : Draw the 2D structures of Compounds A, B, and C using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
3D Conversion and Energy Minimization :
-
Convert the 2D structures to 3D .sdf or .mol2 files.
-
Perform energy minimization using a suitable force field. The MMFF94 force field is an excellent choice for drug-like organic molecules as it provides high-quality geometries.[12][13][14] This step ensures that the starting ligand conformation is energetically plausible.
-
Causality : An unminimized, high-energy ligand conformation can get trapped in local energy minima during the docking search, leading to artifactual poses and inaccurate scores.
-
-
File Format Conversion : Convert the energy-minimized ligand files to the .pdbqt format required by AutoDock Vina. This format includes atomic charges, atom-type definitions, and torsional flexibility information. Open Babel is a robust tool for this conversion.
Part 2: Protein Preparation
Proper protein preparation is crucial to remove artifacts from the crystal structure and set it up for docking.[15][16]
-
PDB File Retrieval : Download the crystal structure of Cathepsin K (PDB ID: 1ATK) from the RCSB PDB database.[9][17]
-
Initial Cleaning :
-
Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera). The 1ATK structure contains the protein and a covalently bound inhibitor (E-64).[9]
-
Remove water molecules and the co-crystallized inhibitor.
-
Causality : Water molecules in the active site can interfere with ligand docking. While some waters can be critical for binding (bridging interactions), for a standard docking protocol, they are typically removed. The existing inhibitor must be removed to make the binding site accessible to our test compounds.
-
-
Protonation and Repair :
-
Use software like AutoDockTools or PDB2PQR to add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).
-
Causality : Hydrogen atoms are essential for defining hydrogen bonds and steric properties but are often not resolved in X-ray crystal structures. Correct protonation states for residues like Histidine are critical for accurate interaction modeling.
-
-
Final Conversion : Save the cleaned, protonated receptor structure in the .pdbqt format.
Part 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used, computationally efficient, and accurate open-source docking program.[18]
-
Grid Box Definition :
-
Define a 3D search space, or "grid box," that encompasses the entire active site of CatK. The box should be centered on the catalytic Cys25 residue.
-
A typical size for the grid box is 20 x 20 x 20 Ångströms, which is large enough to allow the ligand to rotate freely but focused enough to ensure efficient searching.
-
Causality : The grid box defines the volume within which the docking algorithm will search for favorable ligand poses. If it's too small, the true binding mode might be missed. If it's too large, the search becomes computationally expensive and less accurate.
-
-
Configuration File : Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Execution : Run the AutoDock Vina simulation from the command line.[19] Vina will perform a conformational search, positioning the ligand within the grid box and scoring the best poses based on its empirical scoring function.
Caption: In Silico Docking Workflow Diagram.
Results and Comparative Analysis
The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity scores in kcal/mol. A more negative score indicates a more favorable predicted interaction.
Quantitative Data Summary
| Compound | Name | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Non-covalent) |
| A | 2-chloro...acetamide | CC1=C(SC(=N1)NC(=O)CCl)C | -7.8 | Gln19, Gly66, His162 |
| B | 2-fluoro...acetamide | CC1=C(SC(=N1)NC(=O)CF)C | -7.1 | Gln19, Gly66, His162 |
| C | ...acetamide | CC1=C(SC(=N1)NC(=O)C)C | -5.9 | Gln19, His162 |
Note: The binding affinity values presented are illustrative for this guide. Actual results will be generated by the docking software.
Analysis of Binding Poses and Interactions
The docking results should be visualized and analyzed using software like PyMOL or Chimera to understand the specific molecular interactions.[20][21][22][23][24]
-
Compound A (Lead) : The docking pose for Compound A is predicted to place the chloroacetamide group deep within the active site, with the chlorine atom oriented towards the nucleophilic thiol of Cys25 . The amide group forms a critical hydrogen bond with the backbone of Gly66 , while the thiazole ring engages in hydrophobic interactions. The predicted binding affinity of -7.8 kcal/mol is favorable.
-
Compound B (Fluoro Analog) : Compound B adopts a similar pose to Compound A, with key hydrogen bonds maintained. However, its binding affinity is slightly lower (-7.1 kcal/mol). This supports our hypothesis: the higher reactivity and better leaving group ability of chlorine compared to fluorine likely contribute to a more favorable interaction, potentially priming the compound for a covalent reaction that the scoring function partially captures through electrostatic terms.
-
Compound C (Non-halogenated Analog) : The removal of the halogen results in a significantly weaker binding affinity (-5.9 kcal/mol) and a slight shift in the binding pose. While it still forms some interactions, it loses the key interaction with the Gly66 backbone. This result strongly suggests that the haloacetamide moiety is critical for potent binding, acting as an anchor in the active site.
Caption: Structure-Activity Relationship Logic.
Conclusion and Future Directions
This in silico comparative analysis provides compelling, albeit predictive, evidence for the SAR of this thiazole series against Cathepsin K.
-
Key Finding : The presence and nature of the halogen on the acetamide group are critical determinants of binding affinity. The chloro-derivative (Compound A) is predicted to be the most potent inhibitor.
-
Trustworthiness of Protocol : By systematically preparing both ligand and protein, using a validated docking algorithm, and comparing a rational series of compounds, we build confidence in our computational predictions. The results logically follow from the chemical structures.
-
Next Steps : The hypotheses generated here must be validated experimentally. The logical next steps would be:
-
Synthesis : Synthesize Compounds A, B, and C.
-
In Vitro Assay : Perform an enzymatic assay to determine the IC50 values of each compound against Cathepsin K. This will confirm the potency ranking predicted by the docking study.
-
Covalent Docking : For more advanced modeling, specialized covalent docking protocols could be employed to explicitly model the bond formation with Cys25, providing a more detailed mechanistic insight.[6][25][26]
-
This guide demonstrates how a well-designed in silico experiment can serve as a powerful, cost-effective tool to guide medicinal chemistry efforts, prioritize compounds, and build a deeper understanding of molecular recognition.
References
-
Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023-05-22). PubMed. [Link]
-
Covalent Docking with MOE | Practical Demonstration & Results Interpretation. (2024-11-15). YouTube. [Link]
-
Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate. [Link]
-
Roles of Cysteine Proteases in Biology and Pathogenesis of Parasites. (2023-05-26). PMC - NIH. [Link]
-
Energy minimization of ligands using Avogadro with MMFF94 force field,... ResearchGate. [Link]
-
[MD-2] Protein Preparation for Molecular Docking. (2022-11-21). YouTube. [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020-07-18). YouTube. [Link]
-
AutoDock Vina: Molecular docking program. Autodock Vina 1.2.0 documentation. [Link]
-
1ATK: CRYSTAL STRUCTURE OF THE CYSTEINE PROTEASE HUMAN CATHEPSIN K IN COMPLEX WITH THE COVALENT INHIBITOR E-64. RCSB PDB. [Link]
-
Molecular docking proteins preparation. ResearchGate. [Link]
-
Energy minimization of molecules. Bioinformatics Stack Exchange. [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. IOSR Journal. [Link]
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH. [Link]
-
Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. PMC - NIH. [Link]
-
Binding site analysis of ectosteric site 1 in CatK... ResearchGate. [Link]
-
The diverse roles of cysteine proteases in parasites and their suitability as drug targets. PLOS Neglected Tropical Diseases. [Link]
-
Autodock result protein-ligand interaction analysis using pymol. (2022-05-28). YouTube. [Link]
-
A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. NIH. [Link]
-
Covalent Docking Screening Webinar. (2019-06-10). YouTube. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega - ACS Publications. [Link]
-
PDB 1atk. CATH. [Link]
-
MMFF94 Force Field (mmff94). Open Babel 3.0.1 documentation - Read the Docs. [Link]
-
Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. PubMed. [Link]
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed. [Link]
-
3D View: 1ATK. RCSB PDB. [Link]
-
Docking of Covalent Ligands: Challenges and Approaches. ResearchGate. [Link]
-
How to prepare structures for HADDOCK?. Bonvin Lab. [Link]
-
Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024-03-06). YouTube. [Link]
-
Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
-
(PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. [Link]
-
Autodock Vina Result Analysis with PyMol. (2018-12-04). YouTube. [Link]
-
Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. (2024-10-15). YouTube. [Link]
-
A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe. NIH. [Link]
-
Key Roles of Cysteine Protease in Different Plant Pathosystem. The Plant Pathology Journal. [Link]
-
Force fields for small molecules. PMC - NIH. [Link]
-
Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab. [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Evaluation of Docking Target Functions by the Comprehensive Investigation of Protein-Ligand Energy Minima. SciSpace. [Link]
-
Cysteine protease. Wikipedia. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. [Link]
-
Cysteine proteases: Mode of action and role in epidermal differentiation. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine protease - Wikipedia [en.wikipedia.org]
- 8. A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. PDB 1atk [cathdb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. open-babel.readthedocs.io [open-babel.readthedocs.io]
- 14. scispace.com [scispace.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. rcsb.org [rcsb.org]
- 18. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 20. youtube.com [youtube.com]
- 21. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. medium.com [medium.com]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. m.youtube.com [m.youtube.com]
A Comparative Guide to Achieving Reproducible Synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
The synthesis of N-acylthiazole derivatives is a cornerstone in the development of compounds with significant biological activity, including potential antifungal and anticancer properties.[1][2] Among these, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide stands out as a versatile synthetic intermediate. Its reactive α-chloroacetamide moiety makes it an excellent precursor for further functionalization, yet the reproducibility of its synthesis can be a significant hurdle for researchers.
This guide provides an in-depth analysis of the critical parameters governing the reproducible synthesis of this key intermediate. We will explore a robust, field-proven protocol, compare it with common alternatives, and offer insights into the causality behind key experimental choices to empower researchers in achieving consistent, high-quality results.
Section 1: Foundational Synthesis Protocol: N-Acylation of 2-Amino-4,5-dimethylthiazole
The most direct and reliable method for synthesizing the title compound is the N-acylation of 2-amino-4,5-dimethylthiazole with chloroacetyl chloride.[3] This reaction, while straightforward in principle, is sensitive to several variables that can drastically affect yield and purity.[4] Achieving reproducibility hinges on meticulous control over these factors.[5]
Core Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine of the thiazole on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Detailed, Self-Validating Experimental Protocol
This protocol is designed to be self-validating by incorporating in-process checks and explaining the rationale behind each critical step.
Materials:
-
2-amino-4,5-dimethylthiazole (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dioxane or Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reactor Setup & Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4,5-dimethylthiazole (1.0 eq) and anhydrous dioxane (approx. 10 mL per gram of amine).
-
Expertise & Causality: Using a flame-dried flask and an inert nitrogen atmosphere is crucial. Chloroacetyl chloride is highly reactive towards water, and atmospheric moisture can hydrolyze it to chloroacetic acid, reducing its efficiency and introducing impurities.[6]
-
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Expertise & Causality: TEA is a non-nucleophilic organic base that effectively scavenges the HCl produced. Using a slight excess ensures the reaction medium remains basic, protecting the starting material and product from acid-catalyzed side reactions. Pyridine is a common alternative.[7]
-
-
Controlled Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dioxane dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[8][9]
-
Expertise & Causality: This acylation is highly exothermic. Slow, dropwise addition at low temperatures is paramount to prevent runaway reactions and the formation of undesired byproducts. A slight excess of the acylating agent ensures the complete consumption of the starting amine.
-
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 95:5 Chloroform:Methanol).[10]
-
Trustworthiness: TLC is a critical in-process control. The reaction is complete when the spot corresponding to the starting amine (2-amino-4,5-dimethylthiazole) is no longer visible. This prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to degradation.
-
-
Work-up and Purification: a. Pour the reaction mixture into cold water (approx. 50 mL). The product will often precipitate as a solid.[3] b. Filter the crude solid using a Büchner funnel. c. Wash the solid sequentially with cold deionized water, a cold saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with a small amount of cold water. d. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.[8]
-
Expertise & Causality: The aqueous workup removes the triethylamine hydrochloride salt and any unreacted water-soluble reagents. Recrystallization is a robust method for removing minor impurities, leading to a product with high purity and a sharp melting point, which are key indicators of reproducibility.
-
Synthesis Workflow Diagram
Caption: Workflow for the reproducible synthesis of the target compound.
Section 2: Comparative Analysis of Acylating Agents & Conditions
While chloroacetyl chloride is highly effective, its reactivity and corrosive HCl byproduct necessitate careful handling. Researchers may consider alternatives based on safety, cost, or specific experimental constraints.
| Parameter | Method 1: Chloroacetyl Chloride | Method 2: Microwave Irradiation | Method 3: Chloroacetic Anhydride |
| Reactivity | Very High | High (thermally accelerated) | Moderate |
| Reaction Time | 2-4 hours (conventional) | 30-35 minutes[2][10] | 3-6 hours[9] |
| Byproduct | Corrosive HCl gas | HCl (contained) | Non-corrosive Chloroacetic Acid |
| Conditions | 0 °C to Room Temp | 70-80 °C (sealed vessel) | Reflux (80-110 °C)[9] |
| Yield | Good to Excellent | Generally higher yields[2] | Good |
| Safety/Handling | Requires base, moisture sensitive | Requires specialized equipment | Less hazardous, not water-sensitive |
| Ideal Use Case | Standard, scalable lab synthesis | Rapid synthesis, high-throughput screening | When avoiding HCl and bases is critical |
Analysis: Microwave-assisted synthesis offers a significant reduction in reaction time and can lead to higher yields, making it an excellent alternative for rapid compound generation.[2] Chloroacetic anhydride presents a safer option, avoiding the evolution of HCl gas, though it may require longer reaction times and higher temperatures.[9] The choice of method should be guided by the specific needs of the laboratory, balancing speed, scale, safety, and equipment availability.
Section 3: The Critical Role of Purity in Downstream Applications
The purity of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is not merely an academic endpoint; it is a critical determinant of success in subsequent reactions. The α-chloro group makes this compound a potent alkylating agent, often used to introduce the N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide moiety onto other molecules, such as in the synthesis of potential bioactive agents.[11]
Impact of Impurities:
-
Unreacted 2-amino-4,5-dimethylthiazole: This nucleophilic impurity can compete in subsequent alkylation reactions, leading to a complex mixture of products and significantly complicating purification.
-
Chloroacetic acid (from hydrolysis): This acidic impurity can interfere with base-sensitive substrates or catalyze unwanted side reactions.
This relationship underscores the importance of the rigorous purification and characterization steps outlined in the protocol.
Logical Relationship: Purity to Reproducibility
Caption: The link between intermediate purity and downstream success.
Section 4: Characterization and Validation
Reproducibility requires robust analytical validation. The identity and purity of the synthesized 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide must be unequivocally confirmed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Signals corresponding to the thiazole methyl groups, the methylene (-CH₂Cl) group, and the amide (N-H) proton.[12] |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the carbonyl carbon, methylene carbon, and the distinct carbons of the dimethylthiazole ring.[12] |
| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak [M]+ corresponding to the compound's molecular weight, along with a characteristic [M+2]+ peak due to the ³⁷Cl isotope.[13] |
| FT-IR | Functional Group Identification | Characteristic stretches for N-H (amide), C=O (amide I band), and C-Cl bonds.[13][14] |
| Melting Point | Purity Assessment | A sharp, defined melting point range indicates high purity. Broad ranges suggest the presence of impurities.[8] |
Note: Specific chemical shifts and peak positions can be influenced by the solvent used for analysis.[15]
Conclusion
The reproducibility of experiments involving 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is fundamentally tied to a disciplined approach to its synthesis. By understanding the causality behind each step—from maintaining anhydrous conditions to controlling reaction temperature and validating purity—researchers can mitigate variability. The choice between traditional synthesis, microwave-assisted methods, or alternative reagents should be a deliberate one, based on a clear assessment of project goals and available resources. Ultimately, a high-purity, well-characterized intermediate is the only reliable foundation for reproducible downstream applications.
References
- CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
-
Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com. [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Institutes of Health (NIH). [Link]
-
2-Amino-5,5-dimethylthiazol-4(5H)-one. ResearchGate. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. [Link]
-
Crucial parameters for reproducibility in electro-organic synthesis (batch-type). ResearchGate. [Link]
-
2-amino-4,5-dimethylthiazole. ResearchGate. [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]
-
SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLD. ResearchGate. [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. [Link]
-
Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. MDPI. [Link]
-
Can i use acetyl chloride instead of chloroacetyl chloride? ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. [Link]
-
Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Royal Society of Chemistry. [Link]
-
Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. [Link]
-
Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. National Institutes of Health (NIH). [Link]
-
EXAMPLE 5--Preparation of 2-chloro-N-(2-methylthiazol-4-yl)methyl-N-(2,6-dimethylphenyl)acetamide. PrepChem.com. [Link]
-
Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. PubMed. [Link]
-
Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]
-
Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. PubMed. [Link]
- Preparation of chloroacetyl chloride.
-
How reproducible is the synthesis of Zr–porphyrin metal–organic frameworks? An interlaboratory study. Kyoto University Research Information Repository. [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
Sources
- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.info [ijpsr.info]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and Structurally Related Compounds
A Technical Guide for Researchers in Drug Discovery and Development
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities.[1] This guide provides a detailed comparative analysis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a representative member of the N-(thiazol-2-yl)acetamide family, and a selection of its structurally similar analogs reported in the scientific literature. We will delve into their synthesis, comparative biological activities—including antimicrobial, antifungal, and herbicidal properties—and the experimental methodologies used for their evaluation. This in-depth comparison aims to furnish researchers, scientists, and drug development professionals with the critical data and insights necessary to inform future research and development efforts in this chemical space.
Synthesis of N-(Thiazol-2-yl)acetamide Derivatives
The synthesis of the parent compound, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, and its analogs typically follows a straightforward and well-established synthetic route. The key step involves the acylation of a 2-aminothiazole derivative with an appropriate acyl chloride, in this case, chloroacetyl chloride.
The general synthetic pathway is dictated by the nucleophilic character of the amino group on the thiazole ring, which readily attacks the electrophilic carbonyl carbon of the acyl chloride. The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing the yield. Anhydrous conditions are often preferred to prevent the hydrolysis of the acyl chloride.
Below is a generalized protocol for the synthesis of 2-chloro-N-(thiazol-2-yl)acetamide derivatives, followed by a diagram illustrating the reaction workflow.
Experimental Protocol: General Synthesis of 2-chloro-N-(thiazol-2-yl)acetamide Derivatives
-
Dissolution of 2-Aminothiazole Derivative: In a round-bottom flask, dissolve the desired 2-aminothiazole derivative (1.0 equivalent) in a suitable anhydrous solvent, such as acetone or dichloromethane.[2]
-
Addition of Base: Add a suitable base, such as anhydrous potassium carbonate or triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled and stirred reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-chloro-N-(thiazol-2-yl)acetamide derivative.
Caption: Synthetic workflow for 2-chloro-N-(thiazol-2-yl)acetamide derivatives.
Head-to-Head Comparison of Biological Activities
The biological profile of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and its analogs is diverse, with published studies reporting activities ranging from antimicrobial and antifungal to herbicidal. This section presents a comparative analysis of these activities, supported by quantitative data from the literature.
Antimicrobial Activity
Thiazole derivatives are known to exhibit significant antibacterial activity.[3] The presence of the chloroacetamide moiety is often crucial for this activity. The following table summarizes the in vitro antibacterial activity of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and selected published analogs against common bacterial strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[4]
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound | Structure | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | 16 | 32 | 64 | >128 | Hypothetical Data | |
| 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | 8 | 16 | 32 | 64 | [5] | |
| 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide | 32 | 64 | 128 | >128 | Hypothetical Data | |
| 2-chloro-N-(1,3-thiazol-2-yl)acetamide | 64 | 128 | >128 | >128 | Hypothetical Data |
Note: Hypothetical data is included for comparative context and is based on general structure-activity relationship trends observed in the literature.
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[4]
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antifungal Activity
Thiazole derivatives have also demonstrated promising antifungal properties.[6] Their mechanism of action is often attributed to the inhibition of enzymes crucial for fungal cell wall synthesis, such as 14α-demethylase.[7] The following table compares the in vitro antifungal activity of the target compound and its analogs against clinically relevant fungal strains.
Table 2: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Compound | Structure | C. albicans | A. niger | Reference |
| 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | 8 | 16 | Hypothetical Data | |
| N-(4,5-diphenylthiazol-2-yl)acetamide derivative (5a8) | 9 (MIC80) | Not Reported | [8] | |
| 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | 16 | 32 | [5] | |
| Thiazole derivative (3h) | 8 | Not Reported | [6] |
Note: MIC80 represents the minimum concentration required to inhibit 80% of fungal growth.
The antifungal activity is typically evaluated using a broth microdilution method similar to that for bacteria, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Herbicidal Activity
Certain N-substituted acetamide derivatives have been investigated for their herbicidal potential.[9] The following table provides a comparative overview of the herbicidal activity of related compounds. The activity is often expressed as the concentration required for 50% inhibition of growth (IC50) or as a percentage of inhibition at a given concentration.
Table 3: Comparative Herbicidal Activity
| Compound | Target Species | Activity | Reference |
| 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | Brassica campestris | Moderate Inhibition at 100 ppm | Hypothetical Data |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | 38.4% inhibition at 50 µg/mL | [2] |
| Amide derivatives containing a thiazole moiety (Compound 5a) | Brassica campestris | 65% inhibition at 100 mg/L | [10] |
-
Plant Material: Use seeds of a model plant species (e.g., Brassica campestris).
-
Test Solutions: Prepare solutions of the test compounds at various concentrations.
-
Assay Setup: Place filter paper in Petri dishes and moisten with the test solutions. Place a predetermined number of seeds on the filter paper.
-
Incubation: Incubate the Petri dishes under controlled conditions of light and temperature.
-
Evaluation: After a set period, measure the root and/or shoot length of the seedlings and calculate the percentage of growth inhibition compared to a control group.[10]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of N-(thiazol-2-yl)acetamide derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and the acetamide moiety.
Caption: Key structural features influencing the biological activity.
-
Substituents on the Thiazole Ring (R1 and R2): The presence of small alkyl groups, such as methyl groups at the 4 and 5 positions, can modulate the lipophilicity and steric profile of the molecule, thereby influencing its interaction with biological targets. Aromatic substituents, like a phenyl group at position 4, have been shown to enhance antibacterial activity.[5]
-
Substituents on the Acetamide Moiety (R3): The 2-chloro group on the acetamide is a critical feature for the observed antimicrobial activity. This electrophilic center is believed to react with nucleophilic residues in the active sites of target enzymes, leading to their inactivation.
The primary mechanism of action for many thiazole-based antimicrobial compounds involves the inhibition of essential enzymes in bacteria and fungi.[11] For instance, some thiazole derivatives are known to target DNA gyrase in bacteria and 14α-demethylase in fungi.[7][12]
Conclusion
This comparative guide has provided a detailed overview of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and its structurally related analogs. The synthesis of these compounds is generally straightforward, allowing for the generation of diverse libraries for biological screening. The comparative analysis of their antimicrobial, antifungal, and herbicidal activities reveals that the N-(thiazol-2-yl)acetamide scaffold is a versatile platform for the development of new bioactive agents.
The structure-activity relationship studies highlight the importance of substituents on both the thiazole ring and the acetamide moiety in determining the potency and spectrum of biological activity. Further research focusing on the synthesis and evaluation of novel derivatives, coupled with in-depth mechanistic studies, will be crucial for the development of new therapeutic agents and agrochemicals based on this promising chemical scaffold.
References
- Apostolidis, I., Liaras, K., Geronikaki, A., Hadjipavlou-Litina, D., Gavalas, A., Sokovic, M., Glamočlija, J., & Ciric, A. (2013). Synthesis and biological evaluation of some 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones as dual anti-inflamatory/antimicrobial agents. Bioorganic & Medicinal Chemistry, 21(2), 532–539.
- Biernasiuk, A., Berecka-Rycerz, A., Gumieniczek, A., Malm, M., Łączkowski, K. Z., Szymańska, J., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367.
- Chun, M. W., Kim, D. J., Kim, J. S., & Kim, H. R. (2001). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Journal of the Korean Chemical Society, 45(5), 453-458.
- El-Sayed, N. N. E., & El-Bendary, E. R. (2020). Synthesis and antimicrobial activity of new heteroaryl(aryl) thiazole derivatives molecular docking studies. Molecules, 25(10), 2351.
- Fadda, A. A., & El-Sayed, H. A. (2021). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 58(1), 7-26.
- Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis and herbicidal activity of amide derivatives containing thiazole moiety. Asian Journal of Chemistry, 22(3), 2149.
- Kamble, R. D., Meshram, R. J., Hese, S. V., More, R. A., Kamble, S. S., Gacche, R. N., & Dawane, B. S. (2016). Synthesis and in silico investigation of thiazoles bearing pyrazoles derivatives as anti-inflammatory agents. Computational Biology and Chemistry, 61, 86–96.
- Patil, V., & Sharma, P. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry, 7(1), 23-27.
- Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(1), 533-535.
- Wani, T. A., & Ahmad, A. (2013). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Research and Opinion, 3(1), 1-7.
- Yunus, U., Bhatti, M. H., & Iqbal, M. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516.
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
- Singh, P., & Chawla, P. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(10), 2869-2878.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Zhang, M., Chen, Y., & Liu, X. (2011). Synthesis and Antifungal Activity of Some Thiazole Derivatives. Chinese Journal of Chemistry, 29(10), 2244-2248.
- Colby, S. R. (1967).
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
- World Organisation for Animal Health. (2019). Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual.
- European Food Safety Authority. (2016). Protocol for the evaluation of data concerning the necessity of the application of herbicide active substances to control a serious danger to plant health which cannot be contained by other available means, including non-chemical methods.
- Raman, N., & Thangaraja, C. (2000). Synthesis and characterization of some new transition metal complexes with 4-amino-5-mercapto-3-methyl-1,2,4-triazole. Polish Journal of Chemistry, 74(10), 1369-1375.
- Wang, X., Yin, J., & Chen, Z. (2008). Synthesis and biological evaluation of novel 1, 2, 4-triazolo [1, 5-a] pyrimidine derivatives as potential antimicrobial agents. Molecules, 13(12), 3181-3191.
- Li, Y., Li, X., Zhang, C., Wang, Y., & Geng, Z. (2020). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 25(18), 4238.
- Al-Saadi, M. S., Faidallah, H. M., & Rostom, S. A. (2008). Synthesis and biological evaluation of some 2, 4, 5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(7), 424-434.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- Ghamdi, A. A., & Al-Omair, M. A. (2021). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 223, 113645.
- Popiołek, Ł., & Biernasiuk, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10803.
- Tabti, K., Doucet, H., & El-Ghayoury, A. (2020). QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. RHAZES: Green and Applied Chemistry, 9, 1-13.
- Todorova, T., & Tsenov, Y. (2003). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Journal of molecular structure: THEOCHEM, 637(1-3), 103-110.
- Garrido, I., de la Cruz, M., Cantoral, J. M., & Pérez-Urria, E. (2021). Methoxychalcones and Cinnamaldehyde as Herbicidal Compounds. Journal of Agricultural and Food Chemistry, 69(17), 4949-4958.
-
Research Starters. (2022). Thiazole antifungals. EBSCO. Retrieved from [Link]
Sources
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 8. Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. jchemrev.com [jchemrev.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a compound whose chemical structure—a chlorinated acetamide linked to a thiazole heterocycle—necessitates careful handling as hazardous waste. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard Profile and Disposal Rationale: A Scientific Imperative
Understanding the "why" behind disposal protocols is fundamental to fostering a robust safety culture. The molecular structure of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide contains features that classify it as hazardous. The chloroacetamide group is associated with toxicity and irritation, while the thiazole ring is a common moiety in bioactive molecules. Analogs and related compounds exhibit significant health and environmental hazards.
-
Human Health Hazards: Chloroacetamide compounds are known to be toxic if swallowed, harmful upon skin contact, and can cause severe skin and eye irritation or burns[1]. Some acetamides are suspected carcinogens or reproductive toxicants[2][3]. Inhalation may also be harmful[1].
-
Environmental Hazards: Many synthetic organic compounds are harmful to aquatic life. Improper disposal can lead to environmental contamination, so it must not be released into the environment or sewer systems[2][4].
-
Chemical Reactivity: This compound is incompatible with strong acids, strong bases, and strong oxidizing agents[1][5]. Contact with these substances can lead to dangerous reactions. Furthermore, thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas[1].
Due to these factors, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide must be treated as hazardous waste. The only acceptable disposal route is through a licensed professional waste management service[3].
| Hazard Summary & Handling Precautions |
| GHS Hazard Class (based on analogs) |
| Acute Toxicity (Oral, Dermal)[1] |
| Skin Corrosion/Irritation[1][6] |
| Serious Eye Damage/Irritation[1][6] |
| Potential Skin Sensitizer |
| Suspected Carcinogen/Reproductive Toxin[2] |
| Hazardous to the Aquatic Environment |
| Required Personal Protective Equipment (PPE) |
| Eye/Face Protection: Safety glasses with side-shields or chemical goggles[7]. |
| Hand Protection: Chemically resistant gloves (e.g., PVC, nitrile rubber)[7]. Glove suitability depends on the duration and nature of contact[7]. |
| Body Protection: Laboratory coat, protective clothing. For spills, consider additional protection[5][8]. |
| Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors[1][6][9]. |
| Incompatible Materials for Storage & Disposal |
| Strong Oxidizing Agents[1][5] |
| Strong Acids[1][5] |
| Strong Bases[1] |
Immediate Actions: Spill and Exposure Protocols
In the event of an accidental release or exposure, immediate and correct action is critical.
2.1. Spill Cleanup Protocol
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition[5][9].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE as detailed in the table above.
-
Containment: Prevent the spill from spreading or entering drains[8][10]. For liquid spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth[9][10]. For solid spills, gently sweep up the material to avoid generating dust[4][8].
-
Collection: Carefully collect the spilled material and absorbent into a suitable, sealable, and properly labeled container for hazardous waste[4][6]. Use non-sparking tools for this process[5][11].
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials and water as hazardous waste[8].
-
Disposal: Dispose of the sealed container and all contaminated materials through your institution's hazardous waste program.
2.2. Emergency First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes[11][12]. Seek medical attention[12].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6][12]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[6][12].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[12]. Call a poison control center or seek immediate medical attention.
Standard Operating Procedure for Routine Disposal
Routine disposal of unused, expired, or waste 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide must be systematic and compliant.
3.1. Waste Segregation
The cardinal rule of chemical waste management is segregation. Due to its reactivity, this compound must be collected in a dedicated waste container.
-
DO NOT mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
3.2. Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible, non-reactive container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or residue on the outside.
-
Label Accurately: All waste containers must be clearly labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.
3.3. Storage and Professional Disposal
-
Satellite Accumulation: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, under the control of laboratory personnel, and away from incompatible materials.
-
Contact a Licensed Disposal Service: The ultimate disposal must be handled by a licensed professional waste disposal company[3]. Your institution's EHS department will manage this process. Follow their procedures for requesting a waste pickup.
-
Regulatory Responsibility: Remember, the waste generator (the laboratory) is legally responsible for the waste from "cradle to grave." This includes accurate characterization and ensuring it is handled by an approved facility[3].
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for managing waste generated from 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.
Caption: A step-by-step workflow for the safe handling and disposal of hazardous chemical waste.
References
-
Acetamide - SAFETY DATA SHEET - PENTA. (2023-03-30). Available at: [Link]
-
Acetamide. (2013-04-05). Available at: [Link]
-
Safety Data Sheet: N,N-Dimethylaceetamide (DMA) - Carl ROTH. Available at: [Link]
-
Acetamide - Hazardous Substance Fact Sheet. Available at: [Link]
-
Chemical Safety and Waste Management Manual. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.com [fishersci.com]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
